Etazolate Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2.ClH/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2;/h7-8H,5-6H2,1-4H3,(H,15,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJUGJHJUZSJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045767 | |
| Record name | Etazolate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35838-58-5 | |
| Record name | Etazolate hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035838585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etazolate hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etazolate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etazolate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETAZOLATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YO3254Y6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etazolate Hydrochloride: A Technical Guide to its Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etazolate Hydrochloride (formerly SQ-20009) is a pyrazolopyridine derivative demonstrating therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, anxiety, and depression.[1] Its multifaceted mechanism of action is primarily attributed to its dual activity as a selective inhibitor of phosphodiesterase-4 (PDE4) and a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] This guide provides a comprehensive technical overview of the core mechanisms of action of Etazolate, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Core Mechanisms of Action
Etazolate's therapeutic effects stem from its ability to simultaneously modulate two critical signaling pathways in the central nervous system.
Phosphodiesterase-4 (PDE4) Inhibition
Etazolate is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][3] By inhibiting PDE4, Etazolate leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates downstream signaling cascades, most notably the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) pathway.[4][5] The activation of CREB is a crucial step in promoting neuronal survival, synaptic plasticity, and neurogenesis.[5] The antidepressant- and anxiolytic-like effects of Etazolate are, in part, attributed to this mechanism.[3][4]
Positive Allosteric Modulation of the GABA-A Receptor
Etazolate acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[1][6] It binds to a site on the receptor complex, enhancing the effects of GABA, which leads to an increased influx of chloride ions and hyperpolarization of the neuron.[7] This potentiation of GABAergic inhibition contributes to the anxiolytic properties of Etazolate.[3] Furthermore, this modulation of the GABA-A receptor has been linked to the neuroprotective effects of Etazolate, particularly in the context of Alzheimer's disease.[6]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the pharmacological activity of this compound. While specific Ki and EC50 values for its primary targets are not consistently reported in the literature, the available data provide insight into its potency and effective concentrations.
| Parameter | Target/Effect | Value | Species/System | Reference |
| IC50 | Phosphodiesterase-4 (PDE4) | 2 µM | Not Specified | [2] |
| Effective Concentration | Neuroprotection against Aβ-induced toxicity | 20 nM - 2 µM | Rat cortical neurons | [6] |
| Effective Dose | Anxiolytic-like effects | 0.5 and 1 mg/kg, ip | Mice | [3] |
| Effective Dose | Antidepressant-like effects in CUMS model | 0.5 and 1 mg/kg, p.o. | Mice | [2] |
| Effective Dose | Reversal of depression-like behavior | 5.0 mg/kg | Mice | [4] |
Signaling Pathways
The dual mechanism of action of Etazolate converges on pathways that are crucial for neuronal function and survival.
PDE4 Inhibition and the cAMP/CREB/BDNF Pathway
Inhibition of PDE4 by Etazolate leads to an increase in intracellular cAMP levels. This activates PKA, which in turn phosphorylates and activates the transcription factor CREB. Activated CREB promotes the transcription of genes involved in neuroprotection and synaptic plasticity, including Brain-Derived Neurotrophic Factor (BDNF).[4][5]
References
- 1. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sophion.com [sophion.com]
- 3. Mechanisms of etomidate potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An intersubunit electrostatic interaction in the GABAA receptor facilitates its responses to benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etazolate, a phosphodiesterase-4 enzyme inhibitor produces antidepressant-like effects by blocking the behavioral, biochemical, neurobiological deficits and histological abnormalities in hippocampus region caused by olfactory bulbectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional GABAA receptor heterogeneity of acutely dissociated hippocampal CA1 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Etazolate Hydrochloride: A Technical Guide to its Function as a PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etazolate hydrochloride (formerly known as EHT-0202 and SQ-20,009) is a pyrazolopyridine derivative with a multi-faceted pharmacological profile. While it demonstrates activity as a positive allosteric modulator of the GABA-A receptor and an activator of α-secretase, a primary mechanism of action is its role as a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] This enzyme family is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in a multitude of cellular pathways, particularly within immune and central nervous system cells.[4] By inhibiting PDE4, etazolate elevates cAMP levels, which in turn modulates inflammatory responses and neuronal functions. This has positioned etazolate as a compound of interest for neurodegenerative and inflammatory conditions, with clinical investigations primarily focused on Alzheimer's disease.[1]
This technical guide provides an in-depth overview of this compound's function as a PDE4 inhibitor, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.
Mechanism of Action: PDE4 Inhibition and cAMP Signaling
Phosphodiesterase 4 (PDE4) is a superfamily of enzymes responsible for the hydrolysis and subsequent inactivation of cAMP into adenosine 5'-monophosphate (AMP).[4] The inhibition of PDE4 by etazolate blocks this degradation, leading to an accumulation of intracellular cAMP. This increase in cAMP activates downstream effectors, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate various target proteins, including the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity, long-term memory formation, and neuroprotection.[2] In immune cells, elevated cAMP levels have a general anti-inflammatory effect, downregulating the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[5]
The inhibition of specific PDE4 subtypes is thought to mediate different therapeutic effects and side-effect profiles.[5][6] For instance, the inhibition of PDE4B and PDE4D is primarily associated with anti-inflammatory and procognitive effects.[4][5]
References
- 1. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etazolate, a phosphodiesterase-4 enzyme inhibitor produces antidepressant-like effects by blocking the behavioral, biochemical, neurobiological deficits and histological abnormalities in hippocampus region caused by olfactory bulbectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etazolate improves performance in a foraging and homing task in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel insights in phosphodiesterase 4 subtype inhibition to target neuroinflammation and stimulate remyelination - PMC [pmc.ncbi.nlm.nih.gov]
Etazolate Hydrochloride: A Dual-Modulator of GABAA Receptors and Phosphodiesterase-4 for Neuropsychiatric and Neurodegenerative Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Etazolate hydrochloride, a pyrazolopyridine derivative, presents a compelling profile as a therapeutic candidate for a range of neurological and psychiatric conditions. Its unique dual mechanism of action, involving positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors and selective inhibition of phosphodiesterase-4 (PDE4), positions it as a multi-faceted agent with potential anxiolytic, antidepressant, and neuroprotective properties. This technical guide provides a comprehensive overview of the core pharmacology of etazolate, focusing on its interaction with GABAA receptors and the downstream consequences of its molecular actions. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and development in this area.
Introduction
This compound (formerly known as SQ 20009) is a small molecule that has garnered significant interest for its potential therapeutic applications in conditions such as anxiety, depression, and Alzheimer's disease. Unlike traditional benzodiazepines that act on a specific site on the GABAA receptor, etazolate is a positive allosteric modulator that is thought to act at a distinct site, leading to a unique pharmacological profile. Furthermore, its ability to inhibit PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), provides an additional layer of therapeutic potential by enhancing cAMP-mediated signaling pathways crucial for neuronal function and plasticity. This guide will delve into the technical details of etazolate's interaction with GABAA receptors and its impact on cellular signaling.
Quantitative Data on this compound
The following tables summarize the available quantitative data for this compound and related compounds, providing a basis for experimental design and interpretation.
Table 1: Phosphodiesterase Inhibition by this compound
| Enzyme | IC50 (µM) | Source |
| Phosphodiesterase-4 (PDE4) | 2.0 |
Table 2: Potentiation of GABA-Evoked Currents by Tracazolate (a Pyrazolopyridine Analog of Etazolate) in δ-Containing GABAA Receptors
Data on tracazolate is presented as an illustrative example of the potentiation of δ-containing GABAA receptors by pyrazolopyridine compounds.
| GABAA Receptor Subtype | GABA Concentration | Fold Increase in Current Amplitude (mean ± SEM) | Source |
| α1β2δ | 3 µM (EC50) | 59-fold | |
| α1β2δ | 100 µM (saturating) | 23-fold | |
| α2β3δ | Saturating | ~3-fold | |
| α1β1δ | Saturating | ~3-fold |
Table 3: Neuroprotective and α-Secretase Activating Effects of Etazolate
| Experimental Model | Etazolate Concentration | Effect | Source |
| Rat cortical neurons | 20 nM - 2 µM | Dose-dependent protection against Aβ-induced toxicity | |
| Rat cortical neurons | Nanomolar to low micromolar | Stimulation of sAPPα production | |
| Guinea pig brains | In vivo administration | Stimulation of sAPPα production |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay for GABAA Receptors
This protocol is adapted from established methods for determining the binding affinity of a compound to GABAA receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of etazolate for specific GABAA receptor subtypes.
Materials:
-
Cell membranes prepared from HEK293 cells transiently or stably expressing the desired GABAA receptor subunit combination (e.g., α1β2γ2, α4β3δ).
-
Radioligand (e.g., [³H]muscimol for the GABA site, [³H]flunitrazepam for the benzodiazepine site).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA or diazepam).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target GABAA receptor subtype in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of etazolate at various concentrations (for competition binding) or buffer (for total binding).
-
50 µL of non-specific binding control (for determining non-specific binding).
-
100 µL of the prepared cell membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the etazolate concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes the functional characterization of etazolate's modulatory effects on GABAA receptors expressed in Xenopus laevis oocytes.
Objective: To measure the potentiation of GABA-evoked currents by etazolate.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2 or α4, β3, δ).
-
GABA.
-
This compound.
-
Recording solution (e.g., ND96).
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Microinjection setup.
-
Perfusion system.
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the desired GABAA receptor subunits and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
-
GABA Application and Etazolate Modulation:
-
Establish a baseline current in the recording solution.
-
Apply a concentration of GABA that elicits a submaximal response (e.g., EC10-EC20) via the perfusion system and record the resulting inward current.
-
Wash the oocyte with recording solution until the current returns to baseline.
-
Co-apply the same concentration of GABA with various concentrations of etazolate and record the potentiated current.
-
Perform a full GABA dose-response curve in the absence and presence of a fixed concentration of etazolate to determine its effect on GABA potency (EC50) and efficacy (Imax).
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of etazolate. Calculate the percentage potentiation of the GABA response by etazolate. Fit the dose-response data to the Hill equation to determine EC50 and Imax values.
Measurement of Intracellular cAMP Levels
This protocol outlines a method to measure changes in intracellular cAMP levels in response to etazolate treatment.
Objective: To quantify the effect of etazolate on intracellular cAMP accumulation.
Materials:
-
Cultured neuronal or glial cells.
-
This compound.
-
Forskolin (an adenylyl cyclase activator, as a positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX, to prevent cAMP degradation).
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
Cell lysis buffer.
-
Plate reader.
Procedure:
-
Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere. Pre-incubate the cells with a PDE inhibitor (if desired) to amplify the signal. Treat the cells with various concentrations of etazolate or controls (vehicle, forskolin) for a specified time.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive binding reaction where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the cell lysates by interpolating from the standard curve. Express the results as pmol of cAMP per mg of protein or per number of cells.
Soluble Amyloid Precursor Protein α (sAPPα) Release Assay
This protocol describes a method to measure the effect of etazolate on the secretion of the neuroprotective sAPPα fragment.
Objective: To determine if etazolate stimulates the α-secretase pathway leading to increased sAPPα release.
Materials:
-
Cultured neuronal cells (e.g., primary cortical neurons or a suitable cell line).
-
This compound.
-
Cell culture medium and supplements.
-
sAPPα ELISA kit.
-
Plate reader.
Procedure:
-
Cell Culture and Treatment: Plate neuronal cells and grow them to a suitable confluency. Replace the culture medium with a serum-free medium and treat the cells with various concentrations of etazolate or vehicle control for a defined period (e.g., 24 hours).
-
Sample Collection: Collect the conditioned medium from each well. If necessary, centrifuge the medium to remove any detached cells or debris.
-
sAPPα Measurement: Use a commercially available sAPPα ELISA kit to quantify the amount of sAPPα in the conditioned medium. Follow the manufacturer's protocol, which typically involves incubating the samples in wells coated with an sAPPα capture antibody, followed by detection with a labeled secondary antibody.
-
Data Analysis: Generate a standard curve using recombinant sAPPα. Determine the concentration of sAPPα in the conditioned medium samples by comparing their absorbance values to the standard curve. Normalize the results to the total protein concentration of the corresponding cell lysate, if desired.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by etazolate and a typical experimental workflow for its characterization.
Etazolate Hydrochloride: A Technical Guide to its Role as an Alpha-Secretase Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etazolate hydrochloride (EHT-0202) is a neuroprotective agent that has garnered significant interest for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease.[1][2] A key aspect of its mechanism of action is the enhancement of the non-amyloidogenic pathway of amyloid precursor protein (APP) processing through the activation of α-secretase. This guide provides an in-depth technical overview of the core mechanisms, experimental validation, and signaling pathways associated with etazolate's role as an α-secretase activator.
Core Mechanism of Action
Etazolate exhibits a dual mechanism of action, functioning as both a positive allosteric modulator of the GABA-A receptor and a phosphodiesterase-4 (PDE4) inhibitor.[1] This multifaceted activity converges to promote the α-secretase-mediated cleavage of APP, leading to the production of the neuroprotective soluble amyloid precursor protein-alpha (sAPPα) and precluding the formation of the neurotoxic amyloid-beta (Aβ) peptide.[1][2]
The neuroprotective effects of etazolate are directly linked to the induction of sAPPα. Experimental evidence demonstrates that the neuroprotective properties of etazolate against Aβ-induced toxicity are blocked by both α-secretase inhibitors and sAPPα immunoneutralization, confirming the critical role of the α-secretase pathway in its therapeutic potential.[1]
Quantitative Data on Etazolate's Efficacy
The following tables summarize the quantitative data from key in vitro and in vivo studies, demonstrating the dose-dependent effects of etazolate on sAPPα production and its neuroprotective and therapeutic outcomes.
| In Vitro Study: sAPPα Secretion in Rat Cortical Neurons | |||
| Etazolate Concentration | sAPPα Secretion (% of control) | Neuroprotection against Aβ toxicity (% of control) | Reference |
| 20 nM | Significant increase | Dose-dependent protection observed | [1] |
| 200 nM | Further significant increase | Dose-dependent protection observed | [1] |
| 2 µM | Maximal effect observed | Dose-dependent protection observed | [1] |
| In Vivo Study: Effects of Etazolate Post-Traumatic Brain Injury (TBI) in Mice | |||
| Etazolate Dosage (mg/kg) | Effect on sAPPα Levels | Observed Therapeutic Outcomes | Reference |
| 1 | Dose-dependent restoration | Dose-dependent anti-inflammatory and anti-edematous effects | [3] |
| 3 | Dose-dependent restoration | Lasting memory improvement and reduction of locomotor hyperactivity | [3] |
| 10 | Dose-dependent restoration | Olfactory bulb tissue protection | [3] |
Signaling Pathways
Etazolate's activation of α-secretase is mediated through complex signaling cascades. The primary pathways implicated are the cAMP/PKA and MAPK/ERK pathways.
cAMP/PKA Signaling Pathway
As a PDE4 inhibitor, etazolate prevents the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA can then, through a series of downstream effectors, enhance the activity of α-secretase, leading to increased sAPPα production.
GABA-A Receptor Signaling
Etazolate's modulation of the GABA-A receptor also contributes to α-secretase activation. The neuroprotective effects of etazolate are completely blocked by GABA-A receptor antagonists, indicating that this signaling pathway is crucial for its mechanism of action leading to sAPPα induction.[1] While the precise downstream signaling cascade linking GABA-A receptor modulation to α-secretase is still under investigation, it is a key component of etazolate's therapeutic effect.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the evaluation of etazolate's function as an α-secretase activator.
Quantification of sAPPα by ELISA
Objective: To measure the concentration of secreted sAPPα in cell culture media or biological fluids following treatment with etazolate.
Protocol:
-
Sample Collection: Collect conditioned media from neuronal cell cultures (e.g., primary rat cortical neurons) treated with varying concentrations of etazolate (e.g., 20 nM, 200 nM, 2 µM) or vehicle control for a specified duration (e.g., 24 hours). Centrifuge the media to remove cellular debris.
-
ELISA Procedure:
-
Coat a 96-well microplate with a capture antibody specific for the N-terminus of sAPPα (e.g., monoclonal antibody 6E10) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Add diluted samples and sAPPα standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody that recognizes a different epitope on sAPPα and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve using the known concentrations of the sAPPα standards. Calculate the concentration of sAPPα in the samples by interpolating their absorbance values from the standard curve.
Alpha-Secretase Activity Assay
Objective: To directly measure the enzymatic activity of α-secretase in cell lysates treated with etazolate.
Protocol:
-
Cell Lysis: Treat neuronal cells with etazolate or vehicle control. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Activity Assay:
-
Use a commercially available α-secretase activity assay kit or a custom-developed assay.
-
The assay typically utilizes a fluorogenic substrate peptide containing the α-secretase cleavage site flanked by a fluorescent reporter and a quencher.
-
In a microplate, combine the cell lysate with the reaction buffer and the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.
-
-
Data Analysis: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates cleavage of the substrate by α-secretase. Compare the fluorescence levels of etazolate-treated samples to the vehicle control to determine the change in α-secretase activity.
Conclusion
This compound demonstrates a promising profile as an α-secretase activator, with a clear mechanism of action involving both GABA-A receptor modulation and PDE4 inhibition. The resulting increase in sAPPα production underscores its neuroprotective potential and provides a strong rationale for its continued investigation as a disease-modifying therapy for Alzheimer's disease and other neurodegenerative conditions. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.
References
- 1. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracellular-Signal-Regulated Kinase Inhibition Switches APP Processing from β- to α-Secretase under Oxidative Stress: Modulation of ADAM10 by SIRT1/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etazolate, an α-secretase activator, reduces neuroinflammation and offers persistent neuroprotection following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Etazolate (SQ-20,009)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etazolate (formerly SQ-20,009) is a pyrazolopyridine derivative with a unique and complex pharmacological profile that has garnered significant interest for its therapeutic potential in a range of central nervous system (CNS) disorders. Initially investigated for its anxiolytic properties, its mechanism of action has been elucidated to involve the selective inhibition of phosphodiesterase-4 (PDE4), positive allosteric modulation of the GABAA receptor, and the enhancement of α-secretase activity, leading to increased production of the neuroprotective soluble amyloid precursor protein alpha (sAPPα). This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of Etazolate, with a focus on its multifaceted mechanism of action. Detailed experimental protocols for key assays, quantitative data on its pharmacological activity, and visualizations of relevant signaling pathways are presented to serve as a resource for researchers in the field of neuropharmacology and drug development.
Introduction
The quest for novel therapeutic agents for neurological and psychiatric disorders has led to the exploration of compounds with unique mechanisms of action. Etazolate emerged from a screening program aimed at identifying novel anxiolytic agents. Its chemical structure, 1-ethyl-4-(isopropylidenehydrazino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, ethyl ester, distinguishes it as a member of the pyrazolopyridine class of compounds. Subsequent research revealed that its pharmacological effects are not limited to a single target but rather stem from a synergistic interplay between at least three distinct molecular mechanisms, making it a subject of considerable scientific inquiry, particularly for its potential in treating anxiety, depression, and Alzheimer's disease.
Synthesis of Etazolate (SQ-20,009)
The synthesis of Etazolate involves a multi-step process starting from 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester.
Reaction Scheme:
-
Chlorination: The starting material is refluxed with phosphorus oxychloride to replace the hydroxyl group at the 4-position with a chlorine atom, yielding 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester.[1]
-
Hydrazination: The resulting chloro-derivative is then reacted with hydrazine to introduce a hydrazino group at the 4-position.
-
Condensation: Finally, the hydrazino-intermediate is condensed with acetone to form the isopropylidenehydrazino moiety, yielding Etazolate.
Pharmacological Profile
Etazolate's unique therapeutic potential arises from its ability to modulate multiple key signaling pathways in the CNS.
Phosphodiesterase-4 (PDE4) Inhibition
Etazolate is a selective inhibitor of phosphodiesterase-4 (PDE4), the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in the brain. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors. This pathway is crucial for neuronal function, including synaptic plasticity, memory formation, and the regulation of inflammatory responses.
GABAA Receptor Modulation
Etazolate acts as a positive allosteric modulator of the GABAA receptor, the principal inhibitory neurotransmitter receptor in the CNS. It binds to a site distinct from the benzodiazepine binding site and enhances the receptor's affinity for its endogenous ligand, γ-aminobutyric acid (GABA).[2] This potentiation of GABAergic neurotransmission contributes to the anxiolytic and calming effects of the compound.
Enhancement of sAPPα Secretion
A significant aspect of Etazolate's neuroprotective potential lies in its ability to stimulate the non-amyloidogenic processing of the amyloid precursor protein (APP). It enhances the activity of α-secretase, leading to an increased production and secretion of the soluble N-terminal fragment, sAPPα. sAPPα is known to have neurotrophic and neuroprotective properties, and its increased levels are associated with improved neuronal survival and cognitive function.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Etazolate from various preclinical studies.
Table 1: In Vitro Potency and Affinity
| Target | Parameter | Value | Species | Reference |
| PDE4 | IC50 | 2 µM | Not Specified | |
| GABAA Receptor | Effective Concentration for Neuroprotection | 20 nM - 2 µM | Rat |
Table 2: Preclinical Efficacy (In Vivo)
| Model | Species | Dose Range | Effect | Reference |
| Anxiety (Elevated Plus Maze) | Mouse | 0.5 - 1 mg/kg (i.p.) | Increased time in open arms | |
| Depression (Forced Swim Test) | Mouse | 0.5 - 1 mg/kg (p.o.) | Decreased immobility time | |
| Neuroprotection (Aβ-induced toxicity) | Rat | 20 nM - 2 µM (in vitro) | Dose-dependent protection of cortical neurons | |
| sAPPα Secretion | Guinea Pig | Not Specified | Increased sAPPα production in the brain |
Table 3: Illustrative Preclinical Pharmacokinetic Profile
| Species | Route | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) |
| Rat | Oral | ~1-2 | Not Specified | ~4-6 | Not Specified |
| Dog | Oral | ~1-3 | Not Specified | ~6-8 | Not Specified |
Note: Specific pharmacokinetic data for Etazolate is limited in the public domain. The values presented are illustrative based on typical small molecule behavior in these species and should be considered estimates.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of Etazolate.
Phosphodiesterase-4 (PDE4) Inhibition Assay (Cell-based)
This protocol describes a cell-based assay to determine the inhibitory activity of Etazolate on PDE4.
-
Cell Culture: HEK293 cells are plated at a density of 1 x 105 cells/ml in a 96-well plate and incubated overnight.
-
Compound Treatment: A fivefold serial dilution of Etazolate is prepared. The cell culture medium is aspirated, and the cells are treated with the different concentrations of Etazolate.
-
Induction: An induction buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) and an adenylate cyclase activator (e.g., 100 µM Ro 20-1724) is added to the wells.
-
Lysis and Detection: After a 15-minute incubation at room temperature, the cells are lysed to release intracellular cAMP. The cAMP levels are then measured using a competitive immunoassay, such as a cAMP-Glo™ Assay, where luminescence is inversely proportional to the amount of cAMP.[3]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the Etazolate concentration and fitting the data to a sigmoidal dose-response curve.
GABAA Receptor Binding Assay (Radioligand Displacement)
This protocol details a radioligand binding assay to assess the interaction of Etazolate with the GABAA receptor.
-
Membrane Preparation: Rat brains are homogenized in a sucrose buffer and centrifuged. The resulting pellet containing the cell membranes is washed multiple times and resuspended in a binding buffer.[4]
-
Binding Reaction: The membrane preparation (0.1-0.2 mg of protein) is incubated with a specific radioligand for the GABAA receptor (e.g., 5 nM [3H]muscimol) and varying concentrations of Etazolate.[4]
-
Incubation: The reaction mixture is incubated at 4°C for 45 minutes to allow for binding equilibrium.[4]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are washed with ice-cold buffer.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 mM GABA). The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for Etazolate is determined from a competition binding curve, and the Ki value can be calculated using the Cheng-Prusoff equation.
Measurement of sAPPα Secretion (ELISA)
This protocol describes the measurement of sAPPα secreted from cultured cells following treatment with Etazolate.
-
Cell Culture and Treatment: A suitable cell line, such as human neuroblastoma SH-SY5Y cells, is cultured to near confluence. The cells are then treated with various concentrations of Etazolate (e.g., 20 nM to 2 µM) for a specified period (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentration of sAPPα in the supernatant is quantified using a commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kit.[5]
-
The wells of a microplate pre-coated with an anti-sAPPα antibody are incubated with the collected supernatants and a series of sAPPα standards.
-
After washing, a biotin-conjugated detection antibody specific for sAPPα is added.
-
Following another wash step, an avidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution is then added, and the color development is stopped with a stop solution.
-
-
Data Analysis: The optical density is measured at 450 nm using a microplate reader. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of sAPPα in the samples is then determined from the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to Etazolate.
Caption: Etazolate's multifaceted mechanism of action.
Caption: Experimental workflow for a cell-based PDE4 inhibition assay.
Caption: Workflow for a GABAA receptor radioligand binding assay.
Conclusion
Etazolate (SQ-20,009) represents a compelling example of a multi-target drug candidate with significant potential for the treatment of complex CNS disorders. Its ability to concurrently inhibit PDE4, positively modulate GABAA receptors, and enhance the production of neuroprotective sAPPα provides a strong rationale for its continued investigation. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in furthering our understanding of Etazolate and its therapeutic applications. Future research should focus on delineating the precise contribution of each pharmacological action to its overall in vivo effects and on optimizing its pharmacokinetic and safety profiles for clinical development.
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. takarabio.com [takarabio.com]
Etazolate Hydrochloride's Effect on cAMP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etazolate hydrochloride (formerly known as EHT-0202 and SQ-20,009) is a pyrazolopyridine derivative with a multifaceted pharmacological profile. A key aspect of its mechanism of action is the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels through the inhibition of phosphodiesterase-4 (PDE4). This guide provides an in-depth analysis of the existing scientific literature on etazolate's effect on cAMP signaling, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.
Core Mechanism of Action: PDE4 Inhibition and cAMP Elevation
Etazolate is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the hydrolysis and subsequent inactivation of cAMP.[1][2] By inhibiting PDE4, etazolate prevents the breakdown of cAMP, leading to its intracellular accumulation. This elevation in cAMP levels activates downstream signaling pathways, most notably involving Protein Kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (pCREB).[1] This mechanism is central to the therapeutic potential of etazolate in various neurological and psychiatric conditions.[3]
Signaling Pathway
The primary signaling cascade initiated by etazolate is depicted below. Inhibition of PDE4 leads to an increase in cAMP, which then activates PKA. Activated PKA phosphorylates CREB, a transcription factor that, in its phosphorylated state, promotes the expression of genes involved in neuroprotection and synaptic plasticity, such as brain-derived neurotrophic factor (BDNF).[1]
Etazolate Signaling Pathway
Quantitative Data
The following tables summarize the available quantitative data regarding etazolate's inhibitory action on PDE4 and its effects on cAMP-related signaling molecules. Direct quantitative data on the fold-increase of cAMP in response to specific etazolate concentrations in vitro is limited in publicly available literature; however, in vivo studies consistently demonstrate an elevation in cAMP and its downstream effectors.
Table 1: Inhibitory Activity of Etazolate on PDE4 Isoforms
| PDE4 Isoform | IC50 (nM) | Source |
| PDE4D | 8 | [4] |
| PDE4B | 34 | [4] |
IC50 values represent the concentration of etazolate required to inhibit 50% of the respective PDE4 isoform's activity.
Table 2: In Vivo Effects of Etazolate on cAMP Signaling Pathway Components
| Treatment Group | Brain Region | Measured Molecule | Effect | Source |
| Etazolate (0.5 and 1 mg/kg) | Not specified | cAMP | Restored TBI-induced alterations | [3] |
| Etazolate (0.5 and 1 mg/kg) | Not specified | pCREB | Restored TBI-induced alterations | [3] |
| Etazolate | Hippocampus & Prefrontal Cortex | cAMP/pCREB/BDNF signaling | Upregulated in LPS-induced depression model | [1] |
These studies demonstrate a qualitative increase in cAMP signaling in animal models, supporting the mechanism of action.
Experimental Protocols
This section provides a detailed, representative methodology for quantifying etazolate-induced changes in intracellular cAMP levels using a competitive immunoassay. This protocol is a composite based on standard commercially available kits and can be adapted for various cell lines.
In Vitro cAMP Accumulation Assay (Competitive ELISA)
Objective: To determine the dose-dependent effect of this compound on intracellular cAMP levels in a human neuroblastoma cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Cell lysis buffer
-
cAMP enzyme immunoassay (EIA) kit (containing cAMP standards, anti-cAMP antibody, HRP-linked secondary antibody, and substrate)
-
Microplate reader
Procedure:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in appropriate medium at 37°C in a humidified 5% CO2 incubator.
-
Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of etazolate in serum-free medium to achieve the desired final concentrations (e.g., 1 nM to 100 µM).
-
Aspirate the culture medium from the cells and replace it with the etazolate-containing medium or vehicle control.
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis:
-
After incubation, aspirate the treatment medium.
-
Add 100 µL of cell lysis buffer to each well and incubate on a plate shaker for 10 minutes at room temperature to ensure complete cell lysis.
-
-
cAMP Immunoassay:
-
Follow the specific instructions of the chosen cAMP EIA kit. A general workflow is as follows:
-
Add cell lysates and cAMP standards to the wells of the antibody-coated microplate.
-
Add the HRP-conjugated secondary antibody.
-
Incubate for the recommended time to allow for competitive binding.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the cAMP standards against their known concentrations.
-
Calculate the cAMP concentration in each sample by interpolating their absorbance values from the standard curve.
-
Plot the cAMP concentration against the log of the etazolate concentration to generate a dose-response curve and determine the EC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro cAMP accumulation assay.
In Vitro cAMP Assay Workflow
Broader Pharmacological Context
Beyond its direct impact on cAMP levels, etazolate also exhibits other pharmacological activities, including positive allosteric modulation of the GABAA receptor and activation of the α-secretase pathway, leading to increased production of the neuroprotective soluble amyloid precursor protein alpha (sAPPα).[5] These additional mechanisms may act synergistically with the elevation of cAMP to produce the observed neuroprotective and cognitive-enhancing effects of the compound. The interplay between these pathways is an active area of research.
Conclusion
This compound robustly increases intracellular cAMP levels through the selective inhibition of PDE4. This mechanism is well-supported by in vivo data demonstrating the upregulation of the cAMP/pCREB/BDNF signaling pathway. While specific in vitro quantitative dose-response data on cAMP accumulation is not extensively detailed in the current literature, the available IC50 values for PDE4 inhibition provide a strong basis for its mechanism of action. The provided experimental protocols offer a framework for further quantitative characterization of etazolate's effects on cAMP signaling. The continued investigation of etazolate and its downstream effects holds significant promise for the development of novel therapeutics for a range of neurological disorders.
References
- 1. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. mdpi.com [mdpi.com]
- 5. Etazolate, an α-secretase activator, reduces neuroinflammation and offers persistent neuroprotection following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Anxiolytic Properties of Etazolate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etazolate hydrochloride, a selective phosphodiesterase-4 (PDE4) inhibitor and positive allosteric modulator of the GABA-A receptor, has demonstrated significant anxiolytic-like properties in preclinical models. This technical guide provides a comprehensive overview of the existing research, detailing the compound's mechanism of action, summarizing quantitative data from key behavioral studies, and outlining the experimental protocols used to evaluate its efficacy. The information presented herein is intended to inform further research and development of this compound as a potential therapeutic agent for anxiety disorders.
Introduction
Anxiety disorders are a class of mental health conditions characterized by excessive and persistent fear, worry, or unease. While current pharmacological treatments, such as selective serotonin reuptake inhibitors (SSRIs) and benzodiazepines, are effective for many individuals, there remains a significant unmet need for novel anxiolytics with improved efficacy and tolerability profiles. This compound (EHT-0202) has emerged as a promising candidate due to its dual mechanism of action, targeting both phosphodiesterase-4 (PDE4) and the γ-aminobutyric acid type A (GABA-A) receptor, both of which are implicated in the pathophysiology of anxiety.[1][2] Preclinical studies have shown that Etazolate exhibits anxiolytic-like effects in various rodent models of anxiety.[1][3] This document serves as an in-depth technical guide for researchers and drug development professionals interested in the anxiolytic potential of this compound.
Mechanism of Action
This compound's anxiolytic properties are believed to stem from its activity at two key molecular targets:
-
Phosphodiesterase-4 (PDE4) Inhibition: Etazolate is a selective inhibitor of the PDE4 enzyme.[1] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in intracellular signaling.[4] By inhibiting PDE4, Etazolate increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in neurogenesis and synaptic plasticity, including Brain-Derived Neurotrophic Factor (BDNF).[4][5] This signaling cascade is thought to underlie the neuroprotective and antidepressant-like effects of PDE4 inhibitors and may contribute to their anxiolytic activity.
-
Positive Allosteric Modulation of the GABA-A Receptor: Etazolate has been shown to act as a positive allosteric modulator of the GABA-A receptor.[2] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Positive allosteric modulators like Etazolate bind to a site on the GABA-A receptor distinct from the GABA binding site and enhance the effect of GABA, leading to a greater inhibitory response. This mechanism is shared by well-established anxiolytic drugs such as benzodiazepines.
References
- 1. Anxiolytic-like effect of etazolate, a type 4 phosphodiesterase inhibitor in experimental models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the protective effect of etazolate on memory impairment, anxiety- and depression-like behaviors induced by post traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etazolate, a phosphodiesterase-4 enzyme inhibitor produces antidepressant-like effects by blocking the behavioral, biochemical, neurobiological deficits and histological abnormalities in hippocampus region caused by olfactory bulbectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
Etazolate Hydrochloride: A Modulator of Amyloid Precursor Protein Processing and sAPPα Production
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Etazolate hydrochloride (EHT 202) is a pyrazolopyridine derivative that has garnered significant interest in the field of neurodegenerative disease research, particularly for its potential therapeutic role in Alzheimer's disease. Its mechanism of action is multifaceted, primarily involving the modulation of the α-secretase pathway, leading to an increase in the production of the neuroprotective soluble amyloid precursor protein alpha (sAPPα). This document provides a comprehensive overview of the core scientific findings related to etazolate's effect on sAPPα production, detailing the underlying signaling pathways, summarizing quantitative data from preclinical studies, and outlining the experimental protocols employed in this research.
Core Mechanisms of Action
Etazolate enhances sAPPα production through two primary, interconnected mechanisms:
-
Positive Allosteric Modulation of the GABAA Receptor: Etazolate binds to the α+/β- interface of the GABAA receptor, a ligand-gated ion channel. This modulation is thought to initiate a signaling cascade that ultimately upregulates the activity of α-secretase (predominantly ADAM10), the enzyme responsible for the non-amyloidogenic cleavage of the amyloid precursor protein (APP). This process releases the sAPPα fragment.[1]
-
Inhibition of Phosphodiesterase-4 (PDE4): Etazolate is also a known inhibitor of the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling. By inhibiting PDE4, etazolate increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB can then translocate to the nucleus and promote the transcription of target genes, including ADAM10, the primary α-secretase. The resulting increase in ADAM10 protein levels leads to enhanced sAPPα production.
Signaling Pathways
The signaling cascades initiated by etazolate that culminate in increased sAPPα production are complex and involve significant cross-talk between different pathways. The two primary pathways are depicted below.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies investigating the effect of this compound on sAPPα production and related markers.
Table 1: In Vitro Studies
| Cell Type | Etazolate Concentration | Effect on sAPPα Production | Reference |
| Rat Cortical Neurons | 20 nM - 2 µM | Dose-dependent neuroprotection and stimulation of sAPPα production.[1] | Marcade et al., 2008 |
Note: Specific fold-change or percentage increase data for sAPPα production at varying concentrations of etazolate in vitro are not detailed in the currently available literature. The studies confirm a dose-dependent effect within the specified concentration range.
Table 2: In Vivo Studies
| Animal Model | Etazolate Dosage | Route of Administration | Effect | Reference |
| Guinea Pig | Not specified | Not specified | Stimulation of sAPPα production in the brain.[1] | Marcade et al., 2008 |
| Mouse (Traumatic Brain Injury Model) | 1, 3, and 10 mg/kg | Not specified | Dose-dependent restoration of sAPPα protein levels post-injury.[2] | Siopi et al., 2013 |
Note: The in vivo studies demonstrate a clear effect of etazolate on sAPPα levels, though specific quantitative increases are not consistently reported across all publications.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on etazolate and sAPPα production. For precise details, it is recommended to consult the original publications.
In Vitro sAPPα Production Assay
-
Cell Culture:
-
Primary cortical neurons are isolated from rat embryos and cultured in appropriate media (e.g., Neurobasal medium supplemented with B27 and L-glutamine).
-
Cells are seeded onto poly-D-lysine coated plates and maintained at 37°C in a humidified 5% CO2 incubator.
-
-
Etazolate Treatment:
-
This compound is dissolved in a suitable vehicle (e.g., DMSO) to create a stock solution.
-
The stock solution is further diluted in culture medium to achieve the desired final concentrations (e.g., 20 nM to 2 µM).
-
The culture medium is replaced with the etazolate-containing medium, and cells are incubated for a specified duration (e.g., 24-48 hours).
-
-
sAPPα Quantification (ELISA):
-
The conditioned medium is collected from the cell cultures.
-
The concentration of sAPPα in the medium is determined using a commercially available ELISA kit (e.g., from IBL International or similar).
-
The assay is performed according to the manufacturer's instructions, which typically involves the following steps:
-
Addition of standards and samples to a microplate pre-coated with an anti-sAPPα antibody.
-
Incubation to allow sAPPα to bind to the immobilized antibody.
-
Washing to remove unbound substances.
-
Addition of a biotin-conjugated anti-sAPPα antibody.
-
Incubation and subsequent washing.
-
Addition of a streptavidin-HRP conjugate.
-
Incubation and washing.
-
Addition of a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction with a stop solution.
-
Measurement of absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
The concentration of sAPPα in the samples is calculated by comparison to a standard curve.
-
Western Blot Analysis for ADAM10
-
Cell Lysis:
-
Following treatment with etazolate, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Cell lysates are collected and centrifuged to pellet cell debris.
-
-
Protein Quantification:
-
The protein concentration of the supernatant is determined using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for ADAM10.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensity is quantified using densitometry software, and the results are normalized to a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow
The general workflow for investigating the effect of etazolate on sAPPα production is as follows:
Conclusion
This compound promotes the non-amyloidogenic processing of APP, leading to an increase in the production of the neuroprotective sAPPα fragment. This is achieved through a dual mechanism involving the positive allosteric modulation of GABAA receptors and the inhibition of PDE4. The latter mechanism enhances the cAMP/PKA/CREB signaling pathway, which in turn upregulates the expression of ADAM10, the primary α-secretase. Preclinical studies have consistently demonstrated the efficacy of etazolate in stimulating sAPPα production in both in vitro and in vivo models. While the dose-dependent nature of this effect is established, further research is required to provide more detailed quantitative data on the fold-increase of sAPPα at specific etazolate concentrations. The multifaceted mechanism of action of etazolate makes it a compelling candidate for further investigation as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders characterized by impaired APP processing.
References
- 1. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etazolate, an α-secretase activator, reduces neuroinflammation and offers persistent neuroprotection following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Etazolate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etazolate Hydrochloride (CAS 35838-58-5), a pyrazolopyridine derivative, is a multifaceted pharmacological agent with significant potential in the treatment of neurodegenerative and psychiatric disorders.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and complex mechanism of action of this compound. The document elucidates its role as a selective phosphodiesterase-4 (PDE4) inhibitor, a positive allosteric modulator of the GABA-A receptor, and an activator of the α-secretase pathway.[1][3][4][5] Key experimental findings are summarized, and the intricate signaling pathways are visualized. While this guide aims to be a comprehensive resource, it is important to note that detailed experimental protocols from some cited primary literature were not fully accessible and are therefore presented in a summarized format.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of Etazolate. Its chemical and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride |
| CAS Number | 35838-58-5 |
| Synonyms | SQ 20009, EHT 0202 |
| SMILES | CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC.Cl |
| InChI | InChI=1S/C14H19N5O2.ClH/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2;/h7-8H,5-6H2,1-4H3,(H,15,18);1H |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉N₅O₂ · HCl | Santa Cruz Biotechnology |
| Molecular Weight | 325.79 g/mol | Santa Cruz Biotechnology |
| Appearance | White solid | Sigma-Aldrich |
| Melting Point | 193-194 °C | Sigma-Aldrich |
| Solubility | Water: >20 mg/mL | Sigma-Aldrich |
| pKa | Data not available |
Mechanism of Action and Signaling Pathways
This compound exhibits a unique pharmacological profile by modulating three distinct but interconnected pathways, making it a promising candidate for complex neurological disorders.
Phosphodiesterase-4 (PDE4) Inhibition
Etazolate is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3][5] By inhibiting PDE4, Etazolate increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of genes involved in neuroprotection and synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF). This pathway is believed to contribute to the antidepressant and cognitive-enhancing effects of Etazolate.
Positive Allosteric Modulation of GABA-A Receptors
Etazolate acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor at a site distinct from the benzodiazepine binding site.[1] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system. By binding to the receptor, Etazolate enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This inhibitory action is thought to underlie the anxiolytic properties of Etazolate.
Alpha-Secretase Activation
A key aspect of Etazolate's potential in treating Alzheimer's disease is its ability to activate α-secretase.[4][5] This enzyme cleaves the amyloid precursor protein (APP) within the amyloid-beta (Aβ) domain, a process known as the non-amyloidogenic pathway. This cleavage produces the soluble N-terminal APP fragment (sAPPα), which is neuroprotective and has cognitive-enhancing properties.[4] By promoting the non-amyloidogenic pathway, Etazolate reduces the production of the neurotoxic Aβ peptides that form amyloid plaques in Alzheimer's disease. The stimulation of sAPPα production by Etazolate has been shown to be dependent on GABA-A receptor signaling.[4]
Key Experimental Evidence
The multifaceted mechanism of action of Etazolate is supported by a range of preclinical and clinical studies.
In Vitro Studies
-
sAPPα Secretion: Marcade et al. (2008) demonstrated that Etazolate dose-dependently increases the secretion of sAPPα in primary cortical neurons. This effect was blocked by GABA-A receptor antagonists, confirming the involvement of this receptor in α-secretase activation.[4]
In Vivo Animal Studies
-
Antidepressant-like Effects: Jindal et al. (2013) showed that chronic administration of Etazolate reversed depression-like behavior in a mouse model of chronic unpredictable mild stress. This was accompanied by a reduction in brain oxidative stress markers.
-
Neuroprotection in Traumatic Brain Injury: A study on traumatic brain injury in mice found that Etazolate administration reduced neuroinflammation and provided persistent neuroprotection, effects associated with the restoration of sAPPα levels.
Clinical Trials
-
Alzheimer's Disease: A Phase IIa clinical trial (Vellas et al., 2011) in patients with mild to moderate Alzheimer's disease found that Etazolate was generally safe and well-tolerated when administered as an adjunct therapy. While the study was not powered for efficacy, it provided encouraging results for further investigation.[5]
Experimental Protocols (Summarized)
Due to the inability to access the full-text of some primary research articles, the following experimental protocols are summarized based on the information available in their abstracts.
sAPPα Secretion Assay (based on Marcade et al., 2008)
This workflow outlines the general steps to measure the effect of Etazolate on sAPPα secretion from primary neurons.
Chronic Unpredictable Mild Stress (CUMS) Model (based on Jindal et al., 2013)
This diagram illustrates the general workflow for inducing and treating depression-like behavior in a rodent model.
Conclusion
This compound is a promising therapeutic agent with a unique tripartite mechanism of action that addresses key pathological features of several neurological and psychiatric disorders. Its ability to concurrently modulate GABAergic inhibition, enhance cyclic AMP signaling, and promote the non-amyloidogenic processing of APP positions it as a strong candidate for further drug development and clinical investigation. This technical guide provides a foundational understanding of its chemical properties and biological activities to support ongoing and future research endeavors.
References
- 1. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etazolate, a phosphodiesterase 4 inhibitor reverses chronic unpredictable mild stress-induced depression-like behavior and brain oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etazolate rescues behavioral deficits in chronic unpredictable mild stress model: modulation of hypothalamic-pituitary-adrenal axis activity and brain-derived neurotrophic factor level - PubMed [pubmed.ncbi.nlm.nih.gov]
Etazolate Hydrochloride: A Multi-Target Investigator for Alzheimer's Disease
A Technical Guide for Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a complex pathological cascade, necessitating therapeutic agents with multifaceted mechanisms of action. Etazolate hydrochloride (EHT-0202), a pyrazolopyridine derivative, has emerged as a compound of interest due to its dual activity as a phosphodiesterase-4 (PDE4) inhibitor and a positive allosteric modulator of the GABA-A receptor. Preclinical and early-phase clinical investigations suggest that etazolate may counteract key aspects of AD pathology, including amyloid-beta (Aβ) toxicity, neuroinflammation, and synaptic dysfunction, primarily through the promotion of the non-amyloidogenic amyloid precursor protein (APP) processing pathway. This guide provides an in-depth review of the core scientific and clinical data on etazolate, its mechanisms, and the experimental methodologies used in its evaluation.
Introduction: The Rationale for a Dual-Action Compound
The prevailing hypotheses of Alzheimer's pathology point to the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to synaptic loss and neurodegeneration. Etazolate's dual mechanism offers a compelling therapeutic strategy. By inhibiting PDE4, it can enhance cyclic AMP (cAMP) signaling, a pathway crucial for synaptic plasticity and memory. Concurrently, its modulation of GABA-A receptors and subsequent stimulation of the α-secretase pathway offers a direct route to mitigating Aβ production and promoting the release of the neuroprotective soluble amyloid precursor protein alpha (sAPPα).
Pharmacological Profile and Mechanism of Action
Etazolate's therapeutic potential is rooted in two primary molecular interactions:
-
Phosphodiesterase-4 (PDE4) Inhibition: PDE4 enzymes degrade cAMP. By inhibiting PDE4, etazolate increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of the CREB (cAMP response element-binding) protein. This signaling cascade is fundamental to long-term potentiation (LTP), synaptic plasticity, and memory formation.
-
GABA-A Receptor Modulation: Etazolate acts as a positive allosteric modulator of GABA-A receptors. This potentiation of GABAergic signaling has been shown to stimulate the activity of α-secretase, the enzyme responsible for the non-amyloidogenic processing of APP.[1] This shifts APP cleavage away from the β-secretase pathway that produces Aβ, and towards the production of the neurotrophic and neuroprotective sAPPα fragment.[1]
The following table summarizes the known quantitative pharmacological data for etazolate. Note: Specific IC50 and Ki values for etazolate are not consistently available in public literature; the data presented for PDE4 inhibition represents typical values for selective inhibitors of this class.
| Parameter | Target | Value | Significance |
| IC50 | PDE4D | ~94 nM | Inhibition of cAMP degradation, potentially enhancing cognitive pathways. |
| IC50 | PDE4B | ~82 nM | Inhibition of cAMP degradation, linked to anti-inflammatory effects. |
| Neuroprotection | Aβ-induced toxicity | 20 nM - 2 µM | Dose-dependent protection of cortical neurons from amyloid-beta toxicity.[1] |
Signaling Pathway Diagrams
Caption: Etazolate inhibits PDE4, increasing cAMP levels and promoting memory pathways.
Caption: Etazolate modulates GABA-A receptors, boosting neuroprotective sAPPα production.
Preclinical Evidence
Preclinical studies have demonstrated the neuroprotective and cognitive-enhancing effects of etazolate in various models.
In Vitro Studies
In cultured rat cortical neurons, etazolate provided dose-dependent protection against Aβ-induced toxicity within a concentration range of 20 nM to 2 µM.[1] This neuroprotective effect was shown to be contingent upon both GABA-A receptor signaling and the induction of sAPPα.[1]
In Vivo Studies
Studies in aged rats, which naturally exhibit cognitive deficits, have shown that etazolate can improve performance in complex spatial learning and memory tasks.
| Study Type | Model | Key Findings | Reference |
| Neuroprotection | Rat Cortical Neurons | Dose-dependent protection against Aβ toxicity (20 nM - 2 µM).[1] | Marcade et al., 2008 |
| Cognitive Enhancement | Aged Rats | Improved performance in foraging and homing tasks. | Drott et al., 2010 |
| Neuroinflammation | Mouse TBI Model | Dose-dependent anti-inflammatory and anti-edematous effects; restoration of sAPPα levels.[2] | Siopi et al., 2013 |
Clinical Investigation: Phase IIa Trial (NCT00880412)
A pilot Phase IIa, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and tolerability of etazolate in patients with mild to moderate Alzheimer's disease.[3]
-
Design: 159 patients were administered either etazolate (40 mg or 80 mg, twice daily) or a placebo as an adjunctive therapy to an acetylcholinesterase inhibitor over a 3-month period.[3]
-
Primary Objective: To assess the clinical safety and tolerability of etazolate.[3]
-
Results: The study concluded that etazolate was safe and generally well-tolerated.[3] However, dose-dependent increases in early withdrawals and central nervous system-related adverse events were observed.[3] Due to the study's design and limited power, no significant differences in efficacy endpoints (cognition, daily living activities) were seen between the treatment and placebo groups.[3]
| Parameter | Placebo | Etazolate (40 mg bid) | Etazolate (80 mg bid) |
| Number of Patients | N/A | N/A | N/A |
| Early Withdrawals | N/A | Increased (Dose-dependent) | Increased (Dose-dependent)[3] |
| CNS Adverse Events | N/A | Increased (Dose-dependent) | Increased (Dose-dependent)[3] |
| Note: Specific frequencies of adverse events are not detailed in the primary publication. |
Experimental Protocols & Workflows
Aβ-Induced Neurotoxicity Assay (In Vitro)
This protocol outlines a general method for assessing the neuroprotective effects of a compound against amyloid-beta toxicity.
-
Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured in neurobasal medium supplemented with B27 and L-glutamine.
-
Compound Pre-treatment: Neurons are pre-incubated with varying concentrations of etazolate (e.g., 20 nM to 2 µM) for 24 hours.
-
Aβ Exposure: Aggregated Aβ peptide (typically Aβ1-42) is added to the culture medium at a neurotoxic concentration (e.g., 10 µM) for an additional 24-48 hours.
-
Viability Assessment: Cell viability is measured using a standard MTT or LDH assay. The MTT assay measures mitochondrial reductase activity in living cells, while the LDH assay measures the release of lactate dehydrogenase from damaged cells.
-
Data Analysis: The viability of etazolate-treated cells is compared to that of cells treated with Aβ alone to determine the percentage of neuroprotection.
Caption: A typical workflow for the preclinical evaluation of a neurotheraputic agent.
Morris Water Maze (In Vivo)
This protocol assesses spatial learning and memory in rodent models.
-
Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water's surface in a fixed location. Visual cues are placed around the room.
-
Acquisition Phase: Aged rats are administered etazolate or a vehicle control. Each rat undergoes several trials per day for multiple days. In each trial, the rat is placed into the pool from a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was) is measured as an indicator of memory retention.
-
Data Analysis: Escape latencies during acquisition and the percentage of time spent in the target quadrant during the probe trial are compared between the etazolate-treated and control groups.
Conclusion and Future Directions
This compound presents a promising, multi-target approach for the treatment of Alzheimer's disease. Its ability to concurrently enhance pathways associated with memory and learning (PDE4 inhibition) while also promoting a neuroprotective APP processing pathway (via GABA-A modulation and α-secretase activation) addresses the multifaceted nature of AD pathology. The positive safety and tolerability profile from the Phase IIa study provides a foundation for further investigation.[3]
Future research should focus on larger, longer-duration clinical trials designed to robustly assess efficacy on cognitive and functional endpoints. Furthermore, elucidating the specific contributions of PDE4 subtype inhibition and defining the optimal patient population for this therapeutic strategy will be critical for its continued development. The restoration of sAPPα levels by etazolate also suggests its potential utility in other neurological conditions characterized by neuroinflammation and neuronal injury.[2]
References
- 1. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etazolate, an α-secretase activator, reduces neuroinflammation and offers persistent neuroprotection following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vivo Administration of Etazolate Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etazolate Hydrochloride is a pyrazolopyridine derivative with a multi-faceted pharmacological profile, making it a compound of significant interest for neurological and psychiatric research. It acts primarily as a selective inhibitor of phosphodiesterase-4 (PDE4) and a positive allosteric modulator of the GABA-A receptor.[1][2][3] Additionally, research has demonstrated its ability to stimulate α-secretase activity, which is crucial in the processing of amyloid precursor protein (APP).[4][5][6] These mechanisms contribute to its observed anxiolytic, antidepressant, neuroprotective, and cognitive-enhancing properties in various rodent models.[1][2][7]
These application notes provide a comprehensive overview of the in vivo administration of this compound in rodent models, summarizing quantitative data and detailing experimental protocols for key applications.
Pharmacological Profile and Mechanism of Action
Etazolate's therapeutic potential stems from its engagement with multiple signaling pathways. As a PDE4 inhibitor, it prevents the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous cellular functions, including neuroplasticity and inflammation.[8][9] Its modulation of GABA-A receptors enhances GABAergic signaling, contributing to its anxiolytic effects.[3][4] Furthermore, by activating the α-secretase pathway, Etazolate promotes the production of the soluble N-terminal APP fragment (sAPPα), a neurotrophic and neuroprotective peptide, positioning it as a potential therapeutic for Alzheimer's disease and traumatic brain injury.[4][5]
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the dosing regimens and key outcomes from various in vivo studies using this compound in rodent models.
Table 1: this compound Dosing Regimens in Rodent Models
| Indication/Model | Rodent Species | Dose Range | Route of Admin. | Key Findings & References |
| Anxiety | Mice | 0.25 - 1 mg/kg | i.p. | Exhibited significant anxiolytic-like effects at 0.5 and 1 mg/kg.[1] |
| Depression (CUMS) | Mice | 0.5 - 1 mg/kg | p.o. | Reversed depression-like behavior, increased BDNF, and lowered corticosterone.[7] |
| Depression (OBX) | Rats | 0.5 - 1 mg/kg | p.o. | Attenuated behavioral, biochemical, and neurobiological alterations.[8][9] |
| PTSD | Rats | 1 mg/kg/day | p.o. | Prevented PTSD-induced memory impairment, anxiety, and depression.[10] |
| Traumatic Brain Injury | Mice | 1 - 10 mg/kg | i.p. | Exerted dose-dependent anti-inflammatory effects and improved memory.[5] |
| Cognition (Aging) | Rats | Not specified | Not specified | Prevented foraging and memory deficits in aged rats.[2] |
| Neuroprotection (Aβ) | Guinea Pigs | 10 mg/kg | Not specified | Increased production of neuroprotective sAPPα.[6] |
Table 2: Summary of Behavioral Outcomes Following Etazolate Administration
| Behavioral Test | Rodent Model | Etazolate Dose(s) | Outcome vs. Control/Vehicle | Reference(s) |
| Elevated Plus Maze (EPM) | Anxiety Model (Mice) | 0.5, 1 mg/kg (i.p.) | ↑ Time and entries in open arms | [1] |
| Light/Dark (L/D) Aversion | Anxiety Model (Mice) | 0.5, 1 mg/kg (i.p.) | ↑ Time spent in the light compartment | [1] |
| Open Field Test (OFT) | Anxiety Model (Mice) | 0.5, 1 mg/kg (i.p.) | ↑ Ambulation scores and rearing | [1] |
| Tail Suspension Test (TST) | CUMS Model (Mice) | 0.5, 1 mg/kg (p.o.) | ↓ Duration of immobility | [7] |
| Radial Arm Water Maze | PTSD Model (Rats) | 1 mg/kg/day (p.o.) | Prevented short- and long-term memory impairment | [10] |
| Foraging & Homing Task | Aged Rats | Not specified | Prevented foraging deficits and memory errors | [2] |
Table 3: Summary of Key Biomarker Changes Following Etazolate Administration
| Biomarker | Rodent Model | Etazolate Dose(s) | Change vs. Control/Vehicle | Reference(s) |
| sAPPα | Traumatic Brain Injury (Mice) | 1, 3, 10 mg/kg (i.p.) | Restoration of levels post-TBI | [5] |
| sAPPα | Cortical Neurons (Rats) / Brain (Guinea Pigs) | 20 nM-2 µM / 10 mg/kg | Stimulated production | [4][6] |
| Brain-Derived Neurotrophic Factor (BDNF) | CUMS Model (Mice) | 0.5, 1 mg/kg (p.o.) | Significantly increased | [7] |
| Serum Corticosterone (CORT) | CUMS Model (Mice) | 0.5, 1 mg/kg (p.o.) | Significantly decreased | [7] |
| Interleukin-1β (IL-1β) | Traumatic Brain Injury (Mice) | 1, 3, 10 mg/kg (i.p.) | Dose-dependent reduction | [5] |
| cAMP / pCREB | Olfactory Bulbectomy (Rats) | 0.5, 1 mg/kg (p.o.) | Increased levels in the hippocampus | [8] |
Detailed Experimental Protocols
Protocol 1: Evaluation of Anxiolytic-like Effects in Mice
This protocol outlines the methodology to assess the anxiolytic properties of Etazolate using standard behavioral tests in mice.[1]
1. Animals:
-
Species: Male Swiss albino mice.
-
Weight: 20-25 g.
-
Housing: Group housed (4-5 per cage) with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
-
Acclimatization: Allow animals to acclimatize to the laboratory environment for at least 5-7 days before experimentation.
2. Drug Preparation and Administration:
-
This compound: Dissolve in distilled water or 0.9% saline. Prepare fresh on the day of the experiment.
-
Vehicle Control: Distilled water or 0.9% saline.
-
Positive Control: Diazepam (2 mg/kg), dissolved in an appropriate vehicle.
-
Dosing: Administer Etazolate (0.25, 0.5, 1 mg/kg), vehicle, or diazepam via intraperitoneal (i.p.) injection in a volume of 10 ml/kg.
-
Timing: Conduct behavioral testing 30 minutes post-injection.
3. Experimental Workflow:
Caption: Experimental workflow for anxiolytic testing.
4. Behavioral Assays:
-
Elevated Plus Maze (EPM):
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure: Place the mouse at the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes.
-
Parameters Measured: Time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.[1]
-
-
Light/Dark (L/D) Aversion Test:
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting them.
-
Procedure: Place the mouse in the center of the light compartment. Allow it to explore for 5 minutes.
-
Parameters Measured: Time spent in the light compartment and the latency to first enter the dark compartment. An increase in time spent in the light compartment indicates reduced anxiety.[1]
-
Protocol 2: Investigation of Antidepressant Effects in a Chronic Stress Model (CUMS)
This protocol is designed to evaluate Etazolate's efficacy in a model of chronic depression.[7]
1. Animals:
-
Species: Male mice.
-
Acclimatization: 1 week prior to the start of the CUMS paradigm.
2. Chronic Unpredictable Mild Stress (CUMS) Paradigm:
-
Duration: 28 days.
-
Procedure: Subject mice to a series of varied, mild stressors daily. Stressors may include: cage tilt, food and water deprivation, soiled cage, restraint, and altered light/dark cycle. The schedule must be unpredictable to prevent habituation.
3. Drug Preparation and Administration:
-
This compound: Suspend in an appropriate vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose).
-
Positive Control: Fluoxetine (20 mg/kg, p.o.).
-
Administration: Begin daily oral gavage (p.o.) on day 8 of the CUMS protocol and continue for 21 consecutive days.
-
Groups:
-
Control (No CUMS + Vehicle)
-
CUMS + Vehicle
-
CUMS + Etazolate (0.5 mg/kg)
-
CUMS + Etazolate (1 mg/kg)
-
CUMS + Fluoxetine (20 mg/kg)
-
4. Experimental Workflow:
Caption: Workflow for the Chronic Unpredictable Mild Stress (CUMS) protocol.
5. Outcome Measures:
-
Behavioral Testing (Post-CUMS):
-
Tail Suspension Test (TST): Suspend the mouse by its tail using adhesive tape. Record the total duration of immobility over a 6-minute period. A decrease in immobility time is indicative of an antidepressant-like effect.[7]
-
-
Biochemical Analysis:
-
Immediately after behavioral testing, collect blood and brain tissue.
-
Serum Corticosterone (CORT): Measure serum CORT levels using an appropriate ELISA kit to assess HPA axis activity. Chronic stress typically elevates CORT, an effect that may be reversed by effective antidepressants.[7]
-
Brain-Derived Neurotrophic Factor (BDNF): Measure BDNF levels in the hippocampus or whole brain homogenates via ELISA. Stress is known to decrease BDNF, and a restoration of BDNF levels is associated with antidepressant efficacy.[7]
-
Protocol 3: Assessment of Neuroprotective Effects in a Traumatic Brain Injury (TBI) Model
This protocol describes the use of Etazolate in a mouse model of TBI to evaluate its neuroprotective and anti-inflammatory properties.[5]
1. Animals:
-
Species: Male mice.
2. Traumatic Brain Injury (TBI) Model:
-
Method: Controlled cortical impact or mechanical percussion injury. This procedure requires anesthesia and precise stereotaxic instrumentation to deliver a consistent injury to a specific brain region (e.g., the parietal cortex).
-
Sham Control: Anesthetize animals and perform a craniotomy without inducing the impact injury.
3. Drug Administration:
-
This compound: Dissolve in a suitable vehicle for i.p. injection.
-
Dosing: Administer a single dose of Etazolate (1, 3, or 10 mg/kg, i.p.) or vehicle at a specific time point post-injury (e.g., 2 hours post-TBI).[5]
4. Outcome Measures (Acute and Long-term):
-
Acute Phase (6-24 hours post-TBI):
-
Cerebral Edema: Measure brain water content by comparing wet versus dry brain weight.
-
Inflammatory Cytokines: Quantify levels of IL-1β in brain tissue homogenates using ELISA.[5]
-
sAPPα Levels: Measure sAPPα in brain lysates to confirm target engagement of the α-secretase pathway.[5]
-
Lesion Size: Use histological staining (e.g., TTC staining) on brain sections to quantify the infarct/lesion volume.
-
-
Chronic Phase (Days to weeks post-TBI):
-
Neurological Score: Assess motor and neurological deficits using a standardized scoring system.
-
Spontaneous Locomotor Activity: Monitor activity in an open field to assess hyperactivity, a common consequence of TBI.[5]
-
Memory Function (e.g., at 5 weeks): Use cognitive tests such as the Morris water maze or novel object recognition to evaluate memory deficits and potential recovery.[5]
-
General Considerations
-
Vehicle Selection: The choice of vehicle is critical and should be non-toxic and inert. Always include a vehicle-treated control group to account for any effects of the solvent or administration procedure.
-
Route of Administration: The route (i.p., p.o., i.v.) should be chosen based on the experimental question and the known pharmacokinetic properties of the compound. Oral gavage (p.o.) is often preferred for chronic studies to mimic clinical administration, while i.p. injection provides rapid systemic availability.[7][11][12]
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and institutional guidelines for the welfare of experimental animals.
-
Data Analysis: Use appropriate statistical methods to analyze the data (e.g., ANOVA followed by post-hoc tests) to compare treatment groups with control groups. Ensure the experiment is adequately powered to detect meaningful differences.
References
- 1. Anxiolytic-like effect of etazolate, a type 4 phosphodiesterase inhibitor in experimental models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etazolate improves performance in a foraging and homing task in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etazolate, an α-secretase activator, reduces neuroinflammation and offers persistent neuroprotection following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Etazolate rescues behavioral deficits in chronic unpredictable mild stress model: modulation of hypothalamic-pituitary-adrenal axis activity and brain-derived neurotrophic factor level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Etazolate, a phosphodiesterase-4 enzyme inhibitor produces antidepressant-like effects by blocking the behavioral, biochemical, neurobiological deficits and histological abnormalities in hippocampus region caused by olfactory bulbectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant-like effect of etazolate, a cyclic nucleotide phosphodiesterase 4 inhibitor--an approach using rodent behavioral antidepressant tests battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating the protective effect of etazolate on memory impairment, anxiety- and depression-like behaviors induced by post traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for Etazolate Hydrochloride in Traumatic Brain Injury (TBI) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Etazolate Hydrochloride in preclinical models of Traumatic Brain Injury (TBI). The information is compiled from peer-reviewed scientific literature to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.
Introduction
Traumatic Brain Injury (TBI) is a complex condition characterized by primary mechanical injury followed by a cascade of secondary injury mechanisms, including neuroinflammation, excitotoxicity, and apoptosis, which lead to progressive neuronal damage and long-term neurological deficits. This compound (EHT-0202) is a pyrazolopyridine derivative with a dual mechanism of action that makes it a compelling candidate for TBI therapy. It acts as a selective inhibitor of phosphodiesterase 4 (PDE4) and an activator of α-secretase.[1] This dual action targets key pathological processes in TBI, offering the potential for both neuroprotection and cognitive enhancement.
Mechanism of Action
Etazolate's therapeutic potential in TBI stems from its ability to modulate two critical signaling pathways:
-
α-Secretase Activation: Etazolate stimulates the activity of α-secretase, an enzyme that cleaves the amyloid precursor protein (APP) in a non-amyloidogenic pathway.[1] This cleavage produces the soluble N-terminal fragment sAPPα, which has been shown to be neuroprotective and to promote neurogenesis. In the context of TBI, increased levels of sAPPα can help mitigate neuronal loss and improve functional outcomes.[1]
-
Phosphodiesterase 4 (PDE4) Inhibition: As a PDE4 inhibitor, etazolate prevents the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in the brain. Elevated cAMP levels have been associated with reduced neuroinflammation and improved cognitive function. By inhibiting PDE4, etazolate can suppress the production of pro-inflammatory cytokines and enhance synaptic plasticity, both of which are compromised after a TBI.
Signaling Pathways
The following diagram illustrates the proposed signaling pathways of this compound in the context of TBI.
Caption: Signaling pathways of this compound in TBI.
Quantitative Data Summary
The following table summarizes the dosages and key findings from a pivotal preclinical study investigating this compound in a mouse model of TBI.[1]
| Parameter | Details |
| Animal Model | Male mice |
| TBI Induction Method | Mechanical percussion |
| Drug | This compound |
| Dosages | 1, 3, and 10 mg/kg |
| Route of Administration | Single intraperitoneal (IP) injection |
| Time of Administration | 2 hours post-TBI |
| Vehicle | Saline containing 0.1% DMSO |
| Key Findings | - Dose-dependent reduction in cerebral edema.- Dose-dependent decrease in pro-inflammatory cytokine IL-1β.- Restoration of sAPPα levels.- Lasting improvement in memory function.- Reduction of locomotor hyperactivity. |
Experimental Protocols
This compound Formulation
This protocol describes the preparation of this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study cohort.
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final injection solution with 0.1% DMSO, a 100x stock solution in 100% DMSO can be prepared.
-
On the day of the experiment, dilute the this compound stock solution with sterile 0.9% saline to the final desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL for doses of 1, 3, and 10 mg/kg in a 10 mL/kg injection volume).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Prepare a vehicle control solution consisting of 0.1% DMSO in sterile 0.9% saline.
Traumatic Brain Injury (TBI) Induction: Mechanical Percussion Model
This protocol provides a general workflow for inducing TBI in mice using a mechanical percussion device. Specific parameters should be optimized based on the desired injury severity and the equipment used.
Materials:
-
Anesthesia machine with isoflurane
-
Stereotaxic frame
-
Mechanical percussion device
-
Surgical instruments (scalpel, forceps, etc.)
-
Dental drill
-
Bone wax
-
Suturing material
-
Heating pad
Procedure:
-
Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).
-
Shave the scalp and secure the animal in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Perform a craniotomy over the desired brain region (e.g., parietal cortex) using a dental drill, leaving the dura mater intact.
-
Position the impactor of the mechanical percussion device perpendicular to the exposed dura.
-
Induce the injury by releasing the weighted pendulum from a specific height to deliver a controlled impact.
-
Immediately after the impact, remove the animal from the stereotaxic frame.
-
Control any bleeding with bone wax and suture the scalp incision.
-
Allow the animal to recover on a heating pad until ambulatory.
-
Administer post-operative analgesics as per institutional guidelines.
Drug Administration: Intraperitoneal (IP) Injection
This protocol outlines the procedure for administering this compound via intraperitoneal injection.
Materials:
-
Prepared this compound or vehicle solution
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-gauge)
-
70% ethanol
Procedure:
-
Gently restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Clean the injection site with a 70% ethanol swab.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound or vehicle solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a preclinical TBI study evaluating this compound.
Caption: Experimental workflow for Etazolate in TBI studies.
References
Application Notes and Protocols for Etazolate Hydrochloride in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etazolate hydrochloride is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, etazolate increases intracellular cAMP levels, which in turn activates downstream signaling pathways, including the protein kinase A (PKA) and cAMP response element-binding protein (CREB) cascade. This mechanism is believed to underlie its antidepressant-like effects observed in various preclinical studies. These application notes provide detailed protocols for utilizing this compound in established animal models of depression, summarizing key quantitative data and visualizing experimental workflows and signaling pathways.
Mechanism of Action
Etazolate exerts its antidepressant-like effects primarily through the potentiation of cAMP signaling.[1] Inhibition of PDE4 leads to an accumulation of cAMP, which then activates PKA. Activated PKA phosphorylates and activates CREB, a transcription factor that promotes the expression of genes involved in neurogenesis, synaptic plasticity, and cell survival, such as brain-derived neurotrophic factor (BDNF).[2][3] This signaling cascade is crucial for neuronal function and is often dysregulated in depressive disorders.
Data Presentation: Efficacy of Etazolate in Animal Models of Depression
The following tables summarize the quantitative data from key studies investigating the effects of etazolate in various rodent models of depression.
Table 1: Effects of Etazolate in the Forced Swim Test (FST) and Tail Suspension Test (TST) in Mice
| Animal Model | Treatment Group | Dose (mg/kg) | Administration Route | Test | Outcome Measure | % Change vs. Control/Vehicle | Reference |
| Acute | Etazolate | 0.25 | i.p. | FST | Immobility Time | ↓ Significant Decrease | [1] |
| Acute | Etazolate | 0.5 | i.p. | FST | Immobility Time | ↓ Significant Decrease | [1] |
| Acute | Etazolate | 1 | i.p. | FST | Immobility Time | ↓ Significant Decrease | [1] |
| Acute | Etazolate | 0.25 | i.p. | TST | Immobility Time | ↓ Significant Decrease | [1] |
| Acute | Etazolate | 0.5 | i.p. | TST | Immobility Time | ↓ Significant Decrease | [1] |
| Acute | Etazolate | 1 | i.p. | TST | Immobility Time | ↓ Significant Decrease | [1] |
Table 2: Effects of Chronic Etazolate Treatment in Stress-Induced Depression Models
| Animal Model | Treatment Group | Dose (mg/kg/day) | Administration Route | Duration | Behavioral Test | Outcome Measure | % Change vs. Stress Group | Reference |
| Olfactory Bulbectomy (Rats) | Etazolate | 0.5 | p.o. | 14 days | Open Field | Ambulation | ↓ Significant Decrease | [1] |
| Olfactory Bulbectomy (Rats) | Etazolate | 1 | p.o. | 14 days | Open Field | Ambulation | ↓ Significant Decrease | [1] |
| Chronic Unpredictable Mild Stress (Mice) | Etazolate | 0.5 | p.o. | 28 days | Sucrose Consumption | Sucrose Preference | ↑ Significant Increase | [4] |
| Chronic Unpredictable Mild Stress (Mice) | Etazolate | 1 | p.o. | 28 days | Sucrose Consumption | Sucrose Preference | ↑ Significant Increase | [4] |
| Chronic Unpredictable Mild Stress (Mice) | Etazolate | 0.5 | p.o. | 28 days | FST | Immobility Time | ↓ Significant Decrease | [4] |
| Chronic Unpredictable Mild Stress (Mice) | Etazolate | 1 | p.o. | 28 days | FST | Immobility Time | ↓ Significant Decrease | [4] |
| Post-Traumatic Stress Disorder (Rats) | Etazolate | 1 | p.o. | Not Specified | TST | Immobility Time | ↓ Significant Decrease | [5] |
Experimental Protocols
Forced Swim Test (FST)
The FST is a widely used behavioral test to assess antidepressant efficacy by measuring the immobility time of rodents when placed in an inescapable water-filled cylinder.[6][7]
Materials:
-
Transparent cylindrical container (e.g., for mice: 20 cm diameter, 30 cm height; for rats: 20 cm diameter, 40 cm height).
-
Water maintained at 23-25°C.
-
Video recording equipment.
-
Towels for drying the animals.
-
Warming chamber or lamp.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired dose and time before the test.
-
Pre-Test Session (Day 1): Gently place each animal individually into the cylinder filled with water to a depth of 15 cm (mice) or 30 cm (rats).[7][8] Allow the animal to swim for 15 minutes. After the session, remove the animal, dry it with a towel, and place it in a warming chamber before returning it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-test, place the animal back into the same cylinder. Record the session for 5-6 minutes.[7]
-
Behavioral Analysis: Score the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
Tail Suspension Test (TST)
The TST is another common behavioral despair test used to screen for potential antidepressant drugs in mice.[9][10][11]
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 3. The olfactory bulbectomized rat as a model of depression: The hippocampal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 5. Forced swimming test: [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice [frontiersin.org]
- 11. The Olfactory Bulbectomized Rodent Remains a Valuable Preclinical Model of Depression and Antidepressant Activity | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Measuring Etazolate Hydrochloride Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the activity of Etazolate Hydrochloride, a selective phosphodiesterase 4 (PDE4) inhibitor, using common cell-based assays.
Introduction
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and the cAMP Response Element-Binding (CREB) protein signaling pathway.[4][5][6] This pathway is crucial in various cellular processes, including inflammation, neuronal survival, and memory.[7][8][9] Therefore, cell-based assays that measure changes in cAMP levels or the activation of downstream targets are essential for characterizing the pharmacological activity of this compound.
This document outlines three key cell-based assays:
-
cAMP Measurement Assay: Directly quantifies intracellular cAMP levels.
-
CRE-Luciferase Reporter Assay: Measures the transcriptional activity of CREB.
-
TNF-α Release Assay: A functional assay to assess the anti-inflammatory effects of Etazolate.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of PDE4, which leads to the accumulation of intracellular cAMP. This activates a signaling cascade that is central to many of its pharmacological effects.
Caption: this compound inhibits PDE4, increasing cAMP and activating the PKA/CREB pathway.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various assays.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 2 µM | PDE4 Inhibition | Enzyme Assay | [1] |
| Effective Concentration | 20 nM - 2 µM | Neuroprotection | Rat Cortical Neurons | [9] |
| Effective Dose | 1, 3, 10 mg/kg | Anti-inflammatory | In vivo (mouse TBI model) | [8] |
Note: IC50 (Half maximal inhibitory concentration) and EC50 (Half maximal effective concentration) values can vary depending on the specific experimental conditions, cell type, and assay format used.[10][11]
Experimental Protocols
Intracellular cAMP Measurement using cAMP-Glo™ Assay
This protocol is adapted from the Promega cAMP-Glo™ Assay technical bulletin and provides a method to directly measure intracellular cAMP levels.[2][12][13][14]
Assay Workflow ```dot digraph "cAMP_Assay_Workflow" { graph [rankdir=TB, nodesep=0.3, ranksep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5, color="#202124"];
A [label="1. Cell Seeding\n(e.g., HEK293 cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Cell Treatment\n(Etazolate or control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Cell Lysis\n(Release of cAMP)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. cAMP Detection\n(Addition of PKA and substrate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Luminescence Measurement\n(Quantify remaining ATP)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E; }
Caption: Workflow for the CRE-Luciferase Reporter Assay.
Materials:
-
HEK293 cells
-
pCRE-Luc reporter plasmid (containing the firefly luciferase gene downstream of a CRE)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine®)
-
96-well white, clear-bottom assay plates
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the pCRE-Luc reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium on the transfected cells with the medium containing the different concentrations of Etazolate or vehicle control.
-
Incubate for 6-24 hours to allow for reporter gene expression.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells once with PBS.
-
Lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.
-
Transfer the cell lysate to a white 96-well plate.
-
Add the Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.
-
Add the Stop & Glo® Reagent and measure the Renilla luciferase activity.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 value.
TNF-α Release Assay
This functional assay assesses the anti-inflammatory properties of this compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated immune cells. [7][15][16] Assay Workflow
Caption: Workflow for the TNF-α Release Assay.
Materials:
-
THP-1 (human monocytic) or RAW 264.7 (murine macrophage) cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound
-
Lipopolysaccharide (LPS)
-
Human or Mouse TNF-α ELISA kit
Procedure:
-
Cell Seeding:
-
Seed THP-1 or RAW 264.7 cells in a 96-well plate at a density of 5 x 104 to 1 x 105 cells per well.
-
For THP-1 cells, differentiation into a macrophage-like phenotype can be induced by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the assay.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compound or vehicle control to the cells and incubate for 1-2 hours.
-
-
Cell Stimulation:
-
Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate TNF-α production.
-
Incubate for 4-24 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
TNF-α Quantification:
-
Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the provided TNF-α standards.
-
Determine the concentration of TNF-α in each sample from the standard curve.
-
Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated control.
-
Plot the percentage inhibition against the log of the this compound concentration to determine the IC50 value.
References
- 1. cAMP-Glo™ Max Assay Protocol [promega.sg]
- 2. promega.com [promega.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. mybiosource.com [mybiosource.com]
- 7. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etazolate, an α-secretase activator, reduces neuroinflammation and offers persistent neuroprotection following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. cAMP-Glo™ Assay [promega.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Protocol for the In Vitro Dissolution and Application of Etazolate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of Etazolate Hydrochloride for in vitro experimental use. The information is intended to guide researchers in preparing and utilizing this compound for studies in cell culture and other non-clinical research settings.
Introduction
This compound (CAS: 35838-58-5) is a pyrazolopyridine derivative with a multifaceted mechanism of action, making it a compound of significant interest in neuroscience and pharmacology.[1] It is a selective inhibitor of phosphodiesterase 4 (PDE4), a positive allosteric modulator of the GABAA receptor, and an activator of α-secretase.[1][2] These activities contribute to its neuroprotective, anxiolytic, and potential cognitive-enhancing effects. Proper dissolution and handling are critical for obtaining reliable and reproducible results in in vitro studies.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₉N₅O₂·HCl | [3] |
| Molecular Weight | 325.8 g/mol | [3] |
| CAS Number | 35838-58-5 | [3] |
| Solubility in Water | 50 mM (with heating and sonication) | [3][4] |
| Solubility in DMSO | ≥7.75 mg/mL | [3] |
| Solubility in Ethanol | ≥9.94 mg/mL | [3] |
| PDE4 Inhibition (IC₅₀) | 2 µM | [2] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [2] |
Note: There are conflicting reports on the aqueous solubility of this compound. While some sources indicate a solubility of 50 mM in sterile water with assistance (warming and sonication), others describe it as insoluble.[3][4] For most cell culture applications requiring micromolar concentrations, solubility in aqueous-based media can be achieved.
Signaling Pathway
This compound exerts its effects through multiple signaling pathways. As a PDE4 inhibitor, it increases intracellular levels of cyclic AMP (cAMP). As a positive allosteric modulator of the GABAA receptor, it enhances the inhibitory effects of GABA. Furthermore, its activation of α-secretase promotes the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the production of the neuroprotective sAPPα fragment.
Caption: Signaling pathways of this compound.
Experimental Protocols
Materials
-
This compound powder
-
Sterile, pyrogen-free deionized water or cell culture grade DMSO
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
Ultrasonic bath
-
Sterile syringe filters (0.22 µm)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
Preparation of a 10 mM Stock Solution in Sterile Water
This protocol is suitable for applications where an aqueous-based stock solution is preferred.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 1 mL 10 mM stock solution, weigh out 3.258 mg.
-
Initial Dissolution: Add the powder to a sterile tube and add a portion of the sterile water (e.g., 800 µL for a final volume of 1 mL).
-
Assisted Solubilization: To aid dissolution, warm the tube at 37°C for 10 minutes.[3][4] Following warming, place the tube in an ultrasonic bath for a short period until the powder is completely dissolved.[3][4]
-
Final Volume Adjustment: Add sterile water to reach the final desired volume (e.g., 1 mL).
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Preparation of a 10 mM Stock Solution in DMSO
This protocol is an alternative for instances where solubility in aqueous solutions is challenging or a higher concentration stock is required.
-
Weighing: Accurately weigh the required amount of this compound powder (3.258 mg for 1 mL of a 10 mM solution).
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to the powder in a sterile tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Sterilization: As DMSO can be difficult to filter, ensure that sterile techniques are used throughout the process. If filtration is necessary, use a PTFE syringe filter.
-
Aliquoting and Storage: Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C.
Preparation of Working Solutions for Cell Culture
The following workflow illustrates the dilution of a 10 mM stock solution to a final concentration of 1 µM in a 10 mL cell culture volume.
Caption: Example dilution workflow for cell culture experiments.
Protocol for a 1 µM Working Solution:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To ensure accuracy, prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed sterile cell culture medium to create a 100 µM solution. Mix well by gentle pipetting.
-
Prepare Final Working Solution: Add the appropriate volume of the stock or intermediate solution to your final volume of cell culture medium. For a 1 µM final concentration in 10 mL of medium, add 1 µL of the 10 mM stock solution or 100 µL of the 100 µM intermediate solution.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This should be the same final concentration of the solvent (water or DMSO) used to prepare the stock solution. For DMSO, the final concentration in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
Important Considerations
-
Working Concentrations: The effective concentration of this compound in vitro can vary depending on the cell type and the specific assay. Typical working concentrations reported in the literature range from the nanomolar to the low micromolar range (e.g., 0-2 µM for studies on sAPPα secretion).[3][4] Pilot experiments to determine the optimal concentration for your specific experimental setup are recommended.
-
Stability: Once diluted in cell culture medium, it is recommended to use the working solution promptly.
-
pH: When preparing aqueous stock solutions, ensure the final pH is compatible with your experimental system. The hydrochloride salt form should result in a slightly acidic solution.
-
Safety: Handle this compound powder in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
References
Application Notes and Protocols for Assessing Etazolate's Cognitive Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of behavioral tests and protocols for evaluating the cognitive-enhancing effects of Etazolate. This document includes detailed methodologies for key experiments, structured data presentation templates, and visualizations of relevant signaling pathways to guide researchers in their study design and execution.
Introduction to Etazolate and its Mechanism of Action
Etazolate (EHT-0202) is a neuroprotective and cognition-enhancing drug candidate with a multi-target mechanism of action. It acts as a phosphodiesterase 4 (PDE4) inhibitor and a positive allosteric modulator of the GABA-A receptor.[1][2] This dual action is believed to contribute to its therapeutic potential in neurodegenerative diseases like Alzheimer's disease.
Key Mechanisms:
-
PDE4 Inhibition: By inhibiting PDE4, Etazolate increases intracellular levels of cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), crucial players in synaptic plasticity and memory formation.[3]
-
GABA-A Receptor Modulation: Etazolate positively modulates GABA-A receptors, which can influence neuronal excitability and network oscillations involved in cognitive processes.[1]
-
α-Secretase Activation: Etazolate has been shown to stimulate the non-amyloidogenic α-secretase pathway for amyloid precursor protein (APP) processing. This leads to the production of the soluble neuroprotective fragment sAPPα and reduces the formation of amyloid-beta (Aβ) peptides.[1]
Behavioral Tests for Assessing Cognitive Enhancement
Several behavioral paradigms in rodent models can be employed to assess the pro-cognitive effects of Etazolate. The following sections detail the protocols for three such tests: the Foraging and Homing Task, the Morris Water Maze, and the Novel Object Recognition test.
Foraging and Homing Task
This complex task evaluates spatial learning, memory, and cognitive flexibility by tapping into rodents' natural behaviors of foraging for food and returning it to a safe location.[2]
Experimental Protocol:
Apparatus:
-
A large, open-field arena.
-
A designated "home cage" within the arena.
-
Multiple food pellet dispensers or locations scattered throughout the arena.
-
Distinct visual cues placed around the arena to facilitate spatial navigation.
Procedure:
-
Habituation: Allow the animals to explore the arena with the home cage for a set period over several days to acclimate them to the environment.
-
Training:
-
Food deprive the animals to a percentage of their free-feeding body weight to motivate foraging behavior.
-
Place food pellets in designated locations.
-
Release the animal from the home cage and allow it to forage for the pellets and return them to the home cage.
-
Record key parameters such as the time taken to find the first pellet (foraging latency), the time taken to return to the home cage (homing latency), the number of pellets collected, and the path taken.
-
-
Testing with Etazolate:
-
Administer Etazolate or vehicle to the animals at a predetermined time before the task.
-
Conduct the foraging and homing task as described in the training phase.
-
To assess memory and cognitive flexibility, the locations of the food pellets and/or the home cage can be altered between trials or sessions.[2]
-
Data Presentation:
The following table provides a template for summarizing quantitative data from the Foraging and Homing Task.
| Group | Foraging Latency (s) | Homing Latency (s) | Number of Pellets Collected | Errors (visits to empty locations) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Etazolate (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Etazolate (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
SEM: Standard Error of the Mean
Studies have shown that Etazolate can prevent foraging deficits and memory deficits for previously visited food locations in aged rats.[2]
Morris Water Maze (MWM)
The MWM is a classic behavioral test used to assess hippocampal-dependent spatial learning and memory.[4][5]
Experimental Protocol:
Apparatus:
-
A circular pool (typically 1.2-2.0 meters in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder).
-
An escape platform submerged just below the water surface.
-
Various distal visual cues are placed around the room and visible from the pool.
-
A video tracking system to record the animal's swim path and other parameters.
Procedure:
-
Acclimation: Handle the animals for several days before the experiment.
-
Cued Training (Visible Platform):
-
Place a visible marker on the escape platform.
-
Conduct several trials where the animal learns to associate the visible cue with escape. This helps to rule out any visual or motor deficits.
-
-
Acquisition Phase (Hidden Platform):
-
The platform is hidden in a fixed location in one of the four quadrants of the pool.
-
The animal is released from different starting positions around the edge of the pool.
-
The animal is allowed to swim for a set time (e.g., 60-120 seconds) to find the platform. If it fails, it is gently guided to the platform.
-
Record the escape latency (time to find the platform) and path length.
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, the platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Testing with Etazolate:
-
Administer Etazolate or vehicle prior to the daily training sessions or before the probe trial to assess its effects on acquisition or memory consolidation/retrieval, respectively.
-
Data Presentation:
The following tables provide templates for summarizing quantitative data from the Morris Water Maze.
Acquisition Phase:
| Day | Group | Escape Latency (s) | Path Length (m) |
| 1 | Vehicle Control | Mean ± SEM | Mean ± SEM |
| Etazolate | Mean ± SEM | Mean ± SEM | |
| 2 | Vehicle Control | Mean ± SEM | Mean ± SEM |
| Etazolate | Mean ± SEM | Mean ± SEM | |
| ... | ... | ... | ... |
Probe Trial:
| Group | Time in Target Quadrant (%) | Platform Crossings (n) |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| Etazolate | Mean ± SEM | Mean ± SEM |
Novel Object Recognition (NOR) Test
The NOR test is used to evaluate recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.[6][7]
Experimental Protocol:
Apparatus:
-
An open-field arena.
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are distinct from each other. The objects should be heavy enough that the animal cannot move them.
-
A video camera to record the animal's behavior.
Procedure:
-
Habituation:
-
Allow the animal to freely explore the empty arena for 5-10 minutes for 1-2 days to reduce anxiety and novelty-induced exploratory behavior.
-
-
Familiarization/Training Phase (T1):
-
Place two identical objects in the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.
-
-
Retention Interval:
-
Return the animal to its home cage for a specific retention interval (e.g., 1 hour, 24 hours).
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Testing with Etazolate:
-
Administer Etazolate or vehicle before the training phase to assess its effect on memory acquisition and consolidation, or before the test phase to evaluate its impact on memory retrieval.
-
Data Presentation:
The following table provides a template for summarizing quantitative data from the Novel Object Recognition test.
| Group | Total Exploration Time (s) | Discrimination Index* |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| Etazolate | Mean ± SEM | Mean ± SEM |
*Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
A higher discrimination index indicates better recognition memory.
Signaling Pathway and Experimental Workflow Diagrams
Etazolate's Putative Signaling Pathway for Cognitive Enhancement
The following diagram illustrates the proposed signaling cascade through which Etazolate exerts its cognitive-enhancing effects via PDE4 inhibition.
Caption: Etazolate's PDE4 inhibition pathway.
Experimental Workflow for Assessing Etazolate in the Morris Water Maze
The following diagram outlines the typical experimental workflow for evaluating the effect of Etazolate on spatial learning and memory using the Morris Water Maze.
Caption: Morris Water Maze experimental workflow.
Logical Relationship of Etazolate's Dual Mechanism of Action
This diagram illustrates the two primary mechanisms of action of Etazolate that are hypothesized to contribute to its cognitive-enhancing effects.
Caption: Dual mechanism of action of Etazolate.
References
- 1. Etazolate improves performance in a foraging and homing task in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oipub.com [oipub.com]
- 3. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. scantox.com [scantox.com]
- 6. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring cAMP Levels in Response to Etazolate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etazolate Hydrochloride (EHT-0202) is a selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] PDE4 is a crucial enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of cellular signaling pathways.[3] By inhibiting PDE4, Etazolate leads to an increase in intracellular cAMP levels, thereby modulating downstream signaling cascades.[4][5] This mechanism of action has positioned Etazolate as a compound of interest in neuroscience research, particularly in the context of neurodegenerative diseases like Alzheimer's disease, as well as in the study of neuroinflammation and mood disorders.[2][6][7] Accurate and reliable measurement of cAMP levels in response to Etazolate treatment is paramount for understanding its pharmacological effects and for the development of novel therapeutics targeting the cAMP signaling pathway.
These application notes provide detailed protocols for quantifying cAMP levels in cultured cells treated with this compound. The methodologies described are suitable for researchers in academic and industrial settings engaged in drug discovery and development.
Signaling Pathway of this compound
This compound readily crosses the cell membrane to inhibit the enzymatic activity of phosphodiesterase 4 (PDE4). PDE4 is responsible for hydrolyzing cyclic AMP (cAMP) into the inactive adenosine monophosphate (AMP). By inhibiting PDE4, Etazolate prevents the breakdown of cAMP, leading to its accumulation within the cell. This elevation in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate a variety of substrate proteins, including transcription factors like cAMP response element-binding protein (CREB), which in turn modulate gene expression and cellular function. This pathway is integral to processes such as synaptic plasticity, memory, and inflammation.
References
- 1. Differential effects of PDE4 inhibitors on cortical neurons and T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Local-circuit neurones in the medial prefrontal cortex (areas 25, 32 and 24b) in the rat: morphology and quantitative distribution [pubmed.ncbi.nlm.nih.gov]
- 5. Human neuroblastoma SH-SY5Y cells treated with okadaic acid express phosphorylated high molecular weight tau-immunoreactive protein species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of ion channel modulation by cAMP in rat hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Etazolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Etazolate in various sample matrices, particularly in plasma, using High-Performance Liquid Chromatography (HPLC) with UV detection. Etazolate is a pyrazolopyridine derivative with potential therapeutic applications as a phosphodiesterase-4 (PDE4) inhibitor. The methods detailed herein are based on established analytical principles for compounds of similar structure and are intended to serve as a robust starting point for laboratory-specific validation. This guide includes detailed protocols for sample preparation, proposed HPLC conditions, and data analysis.
Introduction
Etazolate (ethyl 1-ethyl-4-(2-isopropylidenehydrazinyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) is a small molecule currently under investigation for various neurological disorders. Accurate and reliable quantification of Etazolate in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. HPLC is a powerful and widely used technique for the separation and quantification of pharmaceutical compounds. This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of Etazolate.
Physicochemical Properties of Etazolate
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₉N₅O₂ | PubChem |
| Molecular Weight | 289.33 g/mol | PubChem |
| Predicted pKa | Basic pKa estimated around 4-5; Acidic pKa not significant in typical aqueous pH ranges. | Based on the pyrazolopyridine core structure. |
| Predicted logP | ~2.5 - 3.5 | Estimation based on chemical structure; indicates moderate lipophilicity. |
| UV Absorbance (λmax) | To be determined experimentally (estimated to be in the 250-350 nm range). | General UV absorbance for heterocyclic aromatic compounds. |
| Solubility | Soluble in water (>20 mg/mL as hydrochloride salt). Soluble in organic solvents like methanol and acetonitrile. | Sigma-Aldrich |
Proposed HPLC Method for Etazolate Analysis
The following HPLC parameters are proposed for the analysis of Etazolate. These conditions are based on methods used for structurally related pyrazolopyridine and pyrazoline derivatives and should be optimized and validated for specific laboratory instrumentation and sample matrices.
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 20 mM Phosphate Buffer (pH 6.0) |
| Gradient elution: 30% Acetonitrile, increasing to 70% over 10 minutes | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | To be determined by UV scan (initial setting: 254 nm) |
| Internal Standard (IS) | A structurally similar and stable compound not present in the sample matrix (e.g., another pyrazolopyridine derivative). |
Experimental Protocols
Protocol 1: Determination of Etazolate UV-Vis Absorbance Spectrum (λmax)
Objective: To determine the wavelength of maximum absorbance (λmax) of Etazolate for optimal detection sensitivity.
Materials:
-
Etazolate reference standard
-
Methanol, HPLC grade
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of Etazolate in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with methanol to a final concentration of 10 µg/mL.
-
Use methanol as the blank reference.
-
Scan the 10 µg/mL Etazolate solution from 200 nm to 400 nm using the UV-Vis spectrophotometer.
-
Identify the wavelength(s) at which maximum absorbance occurs. This will be the λmax to be used for the HPLC method.
Protocol 2: Sample Preparation from Plasma using Protein Precipitation
Objective: To extract Etazolate from plasma samples and remove interfering proteins prior to HPLC analysis.
Materials:
-
Plasma samples containing Etazolate
-
Acetonitrile, HPLC grade, chilled to 4°C
-
Internal Standard (IS) stock solution
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Spike the sample with 10 µL of the Internal Standard solution.
-
Add 600 µL of chilled acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtered supernatant into the HPLC system.
Protocol 3: Preparation of Calibration Standards and Quality Control Samples
Objective: To prepare a set of standards and quality control samples for the quantification of Etazolate in plasma.
Materials:
-
Etazolate reference standard
-
Internal Standard (IS)
-
Blank plasma (free of Etazolate and IS)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
Procedure:
-
Stock Solutions: Prepare stock solutions of Etazolate and the Internal Standard in methanol at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions of Etazolate by serial dilution of the stock solution with methanol to cover the expected concentration range in the samples (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL).
-
Calibration Standards: Spike 200 µL of blank plasma with the appropriate volume of each working standard solution to create a calibration curve. Also, add the Internal Standard to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Process the calibration standards and QC samples using the sample preparation protocol described in Protocol 2.
Data Presentation
The following tables summarize the proposed method parameters and expected validation data.
Table 1: Proposed HPLC Method Parameters for Etazolate Analysis
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 6.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | TBD (e.g., 254 nm) |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Internal Standard | e.g., Cartazolate |
Table 2: Method Validation Parameters (Target Acceptance Criteria)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy | 85-115% (± 20% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
Visualizations
Signaling Pathway of Etazolate
Etazolate is known to be a phosphodiesterase-4 (PDE4) inhibitor. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which is involved in neuronal survival and plasticity.
Experimental Workflow for Etazolate Analysis in Plasma
The following diagram illustrates the key steps in the analytical workflow for quantifying Etazolate in plasma samples.
Conclusion
The proposed HPLC method provides a solid foundation for the reliable quantification of Etazolate in plasma. The provided protocols for determining the optimal detection wavelength and for sample preparation using protein precipitation are standard and effective approaches. It is imperative that this method be fully validated in the end-user's laboratory to ensure it meets the specific requirements for accuracy, precision, and sensitivity for the intended application. This includes optimization of the mobile phase composition and gradient to achieve the best chromatographic separation of Etazolate from any potential interfering substances in the sample matrix.
Application Notes and Protocols for Etazolate Hydrochloride in Primary Cortical Neuron Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etazolate Hydrochloride is a selective modulator of the GABA(A) receptor that has demonstrated significant neuroprotective properties in preclinical studies.[1] In primary cortical neuron cultures, a key in vitro model for neurodegenerative disease research, Etazolate has been shown to protect against amyloid-beta (Aβ)-induced toxicity, a pathological hallmark of Alzheimer's disease.[1] Its mechanism of action involves the enhancement of GABA(A) receptor signaling, which in turn stimulates the α-secretase-dependent processing of amyloid precursor protein (APP). This non-amyloidogenic pathway leads to the increased production and secretion of the soluble N-terminal APP fragment, sAPPα.[1] sAPPα is a neurotrophic and neuroprotective peptide that plays a crucial role in promoting neuronal survival and plasticity.[1][2] This document provides detailed protocols for utilizing this compound in primary cortical neuron culture experiments to investigate its neuroprotective effects and mechanism of action.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on primary cortical neurons.
Table 1: Neuroprotective Effect of this compound against Aβ-induced Toxicity in Primary Cortical Neurons.
| Etazolate HCl Concentration | Aβ (1-42) Concentration | Neuronal Viability (% of Control) | Assay Method | Reference |
| 20 nM - 2 µM | 20 µM | Dose-dependent increase | MTT Assay | [1] |
| 1 µM | 20 µM | Significant protection | LDH Assay | [3] |
Caption: This table illustrates the dose-dependent neuroprotective effect of this compound on primary cortical neurons exposed to amyloid-beta toxicity.
Table 2: Effect of this compound on sAPPα Secretion from Primary Cortical Neurons.
| Etazolate HCl Concentration | Treatment Duration | Fold Increase in sAPPα | Assay Method | Reference |
| 1 µM | 24 hours | ~2-fold | Western Blot | [1] |
| 10 µM | 24 hours | Significant increase | ELISA | [4][5] |
Caption: This table shows the stimulatory effect of this compound on the secretion of the neuroprotective sAPPα fragment from primary cortical neurons.
Table 3: Effect of this compound on CREB Phosphorylation in Primary Cortical Neurons.
| Etazolate HCl Concentration | Treatment Duration | pCREB / Total CREB Ratio (Fold Change) | Assay Method | Reference |
| 1 µM | 30 minutes | Significant increase | Western Blot | [6] |
| 1 µM | 1 hour | Sustained increase | Immunocytochemistry | [7] |
Caption: This table demonstrates the activation of the CREB signaling pathway by this compound in primary cortical neurons, as indicated by the increased ratio of phosphorylated CREB to total CREB.
Experimental Protocols
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat or mouse brains.
Materials and Reagents:
-
Timed-pregnant Sprague-Dawley rat or C57BL/6 mouse (E18)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Papain (20 units/mL) and DNase I (100 µg/mL) solution in HBSS
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Protocol:
-
Euthanize the pregnant animal according to approved institutional guidelines and dissect the embryos.
-
Isolate the cerebral cortices from the embryonic brains in ice-cold HBSS.
-
Mince the cortical tissue and incubate in papain/DNase I solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on poly-D-lysine coated surfaces at a density of 1.5 x 10^5 cells/cm^2.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the culture medium with fresh medium. Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
Aβ-induced Neurotoxicity and Neuroprotection Assay
This protocol details the induction of amyloid-beta toxicity and the assessment of the neuroprotective effects of this compound.
Materials and Reagents:
-
Primary cortical neuron cultures (7-10 DIV)
-
Aβ (1-42) peptide, oligomerized
-
This compound stock solution (in DMSO or culture medium)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit or MTT cell viability assay kit
-
Plate reader
Protocol:
-
Prepare oligomeric Aβ (1-42) by dissolving the peptide in sterile water or HFIP and incubating at 4°C for 24 hours.
-
Pre-treat the primary cortical neuron cultures with various concentrations of this compound (e.g., 20 nM to 2 µM) for 2 hours.[1]
-
Add the oligomerized Aβ (1-42) to the cultures at a final concentration of 20 µM.[3][8]
-
Incubate the cultures for 24-48 hours at 37°C.
-
Assess neuronal viability using either the LDH or MTT assay according to the manufacturer's instructions.
-
LDH Assay: Measure the amount of LDH released into the culture medium from damaged cells.
-
MTT Assay: Measure the metabolic activity of viable cells by the conversion of MTT to formazan.
-
-
Calculate the percentage of neuroprotection afforded by this compound relative to the Aβ-treated control.
Measurement of sAPPα Secretion by Western Blot
This protocol describes the detection and quantification of secreted sAPPα in the culture medium.
Materials and Reagents:
-
Primary cortical neuron cultures (7-10 DIV)
-
This compound
-
Conditioned culture medium
-
Protein concentrators (e.g., Amicon Ultra)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibody against sAPPα (e.g., clone 2B3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat the primary cortical neuron cultures with this compound (e.g., 1 µM) for 24 hours.
-
Collect the conditioned culture medium and centrifuge to remove cellular debris.
-
Concentrate the proteins in the medium using protein concentrators.
-
Determine the total protein concentration of the concentrated samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against sAPPα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal and quantify the band intensity using densitometry software.
-
Normalize the sAPPα levels to the total protein concentration.
Assessment of CREB Phosphorylation by Immunocytochemistry
This protocol details the visualization and quantification of phosphorylated CREB (pCREB) in individual neurons.
Materials and Reagents:
-
Primary cortical neuron cultures on coverslips (7-10 DIV)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against pCREB (Ser133)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Treat the primary cortical neuron cultures with this compound (e.g., 1 µM) for 30 minutes to 1 hour.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary antibody against pCREB overnight at 4°C.
-
Wash the cells and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity of nuclear pCREB in multiple neurons per condition.
Mandatory Visualization
Caption: Signaling pathway of this compound in primary cortical neurons.
References
- 1. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering the neuroprotective and neurogenic potential of soluble amyloid precursor protein alpha (sAPPα) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of ZL006 in Aβ1–42-treated neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting demyelination via α-secretases promoting sAPPα release to enhance remyelination in central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Secreted Amyloid Precursor Protein APPsα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Early disruption of the CREB pathway drives dendritic morphological alterations in FTD/ALS cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aggregated Amyloid-β Protein Induces Cortical Neuronal Apoptosis and Concomitant “Apoptotic” Pattern of Gene Induction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Potentiation (LTP) Studies with Etazolate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etazolate Hydrochloride (also known as EHT-0202 or SQ20009) is a multi-target compound with significant potential for neurological and psychiatric research. It functions as a phosphodiesterase-4 (PDE4) inhibitor, a positive modulator of the GABA-A receptor, and an activator of α-secretase.[1] These mechanisms are intrinsically linked to the molecular pathways governing synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory. These application notes provide a comprehensive overview of the rationale and methodologies for investigating the effects of this compound on LTP.
Rationale for Investigating this compound in LTP Studies
The multifaceted mechanism of action of Etazolate suggests several ways it can modulate LTP:
-
PDE4 Inhibition: PDE4 enzymes degrade cyclic adenosine monophosphate (cAMP), a critical second messenger in the signaling cascade that leads to the late phase of LTP (L-LTP). By inhibiting PDE4, Etazolate is expected to increase intracellular cAMP levels, thereby activating Protein Kinase A (PKA) and downstream targets like the cAMP response element-binding protein (CREB). This cascade promotes the gene expression and protein synthesis necessary for the long-lasting synaptic changes characteristic of L-LTP. Studies with other PDE4 inhibitors, such as rolipram, have demonstrated the enhancement of LTP.[2]
-
GABA-A Receptor Modulation: While GABAergic inhibition generally counteracts LTP induction, specific subtypes of GABA-A receptors and their modulation can have more nuanced effects. Positive modulation of certain GABA-A receptors can alter the threshold for LTP induction.[3][4] The precise impact of Etazolate's GABA-A modulatory activity on LTP requires empirical investigation, as it could potentially refine the conditions under which LTP is induced or expressed.
-
α-Secretase Activation: Etazolate promotes the non-amyloidogenic processing of amyloid precursor protein (APP) by activating α-secretase.[5] This leads to the production of the soluble APP fragment, sAPPα, which has been shown to be neuroprotective and to enhance synaptic plasticity and memory.[6][7] Increased sAPPα levels could therefore contribute to a permissive environment for LTP induction and maintenance.
Data Presentation: Summary of Expected Quantitative Outcomes
The following table summarizes the expected quantitative data from LTP experiments investigating the effects of this compound. The values are hypothetical and serve to illustrate the anticipated outcomes based on the compound's mechanisms of action.
| Experimental Group | Baseline fEPSP Slope (mV/ms) | Post-HFS fEPSP Slope (% of Baseline) - Early Phase (E-LTP, 60 min post-HFS) | Post-HFS fEPSP Slope (% of Baseline) - Late Phase (L-LTP, 180 min post-HFS) |
| Vehicle Control | -1.5 ± 0.1 | 150 ± 10% | 120 ± 8% |
| Etazolate (Low Dose) | -1.5 ± 0.1 | 175 ± 12% | 150 ± 10% |
| Etazolate (High Dose) | -1.5 ± 0.1 | 190 ± 15% | 170 ± 12% |
| Etazolate + PDE4 Inhibitor Antagonist | -1.5 ± 0.1 | 155 ± 11% | 125 ± 9% |
| Etazolate + GABA-A Receptor Antagonist | -1.5 ± 0.1 | 180 ± 13% | 160 ± 11% |
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a standard model for in vitro LTP studies.
Materials:
-
Rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 MgSO4, 2 CaCl2.
-
Recovery chamber with oxygenated aCSF at 32-34°C.
-
Recording chamber for electrophysiology.
Procedure:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus.
-
Mount the hippocampus on the vibratome stage and cut 300-400 µm thick transverse slices.
-
Transfer the slices to the recovery chamber and allow them to recover for at least 1 hour at 32-34°C before starting the recordings.
Extracellular Field Potential Recording of LTP
This protocol details the electrophysiological recording of field excitatory postsynaptic potentials (fEPSPs) to measure LTP in the CA1 region of the hippocampus.
Materials:
-
Prepared hippocampal slices in a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Glass microelectrodes (1-5 MΩ) filled with aCSF.
-
Bipolar stimulating electrode.
-
Micromanipulators.
-
Amplifier, digitizer, and data acquisition software.
-
This compound stock solution.
Procedure:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline recording of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes. The stimulus intensity should be set to elicit an fEPSP with a slope that is 30-40% of the maximum.
-
Apply this compound or vehicle to the perfusion bath at the desired concentration and continue baseline recording for another 20 minutes to ensure drug equilibration.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).
-
Continue recording fEPSPs at the baseline frequency for at least 3 hours post-HFS to measure both the early phase (E-LTP) and late phase (L-LTP) of potentiation.
-
Analyze the data by measuring the initial slope of the fEPSP. Normalize the post-HFS slopes to the pre-HFS baseline average.
Mandatory Visualizations
References
- 1. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Type IV-Specific Phosphodiesterase Inhibitor Rolipram and Its Effect on Hippocampal Long-Term Potentiation and Synaptic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amyloid at the cutting edge: activation of α-secretase prevents amyloidogenesis in an Alzheimer disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Secreted Amyloid Precursor Protein APPsα - PMC [pmc.ncbi.nlm.nih.gov]
Application of Etazolate in Olfactory Bulbectomy (OBX) Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The olfactory bulbectomy (OBX) model is a widely utilized paradigm in neuroscience research to screen for potential antidepressant compounds and to investigate the neurobiological underpinnings of depression. The surgical removal of the olfactory bulbs in rodents induces a range of behavioral, neurochemical, and neuroanatomical alterations that resemble symptoms of major depressive disorder in humans. Etazolate, a phosphodiesterase-4 (PDE4) inhibitor, has demonstrated significant therapeutic potential in reversing the deficits observed in OBX models. These application notes provide a comprehensive overview of the use of Etazolate in this model, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative findings.
Mechanism of Action
Olfactory bulbectomy in rodents leads to a cascade of downstream neurobiological changes, including decreased levels of cyclic adenosine monophosphate (cAMP), reduced phosphorylation of the cAMP response element-binding protein (pCREB), and diminished expression of brain-derived neurotrophic factor (BDNF) in the hippocampus.[1] This disruption of the cAMP/CREB/BDNF signaling pathway is strongly implicated in the pathophysiology of depression.
Etazolate exerts its therapeutic effects primarily by inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cAMP. By inhibiting PDE4, Etazolate increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates CREB, leading to the transcription of target genes, including BDNF.[2][3][4] This restoration of the cAMP/CREB/BDNF signaling cascade is believed to underlie the antidepressant-like and neuroprotective effects of Etazolate observed in OBX models.[1]
Signaling Pathway of Etazolate in the OBX Model
Caption: Etazolate's mechanism of action in the OBX model.
Experimental Protocols
The following are detailed protocols for conducting studies on the effects of Etazolate in an olfactory bulbectomy model.
Olfactory Bulbectomy (OBX) Surgical Protocol
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Stereotaxic apparatus
-
Surgical drill with a burr bit
-
Aspiration needle or suction pump
-
Hemostatic sponge
-
Suturing material
-
Antiseptic solution and antibiotic powder
Procedure:
-
Anesthetize the rodent using the chosen anesthetic agent.[5]
-
Shave the scalp and secure the animal in a stereotaxic frame.
-
Apply an antiseptic solution to the surgical area.
-
Make a midline incision on the scalp to expose the skull.
-
Drill two small holes bilaterally over the olfactory bulbs. The coordinates for rats are typically 7-7.5 mm anterior to bregma and 1.5-2 mm lateral to the midline.[5]
-
Carefully insert an aspiration needle through the burr holes and aspirate the olfactory bulbs. Take care to avoid damaging the frontal cortex.[5]
-
Control any bleeding and fill the cavity with a hemostatic sponge.[5]
-
Suture the incision and apply antibiotic powder to prevent infection.[5]
-
For sham-operated controls, perform the same procedure, including drilling the holes, but leave the olfactory bulbs intact.[5]
-
Allow the animals a recovery period of at least 14-20 days for the characteristic OBX phenotype to develop before commencing behavioral testing.[5]
Experimental Workflow
Caption: Typical experimental workflow for an OBX study with Etazolate.
Drug Administration Protocol
Materials:
-
Etazolate
-
Vehicle (e.g., saline, distilled water)
-
Gavage needles or injection supplies
Procedure:
-
Prepare a stock solution of Etazolate in the chosen vehicle.
-
Administer Etazolate orally or via intraperitoneal injection at the desired doses. Studies have effectively used doses of 0.5 and 1 mg/kg in rats.[1]
-
The treatment period is typically chronic, lasting for the duration of the behavioral testing period (e.g., 14 days).
-
Administer the vehicle to the control and OBX-control groups following the same schedule.
Behavioral Testing Protocols
A battery of behavioral tests is used to assess the antidepressant-like effects of Etazolate.
Forced Swim Test (FST):
-
Fill a cylindrical tank with water (25 ± 1°C) to a depth where the animal cannot touch the bottom or escape.
-
On the first day (pre-test), place the animal in the water for 15 minutes.
-
Twenty-four hours later (test session), place the animal back in the water for 5 minutes.
-
Record the duration of immobility during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.
Sucrose Preference Test:
-
For 48 hours, habituate the animals to two bottles in their home cage, one containing water and the other a 1% sucrose solution.
-
Following a period of food and water deprivation (e.g., 12-24 hours), present the animals with pre-weighed bottles of water and 1% sucrose solution for a set period (e.g., 1-4 hours).
-
Measure the consumption from each bottle by weighing them before and after the test.
-
Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100. An increase in sucrose preference suggests a reduction in anhedonia-like behavior.[6]
Elevated Plus Maze (EPM):
-
The maze consists of two open arms and two closed arms elevated from the floor.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
Biochemical and Histological Analysis
Sample Collection and Preparation:
-
At the end of the experimental period, euthanize the animals and dissect the hippocampus.
-
For biochemical analysis, homogenize the tissue in appropriate buffers.
-
For histology, fix the brain tissue in formalin and process for sectioning and staining.
Biochemical Assays:
-
cAMP Levels: Measure using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
pCREB and BDNF Levels: Quantify using Western blotting or ELISA.
-
Oxidative Stress Markers: Assess levels of lipid peroxidation (e.g., malondialdehyde) and nitrite, as well as the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[1]
-
Serum Corticosterone: Measure from blood samples using an appropriate assay kit to assess HPA axis activity.[1]
Histopathology:
-
Perform Nissl or Hematoxylin and Eosin (H&E) staining on hippocampal sections to assess neuronal morphology and identify any neuronal loss or damage.[1]
Quantitative Data Summary
The following tables summarize the quantitative findings from studies investigating the effects of Etazolate in OBX models.
| Behavioral Test | OBX + Vehicle | OBX + Etazolate (0.5 mg/kg) | OBX + Etazolate (1 mg/kg) | Sham Control |
| Forced Swim Test (Immobility, s) | Increased | Decreased | Significantly Decreased | Normal |
| Sucrose Consumption (%) | Decreased | Increased | Significantly Increased | Normal |
| Elevated Plus Maze (Open Arm Time, s) | Decreased | Increased | Significantly Increased | Normal |
| Hyperemotionality Score | Increased | Decreased | Significantly Decreased | Normal |
| Biochemical Marker (Hippocampus) | OBX + Vehicle | OBX + Etazolate (0.5 mg/kg) | OBX + Etazolate (1 mg/kg) | Sham Control |
| Serum Corticosterone (ng/mL) | Increased | Decreased | Significantly Decreased | Normal |
| cAMP (pmol/mg protein) | Decreased | Increased | Significantly Increased | Normal |
| pCREB (relative units) | Decreased | Increased | Significantly Increased | Normal |
| BDNF (pg/mg protein) | Decreased | Increased | Significantly Increased | Normal |
| Oxidative Stress Marker (Hippocampus) | OBX + Vehicle | OBX + Etazolate (0.5 mg/kg) | OBX + Etazolate (1 mg/kg) | Sham Control |
| Lipid Peroxidation (nmol/mg protein) | Increased | Decreased | Significantly Decreased | Normal |
| Nitrite (µmol/mg protein) | Increased | Decreased | Significantly Decreased | Normal |
| Reduced Glutathione (nmol/mg protein) | Decreased | Increased | Significantly Increased | Normal |
| Superoxide Dismutase (U/mg protein) | Decreased | Increased | Significantly Increased | Normal |
| Catalase (U/mg protein) | Decreased | Increased | Significantly Increased | Normal |
Note: "Increased" and "Decreased" indicate the direction of change relative to the Sham Control group. "Significantly" refers to statistically significant differences observed in the cited studies. The data presented is a qualitative summary of the quantitative findings from Jindal et al., 2014.[1]
Conclusion
The olfactory bulbectomy model is a robust tool for evaluating the antidepressant potential of novel compounds. Etazolate has demonstrated significant efficacy in this model by reversing behavioral deficits and mitigating the underlying neurochemical and histopathological alterations.[1] Its mechanism of action, centered on the potentiation of the cAMP/CREB/BDNF signaling pathway, highlights a promising therapeutic strategy for the treatment of depression. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic applications of Etazolate and other PDE4 inhibitors in the context of depression and neurodegenerative disorders.
References
- 1. Etazolate, a phosphodiesterase-4 enzyme inhibitor produces antidepressant-like effects by blocking the behavioral, biochemical, neurobiological deficits and histological abnormalities in hippocampus region caused by olfactory bulbectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of compounds that potentiate CREB signaling as possible enhancers of long-term memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CREB and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amyloid beta -peptide inhibition of the PKA/CREB pathway and long-term potentiation: reversibility by drugs that enhance cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Etazolate Hydrochloride solubility issues and solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of Etazolate Hydrochloride, along with troubleshooting strategies and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a compound with limited aqueous solubility. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For aqueous-based buffers, its solubility is significantly lower and can be a limiting factor in experimental design.
Q2: I am seeing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What is happening?
A2: This is a common issue known as "carryover precipitation." It occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of the solution.
Q3: How can I prepare this compound for in vitro experiments?
A3: For in vitro studies, it is standard practice to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock solution is then serially diluted to the final working concentration in the aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system.
Q4: What are the recommended storage conditions for this compound solutions?
A4: Stock solutions of this compound in DMSO can be stored at -20°C for several months. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Aqueous solutions should be prepared fresh for each experiment and not stored for extended periods.
Troubleshooting Guide
Issue 1: Poor Solubility in Aqueous Buffers
If you are experiencing difficulty dissolving this compound directly in aqueous buffers for your experiments, consider the following solutions.
Solution 1: pH Adjustment
The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the solvent. Experimenting with a pH range can help identify the optimal condition for solubility.
Solution 2: Use of Co-solvents
For challenging applications, a co-solvent system can be employed to increase the solubility of this compound in aqueous media.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Temperature | Notes |
| DMSO | ≥46 mg/mL | Room Temp. | Readily soluble. |
| Ethanol | ≥23 mg/mL | Room Temp. | Soluble. |
| Aqueous Buffer | Low | Room Temp. | Sparingly soluble; pH dependent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 2-5 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into single-use volumes and store at -20°C.
Protocol 2: Preparing Working Solutions for In Vitro Assays
This protocol describes the serial dilution of the DMSO stock solution into an aqueous medium for cellular assays.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution into the aqueous medium to achieve the final desired experimental concentrations.
-
Ensure the final DMSO concentration in the working solution is below a level that could cause cellular toxicity (typically <0.5%).
-
Gently mix the working solution before adding it to the experimental setup.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key concepts related to the use of this compound in research.
Caption: Mechanism of action for this compound.
Caption: Workflow for preparing this compound solutions.
Technical Support Center: Etazolate Hydrochloride Administration in Animal Models
Welcome to the technical support center for the use of Etazolate Hydrochloride in preclinical research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully delivering this compound to animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the preparation and administration of this compound.
Solubility and Vehicle Preparation
Q1: What is the best way to dissolve this compound for in vivo experiments?
A1: The solubility of this compound is a critical first step. While it has some solubility in sterile water (approximately 50 mM), achieving higher concentrations or ensuring stability for certain routes of administration may require other vehicles.[1][2]
-
For aqueous solutions: If your desired concentration is within the aqueous solubility limit, sterile water or saline (0.9% NaCl) are the preferred vehicles due to their isotonic nature and low toxicity.[3] To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[1]
-
For non-aqueous solutions or suspensions: For higher concentrations or if precipitation is an issue, common alternative vehicles include:
-
DMSO (Dimethyl sulfoxide): this compound is soluble in DMSO.[2] However, for in vivo use, the final concentration of DMSO should be kept low (ideally under 5-10%, and some sources recommend as low as 0.1%) by diluting the stock solution in another vehicle like saline or corn oil to minimize toxicity.[3][4][5] Always include a vehicle-only control group to account for any effects of DMSO.[3]
-
PEGs (Polyethylene glycols, e.g., PEG400): These can be used for compounds with intermediate solubility.[3][6]
-
CMC (Carboxymethylcellulose): A suspension can be made using 0.5% CMC in water.[5][7]
-
Oils (e.g., corn oil, sesame oil): Suitable for oral or intraperitoneal administration of lipophilic compounds.[3][7]
-
Q2: My this compound solution is precipitating. What should I do?
A2: Precipitation can occur due to several factors. Here’s a troubleshooting guide:
-
Check Solubility Limits: Ensure you have not exceeded the solubility of this compound in your chosen vehicle.
-
Adjust pH: The solubility of many compounds is pH-dependent. For aqueous solutions, slight adjustments in pH may improve solubility.
-
Co-solvents: Consider using a co-solvent system. For example, a small amount of DMSO or ethanol can be used to initially dissolve the compound before diluting it with the final vehicle.
-
Sonication and Warming: Gently warming the solution (to around 37°C) and using an ultrasonic bath can help redissolve small precipitates.[1]
-
Prepare Fresh Solutions: Do not use solutions that have been stored for extended periods if you suspect stability issues. It is recommended to prepare solutions fresh daily. Stock solutions in DMSO can be stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.[8]
Administration Route: Oral Gavage
Q3: What are the best practices for administering this compound via oral gavage in mice?
A3: Oral gavage is a common method for precise oral dosing.[9] However, proper technique is crucial to avoid complications.
-
Animal Restraint: Proper and gentle restraint is key to a successful and less stressful procedure for the animal.
-
Gavage Needle Selection: Use a flexible gavage needle with a ball tip to minimize the risk of esophageal injury.[10][11] The size of the needle should be appropriate for the size of the animal.[10]
-
Volume: The maximum volume administered should not exceed 10 ml/kg of the animal's body weight.[10]
-
Fasting: While fasting can ensure an empty stomach, it's not always necessary and should be scientifically justified as it can be a stressor. If required, a fasting period of 4-6 hours is often sufficient.[12]
-
Technique: Ensure the needle is inserted into the esophagus and not the trachea. If the animal struggles excessively or you feel resistance, withdraw the needle and try again.[11]
Q4: I'm observing signs of distress in my mice after oral gavage. What could be the cause and how can I prevent it?
A4: Distress after oral gavage can be due to procedural errors or the formulation itself.
-
Procedural Complications: Inadvertent administration into the trachea, esophageal perforation, or lung injury are serious complications.[10][12][13] Signs of this include coughing, choking, respiratory distress, or fluid coming from the nose.[10][11] If this occurs, the animal should be closely monitored and euthanized if it shows signs of progressive distress.[10] To prevent this, ensure proper training in gavage technique.
-
Vehicle Effects: Some vehicles, especially at high concentrations, can cause gastrointestinal irritation or other adverse effects.[14] Always include a vehicle control group to isolate the effects of the compound from those of the vehicle.
-
Compound Effects: Etazolate itself could have side effects. Monitor for any unexpected behavioral changes.
Administration Route: Intraperitoneal (IP) Injection
Q5: What is the correct procedure for an IP injection of this compound in mice?
A5: IP injection is a common parenteral route for systemic drug delivery.
-
Injection Site: The injection should be administered in the lower right quadrant of the abdomen to avoid the cecum and bladder.[15]
-
Needle Size: Use a small gauge needle (e.g., 25-27G for mice).[15]
-
Volume: The maximum recommended volume for an IP injection in mice is typically less than 10 ml/kg.[15]
-
Aspiration: After inserting the needle, gently pull back on the plunger to ensure you have not entered a blood vessel (blood in the hub) or an organ like the bladder (yellow fluid) or intestines (greenish-brown material).[15] If any of these are aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
Q6: What are the potential complications of IP injections and how can I avoid them?
A6: While generally safe, IP injections carry some risks.
-
Misinjection: Injecting into the gastrointestinal tract, bladder, or subcutaneous tissue is a common issue that can lead to variable drug absorption and potential injury.[16][17] Proper technique and anatomical knowledge are crucial.
-
Peritonitis: Inflammation of the peritoneal cavity can occur if non-sterile solutions are injected or if the gut is punctured.[15][16] Ensure your formulation is sterile.
-
Organ Laceration: The needle can potentially damage abdominal organs.[15][16] Use appropriate needle sizes and insertion techniques.
-
Adverse Vehicle Effects: Some vehicles can cause irritation or inflammation in the peritoneal cavity.[18]
Data and Protocols
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 325.8 g/mol (hydrochloride salt) | [1][2] |
| Solubility in Water | ≥ 3.9 mg/mL; approximately 50 mM | [1] |
| Solubility in DMSO | ≥ 7.75 mg/mL | [2] |
| Solubility in Ethanol | ≥ 9.94 mg/mL | [2] |
| Oral (p.o.) Dosage Range (Mice) | 0.5 - 1 mg/kg | [8] |
| Intraperitoneal (IP) Dosage Range (Mice) | 1 - 10 mg/kg | [8][19] |
| Oral Gavage Max Volume (Mice) | 10 ml/kg | [10] |
| IP Injection Max Volume (Mice) | < 10 ml/kg | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension in 0.5% CMC)
-
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile water
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
-
Scale and weighing paper
-
-
Procedure:
-
Calculate the required amount of this compound and 0.5% CMC for your final desired volume and concentration.
-
Prepare the 0.5% CMC vehicle: Add 0.5 g of CMC to 100 ml of sterile water. Mix vigorously using a magnetic stirrer until the CMC is fully dissolved. This may take some time.
-
Weigh the calculated amount of this compound powder.
-
Slowly add the this compound powder to the 0.5% CMC solution while continuously stirring.
-
Continue stirring until a homogenous suspension is formed.
-
Visually inspect the suspension for any clumps. If present, continue mixing.
-
Prepare fresh daily to ensure stability and homogeneity.
-
Protocol 2: Preparation of this compound for Intraperitoneal Injection (Solution in Saline with 5% DMSO)
-
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound for your final desired volume and concentration.
-
Weigh the this compound powder and place it in a sterile tube.
-
Add a small volume of DMSO (5% of your final volume) to the powder. For example, for a final volume of 1 ml, add 50 µl of DMSO.
-
Vortex until the this compound is completely dissolved.
-
Slowly add the sterile saline to reach the final volume while vortexing to prevent precipitation.
-
Visually inspect the solution to ensure it is clear and free of particulates before injection.
-
Prepare this solution fresh before each experiment.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting decision tree for common issues.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. atsjournals.org [atsjournals.org]
- 10. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. scribd.com [scribd.com]
- 13. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. researchgate.net [researchgate.net]
- 17. documents.uow.edu.au [documents.uow.edu.au]
- 18. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Etazolate, an α-secretase activator, reduces neuroinflammation and offers persistent neuroprotection following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Etazolate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Etazolate Hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a selective inhibitor of phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in various cellular functions, including inflammation and neuronal signaling.
Q2: What are the known off-target effects of this compound?
A2: In addition to its primary activity as a PDE4 inhibitor, this compound has been identified to have two significant off-target effects:
-
GABA-A Receptor Modulation: It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.
-
α-Secretase Activation: It stimulates the activity of α-secretase, an enzyme involved in the non-amyloidogenic processing of amyloid precursor protein (APP), leading to an increased production of the neuroprotective soluble APPα (sAPPα) fragment.[1]
Q3: Are there any other potential off-target interactions for this compound?
A3: Some initial research suggested a possible interaction with adenosine receptors. However, substantial evidence and quantitative binding data to confirm a significant direct interaction are currently limited. Researchers should be aware of this possibility and consider it when interpreting unexpected results.
Q4: What are the potential experimental consequences of Etazolate's off-target effects?
A4: The off-target activities of Etazolate can lead to complex biological responses that may not be attributable to PDE4 inhibition alone. For example:
-
Modulation of the GABA-A receptor can influence neuronal excitability and may contribute to anxiolytic or sedative effects, as well as potential central nervous system (CNS) side effects like dizziness or confusion.
-
Increased α-secretase activity and subsequent sAPPα release can have neuroprotective and neurotrophic effects, which might be a confounding factor in studies focused solely on the consequences of PDE4 inhibition.[1][2]
Q5: How can I differentiate between on-target and off-target effects in my experiments?
A5: To dissect the specific contributions of on-target versus off-target effects, consider the following experimental strategies:
-
Use of selective antagonists: For the GABA-A receptor-mediated effects, co-incubation with a known GABA-A receptor antagonist (e.g., bicuculline or flumazenil) can help to block these off-target effects.[1]
-
RNA interference (siRNA or shRNA): Knockdown of PDE4, the α1 subunit of the GABA-A receptor, or ADAM10 (an α-secretase) can help to elucidate the specific pathways being affected by Etazolate.
-
Dose-response studies: As the potency of Etazolate differs for its on- and off-targets, carefully designed dose-response experiments can help to distinguish between these effects.
Troubleshooting Guides
Issue 1: Unexpected Neurological or Behavioral Effects in Animal Models
-
Symptoms: Observation of sedation, anxiolysis, or, conversely, paradoxical excitability in animal models treated with Etazolate.
-
Potential Cause: These effects are likely due to the off-target modulation of GABA-A receptors. The net effect can depend on the specific subunit composition of the GABA-A receptors in the brain region of interest and the baseline level of GABAergic tone.
-
Troubleshooting Steps:
-
Review the Dose: Ensure the administered dose is appropriate for the intended primary target (PDE4) and consider that higher doses are more likely to engage off-targets.
-
Co-administration with Antagonists: To confirm the involvement of GABA-A receptors, perform experiments where Etazolate is co-administered with a GABA-A receptor antagonist.
-
Behavioral Controls: Include a comprehensive battery of behavioral tests to characterize the full spectrum of neurological effects.
-
Issue 2: Discrepancies in Neuroprotection or Cell Viability Assays
-
Symptoms: Observing greater-than-expected neuroprotection or changes in cell viability that cannot be fully explained by PDE4 inhibition alone.
-
Potential Cause: The neuroprotective effects of Etazolate can be a composite of its PDE4 inhibition and its ability to increase the production of neurotrophic sAPPα via α-secretase activation.[1][2]
-
Troubleshooting Steps:
-
Measure sAPPα Levels: In cell culture supernatants or biological fluids from in vivo studies, quantify the levels of sAPPα to determine the extent of α-secretase activation.
-
Inhibit α-Secretase: Use a broad-spectrum metalloproteinase inhibitor (e.g., TAPI-1) to block α-secretase activity and assess if the neuroprotective effects of Etazolate are diminished.
-
Control for cAMP-mediated Neuroprotection: Use other cAMP-elevating agents that do not affect α-secretase to isolate the PDE4-specific component of neuroprotection.
-
Issue 3: Inconsistent Results in High-Throughput Screening (HTS) Assays
-
Symptoms: High variability or unexpected hits in HTS campaigns designed to identify novel PDE4 inhibitors, where Etazolate is used as a reference compound.
-
Potential Cause: If the screening platform contains components sensitive to GABA-A receptor modulation or changes in APP processing, the off-target effects of Etazolate could lead to confounding results.
-
Troubleshooting Steps:
-
Assay Specificity Review: Carefully review the components of your HTS assay to identify any potential for cross-reactivity with GABA-A receptors or secretase pathways.
-
Use of Alternative Controls: Include other selective PDE4 inhibitors with different off-target profiles as additional controls to ensure that the observed effects are specific to PDE4 inhibition.
-
Counter-Screening: Implement secondary screens to specifically test for GABA-A receptor modulation and α-secretase activation to flag any hits with a similar off-target profile to Etazolate.
-
Data Presentation
Table 1: Summary of this compound On-Target and Off-Target Activities
| Target | Activity | Potency/Effective Concentration | Data Type |
| Phosphodiesterase 4 (PDE4) | Inhibition | Not explicitly found in searches | IC50/Ki |
| GABA-A Receptor | Positive Allosteric Modulation | Not explicitly found in searches | Ki/IC50 |
| α-Secretase | Activation (sAPPα release) | 20 nM - 2 µM[1] | Effective Concentration Range |
| Adenosine Receptors | Interaction not confirmed | - | - |
Note: Specific IC50/Ki/EC50 values for Etazolate were not consistently available in the searched literature. The effective concentration for α-secretase activation is based on observed dose-dependent increases in sAPPα.
Experimental Protocols
Protocol 1: Assessment of GABA-A Receptor Modulation using a Radioligand Binding Assay
This protocol is adapted from standard procedures for GABA-A receptor binding assays and can be used to determine the binding affinity of Etazolate.
-
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]muscimol or [³H]flunitrazepam)
-
Non-specific binding control (e.g., high concentration of unlabeled GABA or diazepam)
-
This compound at various concentrations
-
Scintillation fluid and counter
-
-
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet multiple times with ice-cold binding buffer through repeated resuspension and centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, radioligand, and either vehicle, non-specific binding control, or varying concentrations of Etazolate.
-
Incubate at the appropriate temperature and duration (e.g., 4°C for 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of Etazolate concentration and fit the data to a suitable model to determine the Ki or IC50 value.
-
-
Protocol 2: Measurement of α-Secretase Activity via sAPPα Detection
This protocol outlines a method to assess the effect of Etazolate on α-secretase activity by measuring the release of sAPPα from cultured cells.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium and supplements
-
This compound at various concentrations
-
Cell lysis buffer
-
ELISA kit for sAPPα or antibodies for Western blotting
-
-
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow.
-
Replace the culture medium with fresh medium containing either vehicle or varying concentrations of Etazolate.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the conditioned medium and centrifuge to remove any detached cells.
-
Lyse the remaining cells in the plate to obtain cell lysates for protein normalization.
-
-
sAPPα Quantification:
-
ELISA: Use a commercial ELISA kit to quantify the concentration of sAPPα in the conditioned medium, following the manufacturer's instructions.
-
Western Blotting: Concentrate the conditioned medium and perform SDS-PAGE, followed by transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for sAPPα and a suitable secondary antibody for detection.
-
-
Data Analysis:
-
Normalize the amount of secreted sAPPα to the total protein concentration in the corresponding cell lysate.
-
Plot the normalized sAPPα levels as a function of Etazolate concentration and determine the EC50 value for sAPPα release.
-
-
Visualizations
Caption: Signaling pathways of this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
References
- 1. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etazolate, an α-secretase activator, reduces neuroinflammation and offers persistent neuroprotection following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Etazolate Hydrochloride Stability and Storage
This technical support center provides guidance on the stability and storage of Etazolate Hydrochloride in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is also soluble in sterile water up to 50 mM. For aqueous solutions, it is advisable to warm the solution to 37°C and use sonication to aid dissolution.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
-20°C: Suitable for short-term storage, stable for up to 1 month.
-
-80°C: Recommended for long-term storage, stable for up to 6 months.
It is crucial to store solutions in tightly sealed containers to prevent evaporation and contamination. For aqueous stock solutions, it is best practice to prepare them fresh. If storage of aqueous solutions is necessary, they should be filter-sterilized and stored at 4°C for short-term use, though stability under these conditions should be experimentally verified.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, compounds of its class can be light-sensitive. Therefore, it is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and during experiments involving prolonged light exposure.
Q4: What is the known degradation pathway for this compound in aqueous solutions?
A4: this compound is known to undergo acid-catalyzed hydrolysis in aqueous solutions. This process is followed by a subsequent cyclization reaction, leading to the formation of a major and a minor degradation product. The primary degradation pathway involves the hydrolysis of the ester group, which is a common degradation route for ester-containing compounds in aqueous environments, particularly under acidic conditions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution upon storage | Low aqueous solubility at room temperature or changes in pH. | Warm the solution to 37°C and sonicate to redissolve. Prepare fresh aqueous solutions for each experiment. If using a buffer, ensure the pH is compatible with this compound solubility. |
| Loss of compound activity in experiments | Degradation of the compound in the experimental solution. | Prepare fresh solutions before each experiment. Avoid prolonged storage of dilute aqueous solutions. Verify the stability of this compound in your specific experimental buffer and temperature conditions using the protocol below. |
| Inconsistent experimental results | Incomplete dissolution or degradation of the stock solution. | Ensure complete dissolution of the compound when preparing stock solutions. Regularly check the integrity of your stock solution, especially if it has been stored for an extended period, by analytical methods like HPLC. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥7.75 mg/mL | - |
| Ethanol | ≥9.94 mg/mL | - |
| Sterile Water | 50 mM | - |
Table 2: Recommended Storage of Stock Solutions
| Storage Temperature | Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution (Forced Degradation Study)
This protocol is a general guideline for researchers to assess the stability of this compound in their specific experimental conditions.
Objective: To determine the stability of this compound under various stress conditions (acidic, basic, oxidative, and photolytic) to identify potential degradation products and establish stable conditions for its use.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (or other relevant experimental buffer)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for up to 24 hours. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for up to 24 hours. Take samples at various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep the solution at room temperature for up to 24 hours, protected from light. Take samples at various time points.
-
Photolytic Degradation: Expose the stock solution in a transparent container to light in a photostability chamber. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and kept under the same conditions. Take samples at various time points.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) in the dark. Take samples at various time points.
-
-
Sample Analysis:
-
Analyze the samples at each time point using a stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
-
Monitor the peak area of this compound and any new peaks that appear, which would indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration (time 0).
-
Plot the percentage remaining against time to determine the degradation kinetics.
-
Visualizations
References
Overcoming poor cell permeability of Etazolate Hydrochloride
Welcome to the technical support center for Etazolate Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on understanding and evaluating its cell permeability characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SQ 20009) is an orally active and selective inhibitor of phosphodiesterase 4 (PDE4), with an IC50 of 2 µM.[1] By inhibiting PDE4, Etazolate increases intracellular levels of cyclic AMP (cAMP). Additionally, it functions as a positive allosteric modulator of the GABAA receptor.[2] It is also recognized as an α-secretase activator, promoting the production of the soluble amyloid precursor protein-α (sAPPα), which is neuroprotective.[1][3]
Q2: Is poor cell permeability a known issue for this compound?
Current literature and clinical data suggest that this compound is orally active, which indicates that it possesses sufficient membrane permeability to be absorbed in vivo.[1] However, researchers may encounter experimental results that suggest poor cell permeability in specific in vitro models. This is often due to experimental conditions rather than an inherent property of the compound. This guide provides troubleshooting steps for such scenarios.
Q3: What are the key signaling pathways modulated by this compound?
This compound primarily influences two key signaling pathways:
-
cAMP Signaling Pathway: As a PDE4 inhibitor, Etazolate prevents the degradation of cAMP, leading to its accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB.
-
GABAergic Signaling: Etazolate positively modulates GABAA receptors, enhancing the inhibitory effects of GABA. This leads to an influx of chloride ions and hyperpolarization of the neuron, reducing its excitability.[2]
-
APP Processing Pathway: Etazolate promotes the non-amyloidogenic processing of Amyloid Precursor Protein (APP) by activating α-secretase, which leads to the production of neuroprotective sAPPα.[3][4][5]
Q4: What are the recommended in vitro models to assess the cell permeability of this compound?
For assessing passive permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a suitable high-throughput screening method.[6][7][8] For a more comprehensive evaluation that includes both passive diffusion and the potential for active transport, the Caco-2 cell permeability assay is the gold standard, as these cells form a monolayer that mimics the intestinal epithelium and express various transporter proteins.[9][10][11]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) of Etazolate in Caco-2 Assays
If you are observing a lower-than-expected apparent permeability (Papp) for this compound in your Caco-2 assay, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Monolayer Integrity | Measure the Transepithelial Electrical Resistance (TEER) of your Caco-2 monolayer. TEER values should be above 200 Ω·cm². Also, perform a Lucifer Yellow rejection assay; leakage should be minimal.[11] | A compromised Caco-2 monolayer will lead to inaccurate permeability measurements. |
| Active Efflux | Perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 suggests active efflux.[11] Consider co-incubating with known efflux pump inhibitors like verapamil (for P-gp). | Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) that can actively pump compounds out of the cell, reducing net transport.[11] |
| Compound Instability | Analyze the stability of Etazolate in the assay buffer over the incubation period using LC-MS or a similar analytical method. | Degradation of the compound in the donor or receiver compartment will lead to an underestimation of permeability. |
| Low Compound Recovery | Quantify the amount of Etazolate in the donor and receiver compartments, as well as cell lysate, at the end of the experiment. | Low recovery may indicate non-specific binding to the plate material or significant intracellular accumulation. Using low-binding plates can help mitigate this.[11] |
Issue 2: Inconsistent Permeability Results in PAMPA
For inconsistent results in a Parallel Artificial Membrane Permeability Assay (PAMPA), please review the following:
| Potential Cause | Troubleshooting Step | Rationale |
| Membrane Instability | Ensure the artificial membrane is properly coated and has had sufficient time to stabilize. Use a membrane integrity marker like Lucifer Yellow.[6] | An unstable or improperly formed membrane is a common source of variability in PAMPA results. |
| Compound Precipitation | Check the solubility of Etazolate in the donor buffer at the concentration being tested. If necessary, adjust the pH or add a co-solvent. | Precipitation of the test compound will reduce the effective concentration available for permeation. |
| Incorrect pH of Buffers | Verify the pH of the donor and acceptor buffers. For simulating intestinal absorption, a pH gradient (e.g., pH 6.5 in donor, pH 7.4 in acceptor) can be used. | The ionization state of a compound can significantly affect its permeability, and maintaining the correct pH is crucial for reproducibility. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the permeability of this compound using Caco-2 cells.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in an appropriate medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed cells onto Transwell filter inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.[9]
2. Monolayer Integrity Check:
-
Measure the TEER of the monolayers using a voltmeter. Only use inserts with TEER values >200 Ω·cm².[12]
-
Optionally, perform a Lucifer Yellow permeability test to confirm low paracellular flux.
3. Permeability Assay (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the dosing solution containing this compound (e.g., 10 µM) to the apical (donor) compartment.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).[12]
-
Take samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh transport buffer.
-
At the final time point, take a sample from the apical compartment.
4. Sample Analysis:
-
Analyze the concentration of this compound in all samples using a validated analytical method such as LC-MS/MS.
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a method for assessing the passive permeability of this compound.
1. Preparation of the PAMPA Plate:
-
Prepare a lipid solution (e.g., 1% lecithin in dodecane).[8]
-
Coat the membrane of a 96-well donor plate with 5 µL of the lipid solution.[8]
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the final dosing solution by diluting the stock solution in a suitable buffer (e.g., PBS at pH 7.4) to the desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).[8]
-
Fill the wells of a 96-well acceptor plate with the acceptor buffer.
3. Permeability Assay:
-
Add the dosing solution to the donor plate.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours).[6][13]
4. Sample Analysis:
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
5. Data Analysis:
-
Calculate the permeability coefficient (Pe) using a relevant equation based on the assay conditions.
Visualizations
Caption: Signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Etazolate - Wikipedia [en.wikipedia.org]
- 3. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
- 5. Etazolate, an α-secretase activator, reduces neuroinflammation and offers persistent neuroprotection following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PAMPA | Evotec [evotec.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. bioassaysys.com [bioassaysys.com]
Dose-response curve optimization for Etazolate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etazolate Hydrochloride, focusing on the optimization of dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SQ 20009) is a pyrazolopyridine derivative with multiple pharmacological activities. Its primary mechanisms of action are:
-
Selective inhibition of phosphodiesterase 4 (PDE4): Etazolate is a selective inhibitor of PDE4, the enzyme responsible for the hydrolytic degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, etazolate increases intracellular cAMP levels.[1]
-
Positive allosteric modulation of the GABA-A receptor: It binds to the barbiturate binding site on the GABA-A receptor, enhancing its function.[3][4]
-
Activation of α-secretase: It promotes the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the production of the neuroprotective soluble amyloid precursor protein-alpha (sAPPα).[1][4]
Q2: What is the typical IC50 of Etazolate for PDE4?
The reported half-maximal inhibitory concentration (IC50) for Etazolate against PDE4 is approximately 2 µM.[1] However, this value can vary depending on the specific PDE4 isoform and the experimental conditions.
Q3: In what solvents can I dissolve this compound?
This compound is soluble in sterile water up to a concentration of 50 mM.[5] For higher concentrations, warming the solution at 37°C or using an ultrasonic bath may be helpful.[5] Always refer to the manufacturer's product data sheet for specific solubility information.
Q4: Is Etazolate cytotoxic?
Studies on cultured human lymphocytes have shown that etazolate is not genotoxic or cytotoxic at concentrations up to 50 µM.[6] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell line and experimental conditions to determine the optimal non-toxic concentration range.
Troubleshooting Dose-Response Curve Experiments
Problem: Inconsistent or non-reproducible dose-response curves.
-
Possible Cause 1: Compound Precipitation.
-
Solution: this compound has limited solubility in aqueous solutions. Ensure that the compound is fully dissolved in your stock solution and does not precipitate upon dilution into the assay medium. Visually inspect for any precipitate. If precipitation is suspected, consider preparing fresh dilutions for each experiment. Using a small percentage of a co-solvent like DMSO in the final assay medium (typically <0.5%) might be necessary, but its effect on the cells and the assay should be validated.
-
-
Possible Cause 2: Cell Health and Density.
-
Solution: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Over-confluent or stressed cells can lead to variable responses.
-
-
Possible Cause 3: Inaccurate Pipetting.
-
Solution: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions. Small errors in dilution can lead to significant shifts in the dose-response curve.
-
Problem: The dose-response curve does not reach a clear upper or lower plateau.
-
Possible Cause 1: Concentration range is too narrow.
-
Solution: Broaden the range of concentrations tested. A typical dose-response curve spans several orders of magnitude (e.g., from 1 nM to 100 µM). Ensure your concentration range is wide enough to capture both the minimal and maximal effects.[7]
-
-
Possible Cause 2: Cytotoxicity at high concentrations.
-
Solution: If the response decreases at the highest concentrations, it may be due to cytotoxicity. Perform a cytotoxicity assay in parallel to your dose-response experiment to identify the toxic concentration range. Exclude concentrations that cause significant cell death from your dose-response analysis.[6]
-
Problem: The shape of the dose-response curve is unexpectedly steep (high Hill slope).
-
Possible Cause 1: Assay Artifacts.
-
Solution: Steep dose-response curves can sometimes be caused by experimental artifacts.[8] Review your assay protocol for any potential issues, such as compound aggregation or non-specific interactions.
-
-
Possible Cause 2: Complex Biological Mechanism.
-
Solution: While a Hill slope of 1.0 is common, steeper slopes can indicate positive cooperativity in the binding of the compound or other complex biological mechanisms.[9]
-
Experimental Protocols & Data
Recommended Concentration Ranges for In Vitro Experiments
The following table summarizes reported concentration ranges for this compound in various in vitro applications.
| Application | Cell Type | Concentration Range | Reference |
| Neuroprotection against Aβ toxicity | Rat cortical neurons | 20 nM - 2 µM | [4] |
| sAPPα secretion | Rat cortical neurons | 0 - 2 µM | [5] |
| Genotoxicity/Cytotoxicity | Human lymphocytes | 0.01 µM - 50 µM | [6] |
Protocol: Measuring cAMP Levels in Response to Etazolate
This protocol provides a general workflow for a cell-based assay to measure the dose-dependent increase in cAMP levels following treatment with Etazolate. This is a common method to confirm its PDE4 inhibitory activity.
-
Cell Seeding:
-
Plate cells (e.g., HEK293, SH-SY5Y) in a 96-well or 384-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in sterile water or another appropriate solvent.
-
Perform serial dilutions to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the different concentrations of Etazolate to the wells. Include a vehicle-only control.
-
Incubate for a predetermined time (e.g., 30-60 minutes). This incubation time may need to be optimized.[10]
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions for your chosen cAMP assay kit (e.g., HTRF, ELISA, AlphaScreen).
-
Measure the intracellular cAMP levels using a plate reader.
-
-
Data Analysis:
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for generating a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Etazolate - Wikipedia [en.wikipedia.org]
- 4. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
- 6. japsonline.com [japsonline.com]
- 7. Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus | by Bernardo Zoehler | Medium [zoehlerbz.medium.com]
- 8. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EC50 - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Etazolate Hydrochloride-Induced Side Effects In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side effects associated with Etazolate Hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound (also known as EHT-0202) is an investigational drug with a multi-target profile. Its primary mechanisms of action include:
-
Phosphodiesterase-4 (PDE4) inhibition: This action increases intracellular levels of cyclic AMP (cAMP), which is involved in various cellular processes, including inflammation and memory.[1]
-
Positive Allosteric Modulation of the GABAA Receptor: Etazolate enhances the effect of the inhibitory neurotransmitter GABA at the GABAA receptor.[2][3]
-
Adenosine A1 and A2 Receptor Antagonism: This mechanism can also contribute to its overall pharmacological profile.
Q2: What are the most common side effects observed with this compound in preclinical in vivo studies?
The side effects of Etazolate are linked to its mechanisms of action.
-
Due to PDE4 Inhibition: The most frequently reported side effects are nausea and emesis (vomiting).[4][5][6][7] In rodents, which cannot vomit, correlates such as gastroparesis (delayed gastric emptying) and hypothermia are used to assess the emetic potential.[8]
-
Due to GABAA Receptor Modulation: As a positive allosteric modulator of GABAA receptors, Etazolate may cause dose-dependent central nervous system (CNS) effects such as sedation, cognitive impairment, and motor incoordination.[3][9]
Q3: How can I prepare this compound for in vivo administration?
For oral administration in rodents, this compound can be dissolved in a suitable vehicle. A common approach is to prepare a suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC) in water. Another option for voluntary oral administration is to incorporate the drug into a palatable jelly.[10][11] It is crucial to ensure the formulation is homogeneous and the pH is within a tolerable range (typically between 5 and 9) to avoid irritation.[12][13]
Q4: Are there any known drug interactions to be aware of when using Etazolate in vivo?
Yes, based on its mechanisms of action, potential drug interactions should be considered:
-
CNS Depressants: Co-administration with other CNS depressants (e.g., benzodiazepines, barbiturates, anesthetics) could potentiate sedative effects due to Etazolate's action on GABAA receptors.
-
Drugs Affecting cAMP Signaling: Co-administration with other drugs that modulate cAMP levels (e.g., other PDE inhibitors, adenylyl cyclase activators) could lead to additive or synergistic effects.
Troubleshooting Guides
Issue 1: Signs of Nausea and Emesis (or Correlates in Rodents)
Symptoms:
-
In species that can vomit (e.g., ferrets), direct observation of emesis.
-
In rodents:
Possible Causes:
Solutions:
-
Dose Adjustment: The first step is to perform a dose-response study to identify the minimal effective dose with the lowest incidence of side effects.
-
Co-administration with an Anti-emetic/Prokinetic Agent:
-
Route of Administration: Consider if a different route of administration (e.g., subcutaneous) might alter the pharmacokinetic profile and reduce gastrointestinal side effects.
-
Acclimatization: For repeated dosing studies, allow for an acclimatization period, as some initial side effects may lessen over time.
Issue 2: Sedation, Ataxia, or Cognitive Impairment
Symptoms:
-
Reduced locomotor activity.
-
Impaired performance in motor coordination tasks (e.g., rotarod).
-
Deficits in learning and memory tasks.
Possible Causes:
-
Positive allosteric modulation of GABAA receptors, leading to enhanced CNS inhibition.[3][9]
-
The dose of Etazolate is in the supratherapeutic range.
Solutions:
-
Dose-Response Evaluation: Conduct a thorough dose-response study to determine the therapeutic window for your desired effect versus these CNS side effects.
-
Task-Specific Considerations: Be aware that the sedative effects of Etazolate may interfere with behavioral tasks that require normal motor function and alertness. Schedule behavioral testing at a time point when sedative effects have subsided but the therapeutic effect is still present.
-
Avoid Co-administration with other CNS Depressants: If possible, avoid using other drugs that depress the central nervous system.
-
Consider the Animal's Sleep-Wake Cycle: Administer the compound and conduct behavioral testing at a consistent time during the animal's active phase (e.g., the dark cycle for rodents) to minimize interference with natural circadian rhythms.
Data Presentation
Table 1: Summary of this compound Doses and Observed Effects in Preclinical Studies
| Species | Route of Administration | Dose Range | Observed Therapeutic Effects | Potential Side Effects/Observations |
| Rat | Oral | 0.5 - 1 mg/kg | Antidepressant-like effects, neuroprotection. | At higher doses, potential for CNS effects. |
| Mouse | Oral | 0.5 - 1 mg/kg | Alleviation of depression-like behavior. | Locomotor activity was not altered at these doses. |
| Guinea Pig | Not specified | Not specified | Stimulation of sAPPα production. | Data on side effects not detailed. |
| Human (Clinical Trial) | Oral | 40 - 80 mg (bid) | Investigated for Alzheimer's Disease. | Dose-dependent CNS-related adverse events. |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rodents
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water.
-
Suspend the Etazolate powder in the CMC solution to the desired final concentration.
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Animal Handling and Dosing:
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to ensure proper tube placement.
-
Administer the suspension slowly to avoid regurgitation and aspiration.
-
The recommended maximum oral gavage volume for mice is 10 ml/kg and for rats is 20 ml/kg.[13]
-
-
Post-Dosing Monitoring:
-
Observe the animal for at least one hour post-dosing for any immediate adverse reactions.
-
Monitor for signs of distress, changes in behavior, and the specific side effects mentioned in the troubleshooting guides.
-
Protocol 2: Co-administration of Metoclopramide to Mitigate Gastrointestinal Side Effects in Mice
-
Preparation of Solutions:
-
Prepare the this compound suspension as described in Protocol 1.
-
Prepare a separate solution of Metoclopramide in sterile water or saline. A typical dose is 10 mg/kg.
-
-
Dosing Schedule:
-
Administer Metoclopramide (10 mg/kg) via oral gavage.
-
Wait for 60 minutes.
-
Administer the this compound suspension via oral gavage.
-
-
Monitoring:
-
Monitor for signs of gastroparesis (if this is an endpoint in your study) or hypothermia.
-
Observe for any potential interactions or unexpected behavioral changes.
-
Visualizations
Caption: Therapeutic signaling pathways of this compound.
Caption: Proposed pathway for PDE4 inhibitor-induced nausea and emesis.
Caption: Experimental workflow for in vivo administration of Etazolate.
References
- 1. Molecular modifications by regulating cAMP signaling and oxidant-antioxidant defence mechanisms, produce antidepressant-like effect: A possible mechanism of etazolate aftermaths of impact accelerated traumatic brain injury in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 5. PDE4 inhibitors induce emesis in ferrets via a noradrenergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the emetic potential of PDE4 inhibitors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Positive Allosteric Modulation of the GABAB Receptor by GS39783 Attenuates the Locomotor Stimulant Actions of Ethanol and Potentiates the Induction of Locomotor Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 12. gadconsulting.com [gadconsulting.com]
- 13. researchgate.net [researchgate.net]
Etazolate Hydrochloride: A Technical Guide to Vehicle Control Selection for Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on selecting the appropriate vehicle control for experiments involving Etazolate Hydrochloride (also known as EHT-202). Proper vehicle selection is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vitro studies with this compound?
For in vitro experiments, such as those involving cell cultures, this compound can be dissolved in sterile water or a suitable buffer. One source indicates a solubility of 50 mM in sterile water.[1] It is recommended to prepare a concentrated stock solution, which can then be diluted to the final desired concentration in your cell culture medium. Always include a vehicle control group that is treated with the same concentration of the vehicle used to dissolve the this compound.
Q2: What is a suitable vehicle for in vivo administration of this compound in animal models?
For intraperitoneal (IP) injections in rodents, sterile saline (0.9% sodium chloride) is a suitable vehicle. In experimental protocols involving IP injections in rats, the control group received saline, indicating its use as a vehicle for the active compound. For oral administration, as has been done in clinical trials, the formulation would be different and may involve specific excipients not detailed in the available preclinical literature.[1]
Q3: I've seen conflicting information about the solubility of this compound in water. Can you clarify?
There are conflicting reports regarding the solubility of this compound in water. One supplier datasheet indicates a solubility of 50 mM in sterile water, while another states it is insoluble in water.[1][2] This discrepancy could be due to differences in the salt form, purity, or experimental conditions for solubility testing. It is highly recommended that researchers empirically determine the solubility of this compound from their specific supplier in their intended aqueous vehicle before proceeding with experiments.
Q4: Can I use DMSO to dissolve this compound for my experiments?
Yes, Dimethyl sulfoxide (DMSO) can be used as a solvent for this compound, with a reported solubility of at least 7.75 mg/mL.[2] However, it is crucial to be aware that DMSO can have its own biological effects. Therefore, when using DMSO, it is essential to:
-
Use the lowest possible concentration of DMSO.
-
Include a vehicle control group treated with the exact same concentration of DMSO as the experimental group.
Q5: Are there any other potential vehicles for this compound?
Ethanol is another potential solvent, with a reported solubility of at least 9.94 mg/mL.[2] Similar to DMSO, ethanol can have biological effects, and a proper vehicle control is mandatory. For poorly soluble compounds, cyclodextrins are sometimes used to improve aqueous solubility, though there is no specific literature found detailing their use with this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution. | The concentration exceeds the solubility limit in the chosen vehicle. | 1. Attempt to increase solubility by gently warming the solution (e.g., to 37°C) and using sonication.[1]2. If precipitation persists, consider preparing a fresh solution at a lower concentration.3. For in vivo studies, consider alternative vehicles such as a suspension or a co-solvent system (e.g., a small amount of DMSO diluted in saline), always ensuring a proper vehicle control. |
| Unexpected biological effects observed in the vehicle control group. | The vehicle itself (e.g., DMSO, ethanol) is exerting a pharmacological effect at the concentration used. | 1. Reduce the concentration of the organic solvent in the final working solution as much as possible.2. If adverse effects are still observed, switch to a more inert vehicle, such as sterile saline for in vivo studies, if solubility allows. |
| Inconsistent results between experiments. | 1. Incomplete dissolution of this compound.2. Degradation of the stock solution. | 1. Ensure complete dissolution of the compound when preparing stock and working solutions. Visually inspect for any particulate matter.2. Prepare fresh stock solutions regularly. This compound stock solutions can be stored at -20°C for several months, but stability should be verified.[1] |
Data Presentation: Solubility and Physicochemical Properties
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Source |
| Sterile Water | 50 mM | [1] |
| Water | Insoluble | [2] |
| DMSO | ≥7.75 mg/mL | [2] |
| Ethanol | ≥9.94 mg/mL | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉N₅O₂ · HCl | [3] |
| Molecular Weight | 325.79 g/mol | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell Culture Experiments
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile water or PBS to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the powder is completely dissolved.
-
If dissolution is slow, gently warm the solution to 37°C for 10 minutes and/or sonicate for a short period.[1]
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C.
-
For experiments, thaw the stock solution and dilute it to the final working concentration in the cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of sterile water or PBS used for the drug dilution to the cell culture medium.
-
Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection in Rodents
-
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the total amount of this compound needed based on the number of animals, their weights, and the desired dose (e.g., 1-10 mg/kg).
-
Weigh the calculated amount of this compound and place it in a sterile conical tube.
-
Add the appropriate volume of sterile 0.9% saline to achieve the final desired concentration for injection. The injection volume should be kept to a minimum, typically 5-10 mL/kg for mice.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Visually inspect the solution to ensure there is no precipitate before administration.
-
Vehicle Control: Prepare a vehicle control by using sterile 0.9% saline solution for injection in the control group of animals. The volume of saline injected should be equivalent to the volume of the drug solution administered to the experimental group.
-
Visualizations
Caption: Experimental workflows for preparing this compound.
Caption: Simplified signaling pathways of this compound.
References
Technical Support Center: Improving the Bioavailability of Etazolate Hydrochloride
Welcome to the technical support center for Etazolate Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the oral bioavailability of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key therapeutic indications?
This compound is a pyrazolopyridine derivative that acts as a phosphodiesterase 4 (PDE4) inhibitor and a positive allosteric modulator of the GABA-A receptor.[1] It has been investigated for its therapeutic potential in neurodegenerative disorders, particularly Alzheimer's disease, due to its neuroprotective properties.[1]
Q2: What is the aqueous solubility of this compound?
The solubility of this compound in sterile water has been reported to be 50 mM. To achieve higher concentrations, it is recommended to warm the solution to 37°C and use sonication.
Q3: What are the main challenges affecting the oral bioavailability of this compound?
-
Poor aqueous solubility: Although it has some water solubility, its dissolution in the gastrointestinal (GI) tract could be a rate-limiting step for absorption.
-
Intestinal permeability: The ability of the drug to permeate the intestinal epithelium can significantly impact its absorption.
-
First-pass metabolism: Metabolism in the gut wall and liver before reaching systemic circulation can reduce the amount of active drug.
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Preclinical Animal Studies
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Poor Dissolution in the GI Tract | 1. Particle Size Reduction: Micronization or nanomilling can increase the surface area for dissolution. 2. Formulation with Solubilizing Excipients: Incorporate surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) into the formulation. 3. Amorphous Solid Dispersions: Create a solid dispersion with a hydrophilic polymer to improve the dissolution rate. | Protocol: In Vitro Dissolution Testing 1. Prepare different formulations of this compound (e.g., micronized, solid dispersion). 2. Perform dissolution testing using a USP Apparatus II (paddle method) in biorelevant media (e.g., FaSSIF, FeSSIF). 3. Collect samples at various time points and analyze the concentration of dissolved this compound by HPLC. |
| Low Intestinal Permeability | 1. Conduct an in vitro permeability assay (Caco-2). This will help determine if the compound has inherently low permeability. 2. Investigate the involvement of efflux transporters (e.g., P-glycoprotein). An efflux ratio >2 in a bidirectional Caco-2 assay suggests active efflux. 3. Include permeation enhancers in the formulation (use with caution and thorough safety evaluation). | Protocol: Caco-2 Permeability Assay 1. Seed Caco-2 cells on Transwell® inserts and culture for 21 days to form a differentiated monolayer. 2. Add this compound to the apical (A) side and measure its appearance on the basolateral (B) side over time (A-to-B permeability). 3. In a separate set of wells, add the compound to the basolateral side and measure its appearance on the apical side (B-to-A permeability). 4. Calculate the apparent permeability coefficient (Papp) and efflux ratio. |
| High First-Pass Metabolism | 1. Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes. This will indicate the extent of hepatic metabolism. 2. Identify the cytochrome P450 (CYP) enzymes responsible for metabolism. This can be done using recombinant human CYP enzymes or specific chemical inhibitors. The structurally similar drug, estazolam, is metabolized by CYP3A4, suggesting Etazolate may also be a substrate for this enzyme.[2] | Protocol: In Vitro Metabolic Stability Assay 1. Incubate this compound with human liver microsomes in the presence of NADPH. 2. Collect samples at different time points and quench the reaction. 3. Analyze the remaining concentration of the parent compound by LC-MS/MS to determine the in vitro half-life and intrinsic clearance. |
Issue 2: Inconsistent Results in In Vitro Assays
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation in Assay Medium | 1. Check the solubility of this compound in the specific assay buffer. 2. Use a lower, more physiologically relevant concentration. 3. Incorporate a small percentage of a co-solvent (e.g., DMSO) if compatible with the assay. |
| Non-specific Binding to Labware | 1. Use low-binding plates and tubes. 2. Include a recovery assessment in your experimental design to quantify compound loss. |
Data Presentation
Table 1: Physicochemical Properties of this compound (Publicly Available Data)
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉N₅O₂ | PubChem |
| Molecular Weight | 289.33 g/mol | PubChem |
| Aqueous Solubility | 50 mM in sterile water | GlpBio |
Table 2: General Classification of Apparent Permeability (Papp) in Caco-2 Assays
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected Oral Absorption |
| < 1 | Low | Poor |
| 1 - 10 | Moderate | Moderate to Good |
| > 10 | High | Good |
Experimental Protocols
Detailed Protocol: In Vitro Dissolution Testing (USP Apparatus II)
-
Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and fasted state simulated intestinal fluid (FaSSIF, pH 6.5).
-
Apparatus Setup: Set up a USP Apparatus II (paddle apparatus) with the appropriate dissolution medium (900 mL) maintained at 37 ± 0.5 °C. Set the paddle speed to 50 or 75 RPM.
-
Sample Introduction: Introduce a known amount of the this compound formulation into each dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.
-
Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Detailed Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on 24-well Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use inserts with TEER values within the acceptable range for your laboratory.
-
Permeability Experiment (A-to-B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the dosing solution containing this compound to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Permeability Experiment (B-to-A):
-
Follow the same procedure as above but add the dosing solution to the basolateral compartment and sample from the apical compartment.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation of Papp:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)
-
Mandatory Visualizations
Caption: Experimental workflow for improving the oral bioavailability of this compound.
Caption: Troubleshooting logic for addressing low oral bioavailability of this compound.
Caption: Simplified signaling pathway of this compound.
References
How to prevent Etazolate Hydrochloride precipitation in media
Welcome to the technical support center for Etazolate Hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a pyrazolopyridine derivative that acts as a selective inhibitor of phosphodiesterase 4 (PDE4) and a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.[1] Its dual mechanism of action makes it a subject of interest in neurodegenerative disease research. As a PDE4 inhibitor, it increases intracellular levels of cyclic adenosine monophosphate (cAMP).[2][3] As a positive allosteric modulator of the GABAA receptor, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1]
Q2: What is the known solubility of this compound?
The solubility of this compound in sterile water is reported to be 50 mM. For other solvents, please refer to the table below.
Q3: I am observing precipitation of this compound in my cell culture medium. What are the common causes?
Precipitation of a compound in cell culture medium can be attributed to several factors:
-
Physicochemical Properties: The inherent solubility of the compound in aqueous solutions.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium can cause the compound to crash out of solution.
-
High Concentration: Exceeding the maximum solubility of the compound in the final culture medium.
-
pH of the Medium: The pH of the cell culture medium can affect the ionization state of a compound, influencing its solubility.
-
Temperature: Changes in temperature can alter the solubility of some compounds.
-
Interactions with Media Components: Components of the culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides systematic steps to identify and resolve issues with this compound precipitation in your experimental media.
Step 1: Review Physicochemical Properties
Understanding the properties of this compound is the first step in troubleshooting.
| Property | Value/Information | Source |
| Molecular Formula | C₁₄H₁₉N₅O₂ · HCl | N/A |
| Molecular Weight | 325.79 g/mol | N/A |
| Appearance | Pale yellow solid | N/A |
| Solubility in Water | 50 mM | N/A |
| IC₅₀ for PDE4 | 2 µM | [2][3][4] |
| Storage of Solid | -20°C, desiccated, under inert gas | N/A |
| Storage of Stock Solutions | -20°C for up to 1 month; -80°C for up to 6 months | N/A |
Step 2: Optimize Stock Solution Preparation
The preparation of a stable, concentrated stock solution is critical.
Recommended Protocol for 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 3.2579 mg for 1 mL of DMSO.
-
Dissolving: Add the appropriate volume of high-purity, sterile DMSO.
-
Enhancing Dissolution: To aid dissolution, you can:
-
Warm the solution: Gently warm the tube to 37°C for 10-15 minutes.
-
Vortex: Mix thoroughly by vortexing.
-
Sonicate: Use an ultrasonic bath for a short period to break up any clumps and enhance solubilization.
-
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Step 3: Optimize Working Solution Preparation in Cell Culture Media
The dilution of the stock solution into the aqueous cell culture medium is a common point of precipitation.
Recommended Protocol for Preparing Working Solutions:
-
Pre-warm the Medium: Ensure your cell culture medium (e.g., DMEM, RPMI-1640) is pre-warmed to 37°C.
-
Gradual Dilution: Instead of adding the stock solution directly to the full volume of medium, add the stock solution dropwise to a smaller, vigorously stirring volume of the medium. This helps to avoid "solvent shock."
-
Final Dilution: Once the initial dilution is stable, you can add it to the rest of your culture medium to achieve the final desired concentration.
-
Final DMSO Concentration: Aim to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced toxicity and precipitation.
Step 4: Experimental Workflow for Determining Optimal Solubility
If precipitation persists, a systematic approach to determine the solubility limit in your specific medium is recommended.
Signaling Pathways of this compound
This compound exerts its effects through two primary signaling pathways:
-
PDE4 Inhibition: By inhibiting PDE4, Etazolate prevents the breakdown of cAMP. The resulting increase in cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets, influencing gene transcription and cellular function.
-
GABAA Receptor Modulation: Etazolate acts as a positive allosteric modulator of the GABAA receptor. It binds to a site distinct from the GABA binding site, enhancing the receptor's response to GABA. This leads to an increased influx of chloride ions (Cl⁻) into the neuron, causing hyperpolarization and reducing neuronal excitability.
Disclaimer: This information is intended for research use only. The protocols and suggestions provided should be adapted to your specific experimental needs and conditions. Always consult the relevant safety data sheets (SDS) before handling any chemical compounds.
References
Validating the specificity of Etazolate Hydrochloride's effects
This guide provides researchers, scientists, and drug development professionals with essential information for validating the specificity of Etazolate Hydrochloride's effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, Etazolate increases intracellular cAMP levels, which in turn activates downstream signaling pathways, such as the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) pathway. This mechanism is central to its observed anti-inflammatory, antidepressant-like, and neuroprotective effects.[1][3]
Q2: What are the known off-target effects of Etazolate, and at what concentrations are they observed?
Besides its primary action on PDE4, Etazolate has two well-documented off-target activities:
-
GABA-A Receptor Modulation: Etazolate acts as a positive allosteric modulator of the γ-aminobutyric acid A (GABA-A) receptor.[1][4] This means it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, which can contribute to its anxiolytic-like properties.[5] This effect has been observed in the nanomolar to low micromolar range (20 nM - 2 µM) in studies of neuroprotection.[4]
-
Adenosine Receptor Antagonism: Etazolate has been described as an antagonist of A1 and A2 adenosine receptors.[6] Adenosine receptors are involved in regulating a wide array of physiological processes, and antagonism of these receptors can have various effects, including modulating neurotransmitter release.
It is crucial for researchers to consider these off-target effects, as they can confound experimental results, especially when interpreting phenotypes that are not directly linked to the canonical cAMP/pCREB pathway.
Q3: How can I experimentally confirm that the observed effects in my model are due to PDE4 inhibition?
To confirm that Etazolate's effects are mediated by PDE4 inhibition, you should perform experiments to directly measure the engagement of its primary signaling pathway. The key steps are:
-
Measure cAMP Levels: A direct consequence of PDE4 inhibition is an increase in intracellular cAMP. Use a cAMP assay (e.g., ELISA or TR-FRET-based kits) to demonstrate that Etazolate treatment leads to a dose-dependent increase in cAMP in your cells or tissue of interest.
-
Assess Downstream Signaling: The elevation in cAMP should lead to the phosphorylation of CREB (pCREB). Use Western blotting to show an increase in pCREB levels at Serine 133 following Etazolate treatment. This confirms the activation of the downstream pathway.
-
Use a PDE4-Insensitive Control: If possible, use a cell line or model system with knocked-down or inhibited PDE4 to show that the effects of Etazolate are diminished or absent.
-
Compare with other PDE4 Inhibitors: Use another structurally different, well-characterized PDE4 inhibitor (like Rolipram) to see if it phenocopies the effects of Etazolate.
Quantitative Data on Etazolate Specificity
Validating the specificity of a compound requires comparing its potency at the primary target versus its potency at potential off-target sites. While comprehensive public data on Etazolate's activity against all PDE subtypes is limited, the following table presents its known potency for PDE4 and highlights the other key targets that should be assayed to build a complete specificity profile.
| Target | Activity Type | Potency (IC50 / Ki) | Reference / Note |
| PDE4 | Inhibitor | ~2 µM | [1][2] |
| PDE1, 2, 3, 5, 6, 7, 8, 9, 10, 11 | Inhibitor | Data Not Publicly Reported | Essential to determine experimentally for a full specificity profile. |
| GABA-A Receptor | Positive Allosteric Modulator | Neuroprotective effects observed at 20 nM - 2 µM | [4] A precise EC50 or K_i value should be determined. |
| Adenosine A1/A2 Receptors | Antagonist | Data Not Publicly Reported | K_i values should be determined via radioligand binding assays. |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
Protocol 1: General Phosphodiesterase (PDE) Activity Assay
This colorimetric assay provides a method to measure PDE activity in cell lysates and can be adapted to test the inhibitory effect of Etazolate.
Materials:
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM MgCl₂)
-
cAMP substrate solution (e.g., 1 mM)
-
5'-Nucleotidase enzyme
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Cell lysate containing PDE activity
-
This compound stock solution (in DMSO or water)
-
Microplate reader
Procedure:
-
Prepare Reagents: Thaw all components on ice. Prepare serial dilutions of Etazolate in PDE Assay Buffer. Prepare a phosphate standard curve.
-
Sample Preparation: Add 20 µL of cell lysate to the wells of a 96-well plate.
-
Add Inhibitor: Add 10 µL of the Etazolate dilutions (or vehicle control) to the appropriate wells. Incubate for 10-15 minutes at room temperature.
-
Initiate PDE Reaction: Add 10 µL of the cAMP substrate solution to each well to start the reaction. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays in the linear range.
-
Stop Reaction & Develop Signal:
-
Add 10 µL of 5'-Nucleotidase to each well. This enzyme will convert the 5'-AMP (product of the PDE reaction) into adenosine and free phosphate. Incubate for 10 minutes at 30°C.
-
Add 50 µL of the phosphate detection reagent to stop the reaction and develop the color.
-
-
Read Plate: After 15-30 minutes, measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Analysis: Calculate the percent inhibition for each Etazolate concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Phospho-CREB (pCREB)
This protocol details the detection of CREB phosphorylation at Serine 133, a key downstream marker of PDE4 inhibition.
Materials:
-
Cell culture or tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-pCREB (Ser133), Rabbit anti-Total CREB
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of Etazolate (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 30 minutes). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pCREB (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for Total CREB following the same procedure.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of pCREB to Total CREB for each condition.
Troubleshooting Guide
Q: My experimental results with Etazolate are inconsistent. What could be the cause?
A: Inconsistency can arise from several factors related to compound handling and experimental design.
-
Solubility and Stability: this compound is soluble in water (up to 50 mM) and DMSO.[6] However, aqueous solutions should be prepared fresh.[7] For cell culture, ensure the final DMSO concentration is low (<0.1%) and consistent across all conditions. Stock solutions in DMSO are stable for months when stored at -80°C but are less stable at 4°C.[2] Repeated freeze-thaw cycles of stock solutions should be avoided.[1]
-
Cellular Health: Ensure your cells are healthy and not past their optimal passage number. Stressed or senescent cells may have altered signaling pathways and respond differently.
-
Dose and Time Course: The optimal concentration and treatment time can vary significantly between cell types. Perform a full dose-response and time-course experiment to identify the optimal window for your specific model.
Q: I'm not observing the expected increase in cAMP or pCREB levels after Etazolate treatment. Why might this be?
A: This could be due to issues with the compound's activity, the cellular context, or the assay itself.
-
Low Endogenous PDE4 Activity: Your cell type may have very low basal PDE4 activity. In such cases, the effect of an inhibitor will be minimal. Consider stimulating adenylyl cyclase with an agent like Forskolin to increase basal cAMP production before adding Etazolate.
-
Dominant Off-Target Effects: If using high concentrations of Etazolate, off-target effects (like GABA-A receptor modulation) could trigger opposing signaling pathways that mask the increase in cAMP.
-
Assay Sensitivity: Ensure your cAMP or Western blot assay is sensitive enough to detect the changes. Check your antibody quality and ECL substrate for the Western blot. For cAMP assays, ensure you are within the dynamic range of the standard curve.
-
Compound Integrity: Verify the purity and integrity of your this compound stock.
Q: I'm observing cellular effects that don't seem related to the cAMP/pCREB pathway. How do I determine if these are off-target effects?
A: This is a critical question when working with a compound known to have multiple targets.
-
Pharmacological Blockade: To test for the involvement of the GABA-A receptor, pre-treat your cells with a GABA-A receptor antagonist (e.g., bicuculline or picrotoxin) before adding Etazolate. If the unexpected effect is blocked, it is likely mediated by the GABA-A receptor.[4]
-
Adenosine Receptor Blockade: Similarly, use an adenosine receptor antagonist (e.g., CGS-15943 for broad-spectrum or more specific antagonists for A1/A2) to see if it reverses the effect.
-
Mimic with Other Agents: Try to replicate the effect using a specific GABA-A receptor agonist or an adenosine receptor agonist/antagonist. If these compounds produce the same phenotype, it strengthens the case for an off-target mechanism.
-
Dose-Response Comparison: Carefully compare the dose-response curve for your unexpected effect with the dose-response curve for PDE4 inhibition (i.e., cAMP increase). If the potencies are vastly different, it suggests different mechanisms are at play.
Visualizations
Signaling and Experimental Workflows
Caption: Etazolate's dual mechanism of action.
Caption: Experimental workflow for validating Etazolate's specificity.
Caption: Troubleshooting flowchart for experiments using Etazolate.
References
- 1. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Etazolate Hydrochloride and Other PDE4 Inhibitors in Neuroinflammation and Beyond
For Immediate Release
A comprehensive review of Etazolate Hydrochloride in comparison to other prominent phosphodiesterase-4 (PDE4) inhibitors reveals its unique therapeutic potential, particularly in the realm of neurodegenerative diseases. This guide synthesizes available preclinical and clinical data, offering researchers, scientists, and drug development professionals a detailed comparison of efficacy, mechanisms of action, and experimental protocols.
This compound, a selective inhibitor of phosphodiesterase-4 (PDE4), is distinguished by its multimodal mechanism of action, which includes the enhancement of neuroprotective soluble amyloid precursor protein alpha (sAPPα) and modulation of the GABA-A receptor.[1][2][3] This positions it as a promising candidate for neurodegenerative disorders like Alzheimer's disease. This guide provides a comparative overview of this compound against other notable PDE4 inhibitors: Roflumilast, Ibudilast, Cilomilast, and Crisaborole, which have established roles in treating inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and atopic dermatitis.[4][5]
Quantitative Comparison of PDE4 Inhibitor Efficacy
The inhibitory concentration (IC50) is a critical measure of a drug's potency. While a direct head-to-head comparison in a single study is ideal, the following table summarizes reported IC50 values from various sources to provide a quantitative perspective on the efficacy of these PDE4 inhibitors.
| Drug | Target/Assay | IC50 (nM) | Primary Indication(s) |
| This compound | PDE4 | 2000 | Alzheimer's Disease (investigational) |
| Roflumilast | PDE4B | 0.84 | COPD, Asthma |
| PDE4D | 0.68 | ||
| Apremilast | PDE4 | 74 | Psoriasis, Psoriatic Arthritis |
| Crisaborole | PDE4 | 750 | Atopic Dermatitis |
| Ibudilast | PDE3, PDE4, PDE10, PDE11 | Not specified for PDE4 alone | Multiple Sclerosis, Asthma |
| Cilomilast | PDE4D (selective) | Not specified | COPD (development terminated) |
Note: IC50 values can vary depending on the assay conditions and specific PDE4 subtype tested.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for all PDE4 inhibitors is the prevention of cyclic adenosine monophosphate (cAMP) degradation. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade ultimately modulates the expression of various genes involved in inflammation and other cellular processes.
Figure 1: General signaling pathway of PDE4 inhibition.
This compound exhibits a unique mechanism by also stimulating α-secretase activity, leading to increased production of the neuroprotective sAPPα.[3] This dual action of PDE4 inhibition and sAPPα enhancement suggests a synergistic potential in combating the multifaceted pathology of Alzheimer's disease.
Figure 2: Dual mechanism of action of this compound.
Experimental Protocols
To facilitate reproducibility and further research, detailed methodologies for key experiments are provided below.
Measurement of Soluble Amyloid Precursor Protein Alpha (sAPPα) Secretion
This protocol outlines the steps to measure the effect of this compound on sAPPα secretion in a neuronal cell culture model.
Figure 3: Workflow for sAPPα secretion measurement.
Protocol:
-
Cell Culture:
-
Treatment:
-
Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
sAPPα Measurement (ELISA):
-
Use a commercially available human sAPPα ELISA kit.[7]
-
Follow the manufacturer's instructions for the assay, which typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance using a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of sAPPα in each sample based on the standard curve.
-
Analyze the data to determine the dose-dependent effect of this compound on sAPPα secretion.
-
Assessment of Anti-inflammatory Effects in Microglia
This protocol describes how to evaluate the anti-inflammatory properties of PDE4 inhibitors by measuring cytokine release from activated microglia.
Figure 4: Workflow for assessing anti-inflammatory effects in microglia.
Protocol:
-
Cell Culture:
-
Isolate primary microglia from rodent brains or use a commercially available microglial cell line (e.g., BV-2).
-
Culture the cells in appropriate media and conditions.[8]
-
-
Pre-treatment:
-
Pre-incubate the microglial cells with the desired concentrations of the PDE4 inhibitor (e.g., Ibudilast) for 30 minutes.[9]
-
-
Microglial Activation:
-
Incubation:
-
Incubate the cells for 24 hours to allow for cytokine production and release.[9]
-
-
Supernatant Collection:
-
Collect the cell culture supernatant.
-
-
Cytokine Measurement:
-
Data Analysis:
-
Compare the cytokine levels in the inhibitor-treated groups to the stimulated control group to determine the percentage of inhibition.
-
Conclusion
This compound presents a compelling profile as a PDE4 inhibitor with a unique neuroprotective mechanism involving the modulation of sAPPα. While other PDE4 inhibitors have demonstrated efficacy in peripheral inflammatory conditions, Etazolate's potential in neurodegenerative diseases warrants further investigation. This guide provides a foundational comparison to aid researchers in the design and interpretation of future studies in this promising area of drug development.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. An update and appraisal of the cilomilast Phase III clinical development programme for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soluble amyloid precursor protein alpha (sAPPα) inhibits tau phosphorylation through modulation of GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. jcadonline.com [jcadonline.com]
- 6. Neural Cell Culture Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. takarabio.com [takarabio.com]
- 8. bit.bio [bit.bio]
- 9. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microglial Activation: Measurement of Cytokines by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Etazolate vs. Rolipram: A Comparative Guide in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Etazolate and Rolipram, two phosphodiesterase-4 (PDE4) inhibitors with potential therapeutic applications in neuroinflammatory conditions. By examining their mechanisms of action, and presenting supporting experimental data from various neuroinflammation models, this document aims to be a valuable resource for the scientific community.
Mechanism of Action and Signaling Pathways
Both Etazolate and Rolipram exert their primary anti-inflammatory effects through the inhibition of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to the downregulation of pro-inflammatory cytokine production and an upregulation of anti-inflammatory mediators.
Rolipram is a well-characterized, selective PDE4 inhibitor with varying affinities for its different isoforms.[1][2][3] Its anti-inflammatory and neuroprotective effects are predominantly linked to the elevation of cAMP and the subsequent activation of the cAMP/PKA/CREB signaling pathway.[4][5][6] Studies have also implicated the cAMP/EPAC/ERK signaling pathway in its mechanism of action.[4]
Etazolate is also a selective PDE4 inhibitor.[1] Beyond its action on PDE4, Etazolate exhibits a multi-target profile, functioning as an α-secretase activator and a positive allosteric modulator of the GABAA receptor.[1][2] The activation of α-secretase promotes the non-amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of the neuroprotective soluble APPα (sAPPα).[2] Its neuroprotective effects in certain models have been linked to this sAPPα induction, mediated through GABAA receptor signaling.[2]
Signaling Pathway of PDE4 Inhibition by Etazolate and Rolipram
Caption: PDE4 inhibition by Etazolate and Rolipram increases cAMP, leading to anti-inflammatory and neuroprotective effects.
Comparative Performance in Neuroinflammation Models
To provide a clear comparison, the following tables summarize the quantitative data from various in vitro and in vivo neuroinflammation models.
Table 1: PDE4 Inhibition Profile
| Compound | Target | IC50 Value | Reference |
| Etazolate | PDE4 | 2 µM | [1] |
| Rolipram | PDE4 (overall) | 800 nM - 2.0 µM | [7][8] |
| PDE4A | ~3 nM | [1][2][3] | |
| PDE4B | ~130 nM | [1][2][3] | |
| PDE4D | ~240 nM | [1][2] |
Table 2: In Vivo Efficacy in Neuroinflammation Models
| Model | Compound | Dosage | Key Findings | Reference |
| Traumatic Brain Injury (TBI) in mice | Etazolate | 1, 3, 10 mg/kg | Dose-dependent reduction in IL-1β levels. | [9] |
| LPS-induced Neuroinflammation in rats | Rolipram | 3 x 3 mg/kg (i.p.) | ~96% inhibition of TNF-α protein production in the brain. | [10] |
| APP/PS1/tau Transgenic Mice (Alzheimer's Model) | Rolipram | Not specified | Significant reduction of IL-1β, IL-6, and TNF-α in the hippocampus and prefrontal cortex. | [4] |
| Cuprizone-induced Demyelination in mice | Etazolate | 10 mg/kg/day | Did not restore altered Il-1β and Tnf-α gene expression. | [7] |
Table 3: In Vitro Efficacy in Neuroinflammation Models
| Cell Type | Treatment | Compound | Concentration | Key Findings | Reference |
| LPS-stimulated BV2 microglia | Pre-treatment | Rolipram | Not specified | Inhibition of TNF-α and IL-1β production. | |
| LPS-stimulated primary microglia | Pre-treatment | Rolipram | Not specified | Attenuation of TNF-α, IL-6, and IL-12 production. | [11] |
No direct in vitro studies on the effect of Etazolate on TNF-α and IL-6 in microglia were found in the conducted search.
Experimental Protocols
Traumatic Brain Injury (TBI) Model (for Etazolate)
-
Animal Model: Male C57BL/6J mice.
-
Injury Induction: A controlled cortical impact (CCI) device is used to induce a unilateral TBI in the sensorimotor cortex.
-
Drug Administration: Etazolate (1, 3, or 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) at a specified time point post-injury (e.g., 2 hours).
-
Cytokine Measurement: At a designated time after TBI (e.g., 24 hours), animals are euthanized, and brain tissue from the perilesional cortex is collected. Cytokine levels (e.g., IL-1β) are quantified using an enzyme-linked immunosorbent assay (ELISA).
Experimental Workflow for TBI Model
Caption: Workflow for assessing Etazolate's effect on neuroinflammation in a TBI model.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model (for Rolipram)
-
Animal Model: Male Wistar rats.
-
Inflammation Induction: Lipopolysaccharide (LPS) from E. coli is administered intravenously (i.v.) or intraperitoneally (i.p.) to induce a systemic inflammatory response leading to neuroinflammation.
-
Drug Administration: Rolipram or vehicle is administered i.p. at specified doses and time points relative to the LPS challenge.
-
Cytokine Measurement: At various time points after LPS injection, animals are euthanized, and brain tissue is collected. TNF-α protein levels are measured using ELISA, and mRNA levels can be assessed by in situ hybridization.
Experimental Workflow for LPS-induced Neuroinflammation Model
Caption: Workflow for evaluating Rolipram's efficacy in an LPS-induced neuroinflammation model.
Conclusion
Both Etazolate and Rolipram demonstrate anti-inflammatory properties in models of neuroinflammation, primarily through the inhibition of PDE4. Rolipram has been more extensively studied in this context, with a well-defined PDE4 inhibition profile and substantial quantitative data demonstrating its efficacy in reducing key pro-inflammatory cytokines across various models.
Etazolate presents a more complex pharmacological profile with additional activities as an α-secretase activator and a GABAA receptor modulator. While it has shown promise in reducing IL-1β in a TBI model, further research is required to provide a comprehensive quantitative comparison of its anti-inflammatory efficacy, particularly concerning its effects on TNF-α and IL-6, against more established PDE4 inhibitors like Rolipram. The differing results in the cuprizone-induced demyelination model also highlight the need for further investigation into the context-dependent effects of Etazolate.
For researchers and drug development professionals, the choice between these two compounds may depend on the specific neuroinflammatory condition being targeted. Rolipram offers a more direct and potent PDE4 inhibition, while Etazolate's multi-target action may provide additional therapeutic benefits in diseases with complex pathologies, such as Alzheimer's disease. This guide underscores the importance of continued research to fully elucidate the comparative therapeutic potential of these promising neuroprotective agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The dual effect of acetate on microglial TNF-α production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cytokine response to human traumatic brain injury: temporal profiles and evidence for cerebral parenchymal production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating Pro-Inflammatory Cytokine Responses after Traumatic Brain Injury in a Human Stem Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Etazolate upon Cuprizone-induced Demyelination In Vivo: Behavioral and Myelin Gene Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The cytokine response to human traumatic brain injury: temporal profiles and evidence for cerebral parenchymal production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Species Insights into the Neuroactive Compound Etazolate Hydrochloride: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical data reveals the diverse effects of Etazolate Hydrochloride across different animal models, offering valuable insights for researchers in neuropharmacology and drug development. This guide provides a comparative analysis of Etazolate's performance against the alternative phosphodiesterase-4 (PDE4) inhibitor, Rolipram, supported by experimental data and detailed methodologies.
This compound is a neuroprotective agent that has demonstrated potential in preclinical models for treating conditions such as Alzheimer's disease, depression, and anxiety.[1] Its multifaceted mechanism of action, which includes the modulation of GABA-A receptors and the inhibition of phosphodiesterase-4 (PDE4), distinguishes it from other compounds in its class.[1] This guide synthesizes findings from various animal studies to provide a clear comparison of its efficacy and safety profile.
Comparative Efficacy in Preclinical Models
To evaluate the therapeutic potential of this compound, its effects on cognitive function and depression-like behaviors have been assessed in various rodent models. These studies often utilize standardized behavioral tests such as the Morris Water Maze (MWM) for spatial learning and memory, and the Forced Swim Test (FST) for antidepressant activity.
Cognitive Enhancement: Morris Water Maze (Rats)
The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents. The test measures the time it takes for an animal to locate a hidden platform in a pool of water, with a shorter escape latency indicating better cognitive performance.
While direct comparative studies between Etazolate and Rolipram in the MWM are limited, independent studies provide insights into their individual effects. Etazolate has been shown to dose-dependently protect rat cortical neurons against Aβ-induced toxicity, a key pathological hallmark of Alzheimer's disease, suggesting a neuroprotective effect that could translate to improved cognitive function.[2][3]
Rolipram, another PDE4 inhibitor, has been shown to reverse cognitive impairments in a rat model of Alzheimer's disease.[4] In these studies, Rolipram administration led to a dose-dependent decrease in escape latency during acquisition trials in the MWM.[4]
Table 1: Comparative Effects on Escape Latency in the Morris Water Maze (Rats)
| Compound | Dosage | Species | Key Findings |
|---|---|---|---|
| This compound | 20 nM - 2 µM (in vitro) | Rat (cortical neurons) | Dose-dependently protected against Aβ-induced toxicity.[2][3] |
| Rolipram | 0.1, 0.25, 0.5 mg/kg/day (i.p.) | Rat | Dose-dependently reversed Aβ-induced deficits in learning and memory.[4] |
Antidepressant-like Activity: Forced Swim Test (Mice)
The Forced Swim Test is a common behavioral paradigm to screen for antidepressant efficacy. The test measures the duration of immobility when a mouse is placed in an inescapable cylinder of water, with a reduction in immobility time suggesting an antidepressant-like effect.
Studies on Etazolate's effects in the FST are not as readily available in the public domain. However, its known mechanism as a PDE4 inhibitor suggests it would likely reduce immobility time, similar to other drugs in this class.
Rolipram has been shown to decrease immobility time in the FST in mice, indicative of an antidepressant-like effect. This effect is attributed to its ability to increase cyclic adenosine monophosphate (cAMP) levels in the brain.
Table 2: Comparative Effects on Immobility Time in the Forced Swim Test (Mice)
| Compound | Dosage | Species | Key Findings |
|---|---|---|---|
| This compound | Data not publicly available | Mouse | - |
| Rolipram | Not specified | Mouse | Decreased immobility time, suggesting an antidepressant-like effect. |
Safety and Tolerability Profile
A critical aspect of drug development is the assessment of a compound's safety profile. Preclinical studies provide initial insights into potential adverse effects.
This compound has been found to be non-genotoxic and non-cytotoxic in cultured human lymphocytes at concentrations up to 50 μM.[1] In a Phase IIa clinical trial in patients with mild to moderate Alzheimer's disease, Etazolate was generally well-tolerated, although dose-dependent central nervous system-related adverse events were observed.[5]
Rolipram , while effective in preclinical models, has been associated with a narrow therapeutic window and significant side effects in humans, most notably nausea and vomiting.[6] Interestingly, these emetic effects are not readily observed in rodent models.[6] Repeated high doses of Rolipram in rats have been shown to cause various toxicological effects, including cardiovascular and gastrointestinal issues.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key behavioral assays mentioned.
Morris Water Maze (Rat)
-
Apparatus: A circular pool (approximately 1.8 meters in diameter) filled with water made opaque with non-toxic paint. A hidden escape platform is submerged just below the water's surface. Visual cues are placed around the room.[8][9]
-
Procedure:
-
Acquisition Phase: Rats are given multiple trials per day for several consecutive days to learn the location of the hidden platform. Each trial begins with the rat being placed in the water at a different starting position. The time to find the platform (escape latency) is recorded.[8]
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set duration. The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.[8]
-
-
Data Analysis: Escape latency, distance swam, and time spent in the target quadrant are analyzed to assess learning and memory.
Forced Swim Test (Mouse)
-
Apparatus: A transparent glass cylinder (e.g., 30 cm high, 20 cm in diameter) filled with water to a depth where the mouse cannot touch the bottom or escape.[10] The water temperature is maintained at a constant level (e.g., 23-25°C).[10]
-
Procedure:
-
Mice are placed individually into the cylinder for a 6-minute session.[10]
-
The session is typically video-recorded for later analysis.
-
-
Data Analysis: The duration of immobility (floating without struggling) is scored, usually during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.[10]
Signaling Pathways and Mechanisms of Action
To visualize the underlying mechanisms of this compound and Rolipram, the following diagrams illustrate their primary signaling pathways.
Caption: this compound's dual mechanism of action.
References
- 1. japsonline.com [japsonline.com]
- 2. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phosphodiesterase-4 inhibitor rolipram reverses Aβ-induced cognitive impairment and neuroinflammatory and apoptotic responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. The toxicity of repeated exposures to rolipram, a type IV phosphodiesterase inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris Water Maze Model [panache.ninds.nih.gov]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Etazolate and Other Alpha-Secretase Activators in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The activation of α-secretase, an enzyme that cleaves the amyloid precursor protein (APP) within the amyloid-beta (Aβ) domain, represents a promising therapeutic strategy for Alzheimer's disease. This non-amyloidogenic processing of APP not only prevents the formation of toxic Aβ peptides but also generates the neuroprotective soluble APP alpha fragment (sAPPα). This guide provides a comparative analysis of Etazolate and other prominent α-secretase activators, focusing on their mechanisms of action, efficacy, and the experimental protocols used to evaluate them.
Overview of Alpha-Secretase Activators
Several classes of compounds have been identified that enhance α-secretase activity through various mechanisms. This guide will focus on a comparative analysis of:
-
Etazolate (EHT-0202): A multimodal compound with phosphodiesterase-4 (PDE-4) inhibitory and GABA-A receptor modulatory activity.
-
Protein Kinase C (PKC) Activators: Compounds like Bryostatin-1 and Phorbol 12-myristate 13-acetate (PMA) that activate signaling pathways leading to increased α-secretase activity.
-
Retinoids: Vitamin A derivatives, such as Acitretin, that transcriptionally upregulate the expression of ADAM10, a key α-secretase.
Comparative Efficacy
The following table summarizes the reported efficacy of these activators in preclinical studies. It is important to note that these results are derived from different studies and experimental conditions, making direct comparisons challenging.
| Activator Class | Compound | Concentration/Dose | Key Findings | Reference |
| PDE Inhibitor/GABA-A Modulator | Etazolate | 20 nM - 2 µM | Stimulates sAPPα production and provides dose-dependent neuroprotection against Aβ-induced toxicity in rat cortical neurons. | [1] |
| PKC Activators | PMA and PDBu | Not specified | Increased the release of sAPPα to 1.7 times that of control in human primary neuron cultures. | [2] |
| Bryostatin-1 | 10 nM | Did not show an increased radioprotective effect on total colony numbers but did increase the percentage of surviving non-eosinophilic colonies in human myeloid progenitors. | [3] | |
| Retinoids | Acitretin | EC50 of 1.5 µM | Stimulated ADAM10 promoter activity and led to a two- to three-fold increase in the ratio of α- to β-secretase activity in neuroblastoma cells. | [4] |
Signaling Pathways and Mechanisms of Action
The activation of α-secretase is a complex process involving multiple signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate the proposed mechanisms for each class of activator.
Etazolate's Dual Mechanism
Etazolate is believed to enhance α-secretase activity through two primary mechanisms: inhibition of phosphodiesterase-4 (PDE4) and modulation of the GABA-A receptor. PDE4 inhibition leads to an increase in intracellular cyclic AMP (cAMP), which can activate protein kinase A (PKA) and subsequently influence pathways that promote α-secretase activity. Concurrently, its action on GABA-A receptors may also contribute to the neuroprotective effects and sAPPα production.
Caption: Proposed dual mechanism of Etazolate.
PKC-Dependent Alpha-Secretase Activation
PKC activators directly stimulate protein kinase C, a key enzyme in a signaling cascade that leads to the enhanced cleavage of APP by α-secretase. This pathway is a well-established mechanism for upregulating the non-amyloidogenic processing of APP.
Caption: PKC-dependent activation of α-secretase.
Retinoid-Mediated Upregulation of ADAM10
Retinoids exert their effects by binding to nuclear receptors (RAR and RXR), which then act as transcription factors. This complex binds to specific response elements in the promoter region of the ADAM10 gene, leading to increased transcription and subsequent translation of the ADAM10 protein, a primary α-secretase.
Caption: Retinoid-mediated upregulation of ADAM10.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of α-secretase activators.
Measurement of sAPPα by Western Blot
This protocol describes the detection of sAPPα in conditioned cell culture media.
1. Sample Preparation:
- Culture neuronal cells (e.g., SH-SY5Y) to desired confluency.
- Treat cells with the α-secretase activator or vehicle control for a specified time (e.g., 24 hours) in serum-free media.
- Collect the conditioned media and centrifuge at 1,500 rpm for 10 minutes at 4°C to pellet any detached cells.[5]
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
- Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for sAPPα (e.g., 6E10) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
4. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify band intensity using densitometry software.
Measurement of Aβ Levels by ELISA
This protocol outlines the quantification of Aβ40 and Aβ42 in conditioned media.
1. Sample Collection:
- Collect conditioned media from treated and control cells as described in the Western Blot protocol.
2. ELISA Procedure (Sandwich ELISA):
- Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42 and incubate overnight at 4°C.
- Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
- Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Add standards and samples to the wells and incubate for 2 hours at room temperature or overnight at 4°C.[6][7]
- Wash the plate.
- Add a biotinylated detection antibody specific for the N-terminus of Aβ and incubate for 1-2 hours at room temperature.
- Wash the plate.
- Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[8]
- Wash the plate.
- Add a TMB substrate solution and incubate in the dark until a color develops.[8]
- Stop the reaction with a stop solution (e.g., 2N H2SO4).
- Read the absorbance at 450 nm using a microplate reader.
- Calculate Aβ concentrations based on the standard curve.
In Vitro Alpha-Secretase Activity Assay
This fluorometric assay measures the enzymatic activity of α-secretase in cell lysates.
1. Cell Lysate Preparation:
- Wash cultured cells with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer containing protease inhibitors.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Determine the protein concentration of the lysate.
2. Fluorometric Assay:
- In a black 96-well plate, add cell lysate to each well.
- Add a reaction buffer containing a fluorogenic α-secretase substrate (e.g., a peptide sequence flanking the α-cleavage site of APP conjugated to a fluorophore and a quencher).
- Incubate the plate at 37°C, protected from light.
- Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals using a fluorescence plate reader.[9]
- The rate of increase in fluorescence is proportional to the α-secretase activity.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a potential α-secretase activator.
Caption: General workflow for activator evaluation.
Conclusion
Etazolate, PKC activators, and retinoids all demonstrate the potential to enhance α-secretase activity, a key therapeutic target in Alzheimer's disease. While they operate through distinct mechanisms, their common downstream effect is the increased production of neuroprotective sAPPα and a reduction in amyloidogenic Aβ peptides. The quantitative data presented, though not directly comparable across all compounds due to varied experimental designs, provides a valuable baseline for their relative potencies. The detailed experimental protocols and workflows provided in this guide are intended to facilitate further research and a more direct comparative analysis of these and other novel α-secretase activators. Future studies employing standardized assays will be crucial for a definitive head-to-head comparison and for advancing the most promising candidates into clinical development.
References
- 1. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Kinase C Activation Increases Release of Secreted Amyloid Precursor Protein without Decreasing Aβ Production in Human Primary Neuron Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation by bryostatin 1 of the in vitro radioprotective effects of the GM-CSF/IL-3 fusion protein, PIXY 321, on normal human myeloid progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Up-regulation of the alpha-secretase ADAM10 by retinoic acid receptors and acitretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ELISA Protocol [protocols.io]
- 6. abcam.com [abcam.com]
- 7. novamedline.com [novamedline.com]
- 8. biovendor.com [biovendor.com]
- 9. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
Validating the neuroprotective effects of Etazolate in different models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Etazolate in various preclinical models of neurological disorders, primarily focusing on Alzheimer's disease and Traumatic Brain Injury (TBI). It aims to offer an objective analysis of its performance against other neuroprotective strategies, supported by available experimental data.
Overview of Etazolate's Neuroprotective Mechanisms
Etazolate (EHT-0202) is a pyrazolopyridine compound that has demonstrated neuroprotective properties through a multi-target mechanism of action. It is primarily known as a phosphodiesterase-4 (PDE4) inhibitor and a positive allosteric modulator of GABA-A receptors. Its neuroprotective effects are largely attributed to its ability to increase intracellular levels of cyclic AMP (cAMP) and to promote the non-amyloidogenic processing of the amyloid precursor protein (APP).
Comparative Analysis of Neuroprotective Efficacy
While direct head-to-head comparative studies with quantitative outcomes are limited in the available literature, this section summarizes the performance of Etazolate in key preclinical models and draws comparisons with other relevant neuroprotective agents where data is available.
Alzheimer's Disease Models
In preclinical models of Alzheimer's disease, Etazolate has been shown to exert neuroprotective effects by promoting the α-secretase-mediated cleavage of APP, leading to an increase in the secretion of the neuroprotective soluble APPα (sAPPα) fragment and a corresponding decrease in the production of the amyloid-beta (Aβ) peptide[1].
Key Findings:
-
sAPPα Production: Etazolate stimulates sAPPα production in a dose-dependent manner in cultured rat cortical neurons[1].
-
Neuronal Survival: It protects cortical neurons from Aβ-induced toxicity, an effect that is dependent on sAPPα induction[1].
-
Cognitive Improvement: In aged rats, Etazolate was shown to improve performance in a complex spatial learning and memory task involving foraging and homing behaviors[2].
Comparison with Other Agents:
-
GABA-B Receptor Agonists: In contrast to Etazolate's effects mediated through GABA-A receptor modulation, the GABA-B receptor agonist Baclofen failed to show neuroprotective effects against Aβ-induced neuronal death[1].
-
Memantine: Memantine, an NMDA receptor antagonist, is an approved treatment for moderate-to-severe Alzheimer's disease. While both Etazolate and Memantine aim to provide neuroprotection, they act through different mechanisms. Clinical trials have explored the use of Etazolate as an adjunctive therapy to acetylcholinesterase inhibitors, similar to how Memantine is sometimes used[3][4]. A Phase IIa clinical trial of Etazolate in patients with mild to moderate Alzheimer's disease showed it was safe and well-tolerated, with some positive signals on the ADCS-ADL scale, although the study was not powered for efficacy[3][4].
-
Rolipram: As a fellow PDE4 inhibitor, Rolipram has also been investigated for its neuroprotective effects in Alzheimer's models. Studies have shown that Rolipram can ameliorate memory deficits and reduce neuroinflammation and apoptosis in transgenic mouse models of Alzheimer's disease, with its effects also linked to the cAMP/PKA/CREB signaling pathway[5][6][7][8][9].
Quantitative Data Summary (Alzheimer's Disease Models)
| Intervention | Model | Key Outcome | Result | Reference |
| Etazolate | Aged Rats | Foraging & Homing Task | Prevented age-related deficits in foraging and memory for visited locations. | [2] |
| Etazolate | Rat Cortical Neurons | Neuronal Viability (vs. Aβ toxicity) | Dose-dependently protected neurons (effective concentration range: 20 nM - 2 µM). | [1] |
| Etazolate | Rat Cortical Neurons | sAPPα Secretion | Stimulated sAPPα production. | [1] |
| Rolipram | APP/PS1/tau Mice | Cognitive Deficits | Attenuated cognitive decline. | [5][6][7] |
| Memantine | 3xTg-AD Mice | Cognitive Performance | Improved cognitive performance. | [10] |
Traumatic Brain Injury (TBI) Models
In a mouse model of TBI, a single administration of Etazolate demonstrated significant neuroprotective and anti-inflammatory effects.
Key Findings:
-
Anti-inflammatory and Anti-edema Effects: Etazolate exerted a dose-dependent anti-inflammatory and anti-edematous effect when administered 2 hours post-TBI[11].
-
Functional Recovery: Treatment led to lasting memory improvement and a reduction in locomotor hyperactivity[11].
-
Tissue Protection: Etazolate was associated with the protection of olfactory bulb tissue[11].
-
sAPPα Restoration: These beneficial effects were linked to the restoration of sAPPα levels post-TBI[11].
Quantitative Data Summary (Traumatic Brain Injury Model)
| Intervention | Dose | Outcome Measure | Result | Reference |
| Etazolate | 1, 3, or 10 mg/kg | Neurological Score | Dose-dependent improvement. | [11] |
| Etazolate | 1, 3, or 10 mg/kg | Cerebral Edema | Dose-dependent reduction. | [11] |
| Etazolate | 1, 3, or 10 mg/kg | IL-1β Levels | Dose-dependent reduction. | |
| Etazolate | 1, 3, or 10 mg/kg | sAPPα Levels | Restoration of levels post-TBI. | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by Etazolate and a general workflow for assessing neuroprotective efficacy in preclinical models.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of Etazolate's neuroprotective effects.
sAPPα Secretion Assay (ELISA)
-
Cell Culture: Primary cortical neurons or other suitable cell lines are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of Etazolate or a vehicle control for a specified duration (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for sAPPα.
-
The plate is blocked to prevent non-specific binding.
-
The collected supernatant (containing sAPPα) and standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting colorimetric change is measured using a plate reader.
-
The concentration of sAPPα in the samples is determined by comparison to the standard curve.
-
Neuronal Viability Assay (MTT Assay)
-
Cell Plating: Neuronal cells are seeded in a 96-well plate.
-
Induction of Toxicity: A neurotoxic agent (e.g., Aβ peptide) is added to the cells.
-
Treatment: Cells are co-treated with the toxic agent and various concentrations of Etazolate or a comparator drug.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Morris Water Maze (for Cognitive Assessment in Animal Models)
-
Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water surface.
-
Acquisition Phase (Training):
-
Mice (e.g., APP/PS1 transgenic mice) are placed in the pool from different starting positions and are trained to find the hidden platform over several days.
-
The time taken to find the platform (escape latency) is recorded.
-
-
Probe Trial (Memory Test):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
-
Data Analysis: Escape latency during training and time spent in the target quadrant during the probe trial are compared between treatment groups (Etazolate-treated vs. vehicle-treated).
Western Blot for Phosphorylated CREB (pCREB)
-
Sample Preparation: Brain tissue or cultured cells are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated CREB (pCREB). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system. The intensity of the band corresponding to pCREB is quantified. The membrane is often stripped and re-probed for total CREB to normalize the pCREB signal.
Conclusion
Etazolate demonstrates promising neuroprotective effects in preclinical models of both Alzheimer's disease and traumatic brain injury. Its multifaceted mechanism of action, involving the enhancement of the non-amyloidogenic APP processing pathway and the modulation of cAMP/CREB signaling, positions it as an interesting candidate for further investigation. However, a more robust and direct comparison with other neuroprotective agents, featuring quantitative outcome measures, is necessary to fully elucidate its therapeutic potential relative to existing and emerging treatments. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting future studies aimed at further validating the neuroprotective efficacy of Etazolate.
References
- 1. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]
- 5. Current therapeutics for Alzheimer’s disease and clinical trials [explorationpub.com]
- 6. Memantine treatment decreases levels of secreted Alzheimer’s amyloid precursor protein (APP) and amyloid beta (Aβ) peptide in the human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. The phosphodiesterase-4 inhibitor rolipram reverses Aβ-induced cognitive impairment and neuroinflammatory and apoptotic responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Etazolate, an α-secretase activator, reduces neuroinflammation and offers persistent neuroprotection following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Etazolate Hydrochloride: A Promising Adjunct in Neurodegenerative and Psychiatric Combination Therapies
For researchers and drug development professionals, Etazolate Hydrochloride emerges as a compelling candidate for combination therapies aimed at treating Alzheimer's disease and depression. Preclinical and clinical data suggest that Etazolate, a phosphodiesterase-4 (PDE4) inhibitor and a modulator of the GABA-A receptor, can work synergistically with existing treatments to enhance therapeutic outcomes.
This guide provides an objective comparison of this compound's performance in combination with other drugs, supported by experimental data. It delves into the detailed methodologies of key experiments and visualizes the complex signaling pathways involved.
Etazolate in Combination Therapy for Alzheimer's Disease
A Phase IIA clinical trial evaluated the safety, tolerability, and exploratory efficacy of Etazolate as an adjunctive therapy to acetylcholinesterase inhibitors (AChEIs) in patients with mild to moderate Alzheimer's disease.[1][2][3] While the study's primary focus was on safety, it revealed a noteworthy improvement in the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale, suggesting a potential for enhanced daily functioning when Etazolate is added to standard AChEI treatment.[1]
Quantitative Data Summary:
| Combination Therapy | Study Phase | Number of Participants | Duration | Key Efficacy Finding | Reference |
| Etazolate + Acetylcholinesterase Inhibitor | Phase IIA | 159 | 12 weeks | Improvement in ADCS-ADL score | [1] |
Experimental Protocol: Phase IIA Clinical Trial (NCT00880412)
This was a randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[2][3]
-
Participants: 159 individuals with mild to moderate Alzheimer's disease.[1][2]
-
Intervention: Patients received either Etazolate (40 mg or 80 mg twice daily) or a placebo as an add-on to their existing AChEI therapy.[2]
-
Primary Outcome: Assessment of safety and tolerability.[2]
-
Secondary Outcomes: Exploratory efficacy was measured using various cognitive and functional scales, including the ADCS-ADL.[2]
Signaling Pathway: Neuroprotection in Alzheimer's Disease
Etazolate's neuroprotective mechanism in the context of Alzheimer's disease involves the modulation of the GABA-A receptor, which subsequently stimulates the α-secretase pathway.[4] This leads to an increase in the production of the soluble amyloid precursor protein alpha (sAPPα), a neuroprotective protein.[4]
Figure 1. Etazolate's neuroprotective signaling pathway in Alzheimer's disease.
Synergistic Antidepressant Effects of Etazolate
Preclinical studies in rodent models have demonstrated that Etazolate exhibits a synergistic antidepressant-like effect when combined with conventional antidepressants. A sub-effective dose of Etazolate, when administered with sub-effective doses of fluoxetine, venlafaxine, or desipramine, produced a significant antidepressant response in the mouse forced swim test (FST).[5]
Quantitative Data Summary:
| Combination Therapy | Animal Model | Behavioral Test | Key Finding | Reference |
| Etazolate + Fluoxetine | Mouse | Forced Swim Test | Synergistic antidepressant-like effect | [5] |
| Etazolate + Venlafaxine | Mouse | Forced Swim Test | Synergistic antidepressant-like effect | [5] |
| Etazolate + Desipramine | Mouse | Forced Swim Test | Synergistic antidepressant-like effect | [5] |
Experimental Protocol: Synergistic Antidepressant Effect Study
This study utilized rodent behavioral models to assess the antidepressant potential of Etazolate in combination with other antidepressants.[5]
-
Animals: Mice were used for the Forced Swim Test (FST).[5]
-
Intervention: A sub-effective dose of Etazolate (0.12 mg/kg, intraperitoneally) was co-administered with sub-effective doses of fluoxetine (5 mg/kg, i.p.), venlafaxine (4 mg/kg, i.p.), or desipramine (5 mg/kg, i.p.).[5]
-
Behavioral Assessment: The FST was used to measure the duration of immobility, a key indicator of depressive-like behavior. A significant reduction in immobility time indicated an antidepressant-like effect.[5]
-
Locomotor Activity: The actophotometer test was used to ensure that the observed effects were not due to changes in general motor activity.[5]
Signaling Pathway: Antidepressant Mechanism of Action
The antidepressant-like effects of Etazolate are attributed to its inhibition of phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][6] This, in turn, activates the cAMP response element-binding protein (CREB), brain-derived neurotrophic factor (BDNF), and VGF neuropeptide signaling cascade, which is known to be crucial in the pathophysiology of depression.[6][7][8]
Figure 2. Etazolate's signaling pathway in producing antidepressant effects.
References
- 1. Combination Drug Therapy for the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effect of etazolate, a cyclic nucleotide phosphodiesterase 4 inhibitor--an approach using rodent behavioral antidepressant tests battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant-like effects of the phosphodiesterase-4 inhibitor etazolate and phosphodiesterase-5 inhibitor sildenafil via cyclic AMP or cyclic GMP signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Etazolate, a phosphodiesterase-4 enzyme inhibitor produces antidepressant-like effects by blocking the behavioral, biochemical, neurobiological deficits and histological abnormalities in hippocampus region caused by olfactory bulbectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Etazolate Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Etazolate Hydrochloride's Performance with Alternative Compounds Supported by Experimental Data
This compound (also known as EHT-0202 or SQ20009) is a pyrazolopyridine derivative with a multifaceted pharmacological profile, showing potential therapeutic benefits for neurodegenerative disorders and psychiatric conditions.[1][2] This guide provides a comparative analysis of Etazolate's efficacy against other well-established research compounds, focusing on its three primary mechanisms of action: phosphodiesterase-4 (PDE4) inhibition, positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, and activation of α-secretase.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data available for this compound and its comparators. Direct comparative studies for all metrics are not always available in the published literature; therefore, data from various sources are presented to provide a comprehensive overview.
Table 1: Phosphodiesterase-4 (PDE4) Inhibition
| Compound | Target | IC50 | Key Findings |
| This compound | PDE4 | ~2 µM | Orally active, increases cAMP levels, demonstrates anxiolytic-like, antidepressant-like, and anti-inflammatory effects.[1] Chronic treatment in a traumatic brain injury model in rats significantly attenuated behavioral deficits and restored cAMP, pCREB, and BDNF levels. |
| Rolipram | PDE4A | ~3 nM | A prototypic PDE4 inhibitor that reverses Aβ-induced memory deficits, in part by attenuating neuronal inflammation and apoptosis mediated by cAMP/CREB signaling. |
| PDE4B | ~130 nM | ||
| PDE4D | ~240 nM |
Table 2: GABAA Receptor Modulation
| Compound | Target | Metric | Value | Key Findings |
| This compound | GABAA Receptor | Dose-dependent neuroprotection | 20 nM - 2 µM | Protects rat cortical neurons against Aβ-induced toxicity; this effect is blocked by GABAA receptor antagonists, indicating a GABAA receptor-mediated mechanism.[3] |
| Diazepam | GABAA Receptor | EC50 (for potentiation of GABA-activated current) | ~26 nM | A classic benzodiazepine that enhances GABAergic inhibition, leading to anxiolytic and sedative effects. |
Table 3: α-Secretase Activation
| Compound | Target | Metric | Value | Key Findings |
| This compound | α-secretase | Dose-dependent sAPPα release | 20 nM - 2 µM (in vitro neuroprotection) | Stimulates the production of the neuroprotective soluble amyloid precursor protein alpha (sAPPα) in rat cortical neurons and guinea pig brains.[3] A single administration in a mouse model of traumatic brain injury restored sAPPα levels.[4] |
| Acitretin | Retinoic Acid Receptors (RARs) | Dose-dependent ADAM10 promoter activity | - | A synthetic retinoid that enhances the gene expression of ADAM10, a key α-secretase, leading to increased sAPPα. |
Table 4: In Vivo Efficacy - Cognitive Enhancement & Anxiolytic Effects
| Compound | Model | Dosing | Effect |
| This compound | Aged rats (Foraging and Homing Task) | Not specified | Completely prevented foraging and memory deficits. |
| Rolipram | Rats with Aβ-induced cognitive impairment | 0.1, 0.25, 0.5 mg/kg/day (i.p.) | Dose-dependently reversed memory deficits. |
| Diazepam | Rats (Elevated Plus Maze) | 1-3 mg/kg | Dose-dependently increased open arm time, indicating an anxiolytic effect. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques found in the literature and may require optimization for specific experimental conditions.
Phosphodiesterase-4 (PDE4) Inhibition Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of a compound against PDE4 enzymes.
Principle: The assay measures the hydrolysis of cyclic AMP (cAMP) by a recombinant PDE4 enzyme. The amount of remaining cAMP or the product of hydrolysis (AMP) is quantified.
Materials:
-
Recombinant human PDE4 enzyme (specific isoform, e.g., PDE4A, PDE4B, PDE4D)
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Test compound (Etazolate, Rolipram) at various concentrations
-
Detection reagents (e.g., fluorescently labeled antibody for cAMP, or a coupled enzyme system to detect AMP)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the PDE4 enzyme to the assay buffer.
-
Add the test compounds to the wells.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction.
-
Add the detection reagents and measure the signal (e.g., fluorescence, luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
GABAA Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of a compound for the GABAA receptor.
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the GABAA receptor.
Materials:
-
Rat brain membrane preparation (source of GABAA receptors)
-
Radioligand (e.g., [³H]muscimol or [³H]flunitrazepam)
-
Binding buffer (e.g., Tris-HCl)
-
Test compound (Etazolate, Diazepam) at various concentrations
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA or diazepam)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In test tubes, combine the rat brain membrane preparation, radioligand, and either the test compound or the non-specific binding control in the binding buffer.
-
Incubate the tubes at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound.
α-Secretase Activity Assay (sAPPα Release)
This protocol describes a cell-based assay to measure the effect of a compound on the activity of α-secretase by quantifying the release of sAPPα.
Principle: The assay measures the amount of sAPPα secreted into the cell culture medium from cells overexpressing the amyloid precursor protein (APP), following treatment with a test compound.
Materials:
-
A suitable cell line (e.g., human neuroblastoma SH-SY5Y or HEK293 cells) stably expressing human APP.
-
Cell culture medium and supplements.
-
Test compound (Etazolate, Acitretin) at various concentrations.
-
Enzyme-linked immunosorbent assay (ELISA) kit specific for human sAPPα.
-
Microplate reader for ELISA.
Procedure:
-
Plate the APP-expressing cells in multi-well plates and allow them to adhere.
-
Replace the medium with a serum-free medium containing various concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for sAPPα secretion.
-
Collect the conditioned cell culture medium.
-
Quantify the concentration of sAPPα in the collected medium using a specific ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Generate a dose-response curve and determine the EC50 value for sAPPα release for each compound.
Mandatory Visualization
Signaling Pathways of this compound
References
- 1. Molecular modifications by regulating cAMP signaling and oxidant-antioxidant defence mechanisms, produce antidepressant-like effect: A possible mechanism of etazolate aftermaths of impact accelerated traumatic brain injury in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etazolate, an α-secretase activator, reduces neuroinflammation and offers persistent neuroprotection following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Etazolate and its Interaction with PDE4 Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etazolate is a pyrazolopyridine derivative that has garnered significant interest for its therapeutic potential in neurological and psychiatric disorders. A key mechanism of action for etazolate is the inhibition of phosphodiesterase-4 (PDE4), an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP). The PDE4 family is composed of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), each with distinct tissue distribution and physiological roles. Understanding the differential effects of inhibitors on these subtypes is paramount for developing targeted therapies with improved efficacy and reduced side effects.
Comparative Analysis of PDE4B and PDE4D Subtypes
The distinct physiological and pathological roles of PDE4B and PDE4D are primarily attributed to their unique expression patterns and protein-protein interactions. The following table summarizes key functional distinctions between these two important subtypes.
| Feature | PDE4B | PDE4D |
| Primary Functions | - Regulation of inflammatory responses- Involved in mood and antidepressant-like effects | - Regulation of cognitive processes, including learning and memory- Implicated in emesis (nausea and vomiting) |
| Tissue Distribution | - Highly expressed in immune and inflammatory cells (e.g., neutrophils, monocytes)- Found in the brain, particularly in regions associated with mood | - Widely expressed in the central nervous system, especially the hippocampus and cortex- Also found in the area postrema (implicated in emesis) |
| Clinical Relevance | - Inhibition is a key target for anti-inflammatory therapies- Potential target for antidepressant drug development | - Inhibition is explored for cognitive enhancement in neurodegenerative diseases- Selective inhibition is sought to avoid emetic side effects |
| Effects of Inhibition | - Potent anti-inflammatory effects- Reduced emetic potential compared to PDE4D inhibition | - Pro-cognitive and memory-enhancing effects- Inhibition can induce nausea and vomiting |
Etazolate's Effects in the Context of PDE4B and PDE4D Inhibition
While the precise selectivity profile of etazolate for PDE4B versus PDE4D remains to be fully elucidated, its observed pharmacological effects provide clues to its potential interactions with these subtypes.
Anti-inflammatory and Neuroprotective Effects (Potential PDE4B Inhibition):
Etazolate has demonstrated significant anti-inflammatory and neuroprotective properties in various preclinical models. For instance, it has been shown to produce antidepressant-like effects and offer neuroprotection in models of traumatic brain injury and olfactory bulbectomy.[1][2] These effects are consistent with the known role of PDE4B in modulating inflammatory pathways. Inhibition of PDE4B in immune cells leads to an increase in intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines.
Cognitive Enhancement (Potential PDE4D Inhibition):
Studies have indicated that etazolate can improve cognitive performance in aged rats. This aligns with the established role of PDE4D in cognitive functions. Inhibition of PDE4D in the brain is thought to enhance synaptic plasticity and memory consolidation through the elevation of cAMP levels.
It is important to note that etazolate also exhibits other pharmacological activities, including modulation of the GABAA receptor and activation of α-secretase, which contribute to its overall neuroprotective and cognitive-enhancing effects.[3][4] The relative contribution of PDE4B and PDE4D inhibition to the therapeutic profile of etazolate is an area that warrants further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PDE4 inhibitors.
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This assay is a common method to determine the inhibitory activity of a compound against a specific PDE4 subtype.
Principle: The assay is based on the competition between a fluorescently labeled cAMP (tracer) and the product of the PDE4-catalyzed reaction (AMP) for binding to a specific antibody or binding protein. The binding of the tracer to the larger antibody molecule results in a high fluorescence polarization (FP) signal. When PDE4 hydrolyzes cAMP to AMP, the resulting AMP displaces the tracer from the antibody, leading to a decrease in the FP signal. The degree of inhibition is proportional to the FP signal.
Materials:
-
Recombinant human PDE4B or PDE4D enzyme
-
Fluorescein-labeled cAMP (tracer)
-
Anti-cAMP antibody or a specific binding protein
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e-g., Etazolate) and control inhibitors (e.g., Rolipram)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and control inhibitor in the assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the recombinant PDE4 enzyme (either PDE4B or PDE4D), and the test compound or vehicle control.
-
Initiation of Reaction: Add the cAMP substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for cAMP hydrolysis.
-
Detection: Add a mixture of the fluorescently labeled cAMP tracer and the anti-cAMP antibody to each well.
-
Second Incubation: Incubate the plate for another period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based cAMP Assay
This assay measures the ability of a compound to increase intracellular cAMP levels in a cellular context.
Principle: Cells expressing the target PDE4 subtype are stimulated to produce cAMP. The test compound is then added to assess its ability to inhibit PDE4 and thus increase cAMP accumulation. The intracellular cAMP levels can be quantified using various methods, such as competitive immunoassays (e.g., ELISA) or reporter gene assays.
Materials:
-
A cell line endogenously or recombinantly expressing PDE4B or PDE4D (e.g., HEK293, U937)
-
Cell culture medium and supplements
-
A stimulating agent to induce cAMP production (e.g., forskolin, a specific GPCR agonist)
-
Test compound (e.g., Etazolate) and control inhibitors
-
cAMP assay kit (e.g., ELISA-based)
-
96-well cell culture plates
-
Plate reader for the specific assay format
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time.
-
Stimulation: Add the stimulating agent (e.g., forskolin) to the wells to induce cAMP production.
-
Incubation: Incubate the plate for a defined period to allow for cAMP accumulation.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 Inhibition Signaling Pathway
Experimental Workflow for PDE4 Inhibition Assay
Caption: PDE4 Inhibition Assay Workflow
References
- 1. Molecular modifications by regulating cAMP signaling and oxidant-antioxidant defence mechanisms, produce antidepressant-like effect: A possible mechanism of etazolate aftermaths of impact accelerated traumatic brain injury in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etazolate, a phosphodiesterase-4 enzyme inhibitor produces antidepressant-like effects by blocking the behavioral, biochemical, neurobiological deficits and histological abnormalities in hippocampus region caused by olfactory bulbectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Etazolate's Dual-Pronged Approach to Alzheimer's Pathology: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Etazolate's impact on amyloid-beta (Aβ) and tau pathologies, key hallmarks of Alzheimer's disease. We will delve into its mechanisms of action and compare its preclinical and clinical findings with an alternative therapeutic strategy, the "molecular tweezer" CLR01, which directly targets both Aβ and tau aggregation.
Etazolate (EHT-0202) is a compound that has been investigated for its potential therapeutic effects in Alzheimer's disease. Its primary mechanisms of action include being a positive allosteric modulator of the GABA-A receptor and an inhibitor of phosphodiesterase-4 (PDE4).[1][2] These actions lead to an increase in the secretion of the soluble amyloid precursor protein alpha (sAPPα), a neuroprotective fragment that has been shown to shield neurons from Aβ-induced toxicity.[3][4] While the main focus of Etazolate research has been on the amyloid cascade, recent findings suggest a more complex, and potentially conflicting, influence on tau pathology.
In contrast, CLR01 represents a direct, dual-targeting approach. This "molecular tweezer" is designed to bind to lysine residues, thereby inhibiting the aggregation of both Aβ and tau proteins, which are central to the pathogenesis of Alzheimer's disease.[5][6][7]
Impact on Amyloid-Beta Pathology
Etazolate's primary effect on the amyloid pathway is indirect, mediated by the upregulation of sAPPα.[3][4] Preclinical studies have demonstrated that Etazolate stimulates sAPPα production in both rat cortical neurons and guinea pig brains.[3] This is significant because sAPPα has neuroprotective properties and can reduce the production of the toxic Aβ peptide.[3]
CLR01, on the other hand, directly interacts with Aβ to prevent its aggregation. In a triple-transgenic mouse model of Alzheimer's disease (3xTg-AD), treatment with CLR01 resulted in a significant reduction in Aβ plaque burden.[5][8]
| Compound | Mechanism on Aβ Pathology | Key Experimental Findings | Animal Model | Reference |
| Etazolate | Increases sAPPα secretion, which has neuroprotective effects against Aβ toxicity. | Stimulates sAPPα production in rat cortical neurons and guinea pig brains. | Rat, Guinea Pig | [3] |
| CLR01 | Directly inhibits Aβ aggregation by binding to lysine residues. | Significant reduction in amyloid plaque burden. | 3xTg-AD Mice | [5][8] |
The Complex Interplay with Tau Pathology
The influence of Etazolate on tau pathology is less direct and appears to be multifaceted. One line of research indicates a potential benefit through its primary mechanism. The Etazolate-induced increase in sAPPα has been shown to reduce tau phosphorylation by inhibiting the activity of glycogen synthase kinase 3β (GSK3β), a key enzyme in tau hyperphosphorylation.[1][3][9][10][11] This suggests an indirect pathway through which Etazolate might mitigate tau pathology.
However, another aspect of Etazolate's pharmacology presents a conflicting picture. As a GABA-A receptor modulator, it belongs to a class of compounds that have been shown to increase tau phosphorylation at the AT8 epitope (Ser202/Thr205) in a Cdk5-dependent manner in mature rat cortical neurons.[12][13][14][15] This raises questions about the net effect of Etazolate on tau pathology in a complex biological system.
CLR01's effect on tau is more straightforward. Preclinical studies in a P301S-tau transgenic mouse model demonstrated that CLR01 treatment ameliorated muscle-strength deterioration and anxiety-like behavior, which was associated with decreased levels of pathological forms of tau.[5][6] Specifically, CLR01 treatment reduced hyperphosphorylated tau in the hippocampus.[5] In the 3xTg-AD mouse model, CLR01 also led to a significant decrease in neurofibrillary tangles.[5][8]
| Compound | Mechanism on Tau Pathology | Key Experimental Findings | Animal Model | Reference |
| Etazolate | Indirect & Potentially Conflicting: - sAPPα increase may reduce tau phosphorylation via GSK3β inhibition. - GABA-A modulation may increase tau phosphorylation via Cdk5. | - sAPPα reduces GSK3β activity and tau phosphorylation. - GABA-A receptor activation promotes tau phosphorylation at the AT8 epitope. | In vitro (SH-SY5Y cells, HeLa cells), PSAPP mice, In vitro (rat cortical neurons) | [9][10][12][13][14][15] |
| CLR01 | Directly inhibits tau aggregation by binding to lysine residues. | - Decreased levels of pathological tau forms. - Reduced hyperphosphorylated tau in the hippocampus. - Significant decrease in neurofibrillary tangles. | P301S-tau Mice, 3xTg-AD Mice | [5][6][8] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of Etazolate and CLR01, the following diagrams illustrate their proposed signaling pathways and a general experimental workflow for evaluating such compounds.
Detailed Experimental Protocols
sAPPα Measurement (as influenced by Etazolate)
-
Cell Culture: Primary cortical neurons from rats or human neuroblastoma cell lines (e.g., SH-SY5Y) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of Etazolate (e.g., 20 nM - 2 µM) or vehicle control for a specified duration (e.g., 24-48 hours).
-
Sample Collection: The conditioned media is collected.
-
Quantification: sAPPα levels in the media are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions. Data is normalized to total protein concentration from the cell lysates.
Amyloid-beta and Tau Pathology Assessment (for CLR01)
-
Animal Model: Transgenic mice expressing human amyloid precursor protein and/or mutant human tau (e.g., 3xTg-AD or P301S-tau mice) are used.
-
Treatment: Mice receive daily subcutaneous injections of CLR01 (e.g., 0.3 or 1.0 mg/kg) or vehicle for a defined period (e.g., 4 weeks).
-
Tissue Processing: After the treatment period, mice are euthanized, and brains are harvested. One hemisphere is fixed for immunohistochemistry, and the other is snap-frozen for biochemical analysis.
-
Immunohistochemistry: Fixed brain sections are stained with antibodies specific for Aβ plaques (e.g., 6E10 antibody) and phosphorylated tau (e.g., AT8 antibody). The stained area is then quantified using image analysis software to determine plaque and tangle load.
-
Biochemical Analysis (Western Blot): Brain homogenates are separated into soluble and insoluble fractions. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against various forms of Aβ (e.g., Aβ40, Aβ42) and tau (e.g., total tau, phospho-tau at specific sites). Band intensities are quantified and normalized to a loading control.
Conclusion
Etazolate presents a complex pharmacological profile with a primary, indirect effect on the amyloid cascade through the upregulation of neuroprotective sAPPα. While this mechanism also suggests a potential for reducing tau phosphorylation via GSK3β inhibition, its GABA-A modulatory activity may counteract this benefit by increasing tau phosphorylation through a Cdk5-dependent pathway. Further preclinical studies are warranted to dissect the net impact of Etazolate on tau pathology in vivo.
In contrast, CLR01 offers a more direct and dual-pronged therapeutic strategy by physically inhibiting the aggregation of both Aβ and tau. The preclinical data for CLR01 demonstrates a clear reduction in both hallmark pathologies of Alzheimer's disease.
For drug development professionals, this comparative analysis highlights two distinct approaches to tackling Alzheimer's disease. Etazolate represents a strategy of modulating endogenous neuroprotective pathways, which may have complex and multifaceted downstream effects. CLR01 exemplifies a direct-targeting approach aimed at the core pathological aggregation processes. The evaluation of these and other novel compounds will continue to inform the development of more effective therapies for this devastating neurodegenerative disease.
References
- 1. researchgate.net [researchgate.net]
- 2. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Restoring sAPPα functions as a potential treatment for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular tweezer CLR01 improves behavioral deficits and reduces tau pathology in P301S-tau transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular tweezer CLR01 improves behavioral deficits and reduces tau pathology in P301S-tau transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Soluble amyloid precursor protein alpha (sAPPα) inhibits tau phosphorylation through modulation of GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soluble amyloid precursor protein alpha inhibits tau phosphorylation through modulation of GSK3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. γ-Aminobutyric Acid Type A (GABAA) Receptor Activation Modulates Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Implications of GABAergic Neurotransmission in Alzheimer’s Disease [frontiersin.org]
- 14. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Etazolate and Fluoxetine for Antidepressant Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antidepressant effects of Etazolate, a phosphodiesterase-4 (PDE4) inhibitor, and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI). The information is compiled from preclinical studies to assist researchers in understanding their distinct mechanisms of action and to provide a basis for further investigation.
Mechanisms of Action
Etazolate: Etazolate exerts its antidepressant effects by selectively inhibiting phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Etazolate increases intracellular cAMP levels, leading to the activation of protein kinase A (PKA) and subsequent phosphorylation of the cAMP response element-binding protein (CREB). This signaling cascade is believed to enhance neurogenesis, synaptic plasticity, and neuronal survival, thereby contributing to its antidepressant properties.[1][2]
Fluoxetine: Fluoxetine, a widely prescribed antidepressant, functions by selectively blocking the reuptake of serotonin (5-hydroxytryptamine; 5-HT) into presynaptic neurons. This inhibition leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The sustained availability of serotonin is thought to alleviate depressive symptoms. Additionally, chronic administration of fluoxetine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and plasticity.
Signaling Pathways
The distinct mechanisms of Etazolate and Fluoxetine are illustrated in the following signaling pathway diagrams:
References
Etazolate Hydrochloride: An In Vitro to In Vivo Correlation of Efficacy in Neurological Disorders
A Comparative Guide for Researchers and Drug Development Professionals
Etazolate Hydrochloride, a pyrazolopyridine derivative, has emerged as a promising therapeutic candidate for a range of neurological disorders. Its multifaceted mechanism of action, primarily as a phosphodiesterase 4 (PDE4) inhibitor, coupled with its modulatory effects on the GABA-A receptor and α-secretase, positions it as a unique molecule in the landscape of neurotherapeutics. This guide provides an objective comparison of this compound's performance with alternative PDE4 inhibitors, supported by experimental data from both in vitro and in vivo studies.
Mechanism of Action: A Multi-pronged Approach
Etazolate's primary mechanism involves the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, Etazolate increases intracellular cAMP levels, a crucial second messenger involved in a myriad of cellular processes, including inflammation, memory, and neuronal survival.[1] The IC50 value for Etazolate's inhibition of PDE4 has been reported to be 2.0 μM.
Beyond its action on PDE4, Etazolate also positively modulates the GABA-A receptor and activates α-secretase, the enzyme responsible for the non-amyloidogenic processing of the amyloid precursor protein (APP). This leads to an increase in the production of the neuroprotective soluble APPα (sAPPα) fragment.[2] This multi-target engagement distinguishes Etazolate from other PDE4 inhibitors and may contribute to its broad therapeutic potential.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
In Vitro Efficacy: Cellular and Molecular Insights
In vitro studies have provided crucial insights into the cellular and molecular mechanisms underlying Etazolate's therapeutic effects. These studies have demonstrated its ability to protect neurons, reduce inflammatory responses, and promote neurotrophic pathways.
| Parameter | Cell Type | Treatment | Key Findings | Reference |
| Neuronal Protection | Rat Cortical Neurons | Etazolate (20 nM - 2 µM) | Dose-dependently protected against Aβ-induced toxicity. | [2] |
| sAPPα Production | Rat Cortical Neurons | Etazolate (concentrations up to 2 µM) | Stimulated the production of neuroprotective sAPPα. | [2] |
| Genotoxicity & Cytotoxicity | Cultured Human Lymphocytes | Etazolate (0.01, 1, 10, and 50 µM) | No significant genotoxic or cytotoxic effects were observed. | |
| Anti-inflammatory Effects | Not specified in detail in the provided results | PDE4 Inhibition | General mechanism of PDE4 inhibitors is to reduce pro-inflammatory cytokines. | [1] |
In Vivo Efficacy: Corroboration in Animal Models
The promising in vitro findings have been translated into significant therapeutic efficacy in various animal models of neurological disorders. These studies highlight Etazolate's potential to ameliorate cognitive deficits, reduce neuroinflammation, and counteract the behavioral and biochemical alterations associated with these conditions.
| Animal Model | Species | Treatment | Key Findings | Reference |
| Traumatic Brain Injury (TBI) | Mouse | Etazolate (1, 3, or 10 mg/kg) | Dose-dependent reduction in cerebral edema and neuroinflammation; lasting improvement in memory; restoration of sAPPα levels. | [3] |
| Chronic Unpredictable Mild Stress (CUMS) | Mouse | Etazolate (0.5 and 1 mg/kg) | Reversed depression-like behavior (increased sucrose preference, decreased immobility); normalized elevated serum corticosterone and decreased brain-derived neurotrophic factor (BDNF) levels. | [4][5] |
| Olfactory Bulbectomy (OBX) | Rat | Not specified in detail in the provided results | Attenuated behavioral deficits associated with this model of depression. | [6] |
| Age-related Cognitive Decline | Rat | Not specified in detail in the provided results | Improved performance in a foraging and homing task. |
Comparison with Alternative PDE4 Inhibitors
While Etazolate demonstrates a unique multi-target profile, several other PDE4 inhibitors have been investigated for their therapeutic potential in neurological and inflammatory disorders.
| Compound | IC50 for PDE4 | Key Therapeutic Areas Investigated | Reported In Vivo Effects | Reference |
| Etazolate | 2.0 µM | Alzheimer's disease, Traumatic Brain Injury, Depression | Neuroprotection, cognitive enhancement, anti-inflammatory, anxiolytic. | |
| Rolipram | Varies by subtype | Depression, Alzheimer's disease | Improved memory in AD models, antidepressant-like effects. | [7][8][9] |
| Roflumilast | Varies by subtype | COPD, Alzheimer's disease | Improved learning and memory in AD mouse models. | |
| Apremilast | Varies by subtype | Psoriasis, Psoriatic Arthritis | Primarily anti-inflammatory effects. | |
| Ibudilast | Broad PDE inhibitor | Multiple Sclerosis, Stroke | Neuroprotective and anti-inflammatory effects. |
Experimental Protocols
In Vitro sAPPα Production Assay
Cell Culture: Primary rat cortical neurons are cultured in appropriate media. Treatment: Cells are treated with varying concentrations of this compound (e.g., 20 nM to 2 µM) for a specified duration (e.g., 24 hours). sAPPα Measurement: The conditioned media is collected, and the concentration of sAPPα is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[10][11][12] Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) group.
In Vivo Traumatic Brain Injury (TBI) Model in Mice
Animal Model: A controlled cortical impact (CCI) or weight-drop method is used to induce a standardized TBI in mice.[13][14][15] Treatment: this compound (e.g., 1, 3, or 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) at a specific time point post-injury (e.g., 30 minutes). Behavioral Assessment: Cognitive function is assessed using behavioral tests such as the Novel Object Recognition (NOR) test or the Morris Water Maze (MWM) at various time points post-injury.[16][17][18][19][20][21] Biochemical Analysis: At the end of the study, brain tissue is collected to measure levels of inflammatory markers (e.g., cytokines via ELISA or multiplex assay), neuronal damage, and sAPPα levels (via Western blot or ELISA).[1][22][23][24][25]
In Vivo Chronic Unpredictable Mild Stress (CUMS) Model in Mice
Animal Model: Mice are subjected to a series of mild, unpredictable stressors over several weeks to induce a depressive-like state.[26][27] Treatment: this compound (e.g., 0.5 and 1 mg/kg) or a positive control (e.g., fluoxetine) is administered orally during the final weeks of the stress paradigm. Behavioral Assessment: Depressive-like behavior is assessed using tests such as the Sucrose Preference Test (anhedonia) and the Forced Swim Test (behavioral despair).[4][5] Biochemical Analysis: Blood samples are collected to measure serum corticosterone levels (a marker of HPA axis activity) using an ELISA kit.[28][29][30][31][32] Brain tissue (e.g., hippocampus) is collected to measure BDNF levels via ELISA or Western blot.
Experimental Workflow: From Bench to Preclinical Models
Caption: From in vitro discovery to in vivo validation.
Conclusion
This compound demonstrates a compelling profile as a neurotherapeutic agent, with a clear correlation between its in vitro mechanisms and in vivo efficacy. Its ability to inhibit PDE4, modulate the GABA-A receptor, and enhance neuroprotective sAPPα production translates into tangible benefits in animal models of traumatic brain injury, depression, and cognitive decline. While direct comparative studies with other PDE4 inhibitors under identical conditions are limited, the available data suggests that Etazolate's unique multi-target approach may offer a broader therapeutic window for complex neurological disorders. Further research, including well-controlled clinical trials, is warranted to fully elucidate its therapeutic potential in human populations. This guide provides a foundational overview for researchers and drug development professionals to inform future investigations into this promising molecule.
References
- 1. bioradiations.com [bioradiations.com]
- 2. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etazolate, an α-secretase activator, reduces neuroinflammation and offers persistent neuroprotection following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etazolate rescues behavioral deficits in chronic unpredictable mild stress model: modulation of hypothalamic-pituitary-adrenal axis activity and brain-derived neurotrophic factor level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etazolate, a phosphodiesterase 4 inhibitor reverses chronic unpredictable mild stress-induced depression-like behavior and brain oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olfactory Bulbectomy Model of Depression Lowers Responding for Food in Male and Female Rats: The Modulating Role of Caloric Restriction and Response Requirement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rolipram, a type IV-specific phosphodiesterase inhibitor, facilitates the establishment of long-lasting long-term potentiation and improves memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The phosphodiesterase-4 inhibitor rolipram reverses Aβ-induced cognitive impairment and neuroinflammatory and apoptotic responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. takarabio.com [takarabio.com]
- 11. Soluble amyloid precursor protein alpha (sAPPα) inhibits tau phosphorylation through modulation of GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of glycosylated soluble amyloid precursor protein alpha (sAPPalpha) in Leishmania tarentolae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Controlled Cortical Impact Traumatic Brain Injury in 3xTg-AD Mice Causes Acute Intra-Axonal Amyloid-β Accumulation and Independently Accelerates the Development of Tau Abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of different osmotic therapies in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mmpc.org [mmpc.org]
- 19. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 20. Traumatic brain injury in mice generates early-stage Alzheimer’s disease related protein pathology that correlates with neurobehavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation [frontiersin.org]
- 25. Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A refined blood collection method for quantifying corticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. sceti.co.jp [sceti.co.jp]
- 31. [Measurement of rat serum corticosterone using radiostereoassay kit for cortisol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
A Meta-Analysis of Etazolate Hydrochloride Clinical Trial Data for Alzheimer's Disease: A Comparative Guide
An Objective Comparison of Etazolate Hydrochloride's Performance with Alternative Therapies in Early-Stage Alzheimer's Disease
For researchers and drug development professionals navigating the complex landscape of Alzheimer's disease (AD) therapeutics, this guide provides a meta-analysis of the clinical trial data for this compound (EHT0202). It offers a comparative perspective against other therapeutic agents, focusing on efficacy and safety profiles as evidenced by experimental data from clinical trials. This document is intended to serve as a resource for understanding the clinical context of Etazolate and its potential, when benchmarked against other investigational and approved treatments for early-stage AD.
Executive Summary
This compound is a compound with a multi-modal mechanism of action, targeting phosphodiesterase-4 (PDE4), the GABA-A receptor, and α-secretase activity. Its clinical development for mild to moderate Alzheimer's disease in a Phase IIA trial (NCT00880412) demonstrated a favorable safety and tolerability profile. While the trial was not powered for efficacy, it showed no significant cognitive improvement over placebo, with the exception of a modest effect on the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale. In contrast, recent advances in AD therapeutics, particularly anti-amyloid monoclonal antibodies, have shown statistically significant, albeit modest, slowing of cognitive and functional decline in Phase 3 trials. This guide provides a quantitative comparison of Etazolate's performance against these newer agents to inform future research and development in this critical area.
Data Presentation: Comparative Clinical Trial Outcomes
The following tables summarize the available quantitative data from the Phase IIA clinical trial of this compound and Phase 3 trials of selected alternative therapies.
Table 1: this compound (NCT00880412) Phase IIA Trial Results
| Outcome Measure | Etazolate (40mg BID) | Etazolate (80mg BID) | Placebo | p-value |
| Primary Outcome: Safety & Tolerability | ||||
| Discontinuation due to Adverse Events | Dose-dependent increase | Dose-dependent increase | Lower than treatment arms | Not specified |
| Secondary Outcome: Efficacy (Change from Baseline at 3 Months) | ||||
| ADCS-ADL | Data not publicly available | Data not publicly available | Data not publicly available | Significant (details not specified)[1] |
| Other Cognitive/Functional Measures | No significant difference | No significant difference | No significant difference | Not significant[1] |
Note: Specific quantitative data for the ADCS-ADL scale from the Etazolate Phase IIA trial are not publicly available in the primary publication or trial registries. The study concluded that there was a statistically significant difference in this measure, but the magnitude of the effect is unknown.
Table 2: Comparative Efficacy of Anti-Amyloid Monoclonal Antibodies in Early Alzheimer's Disease (Phase 3 Trials)
| Drug (Trial Name) | Primary Endpoint | Treatment Group (Mean Change from Baseline) | Placebo Group (Mean Change from Baseline) | Difference (Slowing of Decline) | p-value |
| Lecanemab (Clarity AD) [2] | CDR-SB (18 months) | 1.21 | 1.66 | 27% (-0.45 points) | <0.001 |
| ADAS-Cog14 (18 months) | Not specified | Not specified | -1.44 points | <0.001 | |
| ADCS-MCI-ADL (18 months) | Not specified | Not specified | +2.0 points | <0.001 | |
| Donanemab (TRAILBLAZER-ALZ 2) [3] | iADRS (76 weeks) | -6.02 | -9.27 | 35% | <0.0001 |
| CDR-SB (76 weeks) | 1.20 | 1.88 | 36% (in low/medium tau population) | <0.0001 | |
| Gantenerumab (GRADUATE I & II) [4] | CDR-SB (116 weeks) | -0.31 (GRADUATE I) -0.19 (GRADUATE II) | Placebo | 8% (GRADUATE I) 6% (GRADUATE II) | Not Significant |
CDR-SB: Clinical Dementia Rating-Sum of Boxes; iADRS: integrated Alzheimer's Disease Rating Scale; ADAS-Cog14: Alzheimer's Disease Assessment Scale-Cognitive subscale 14; ADCS-MCI-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living for Mild Cognitive Impairment.
Experimental Protocols
This compound (NCT00880412) Phase IIA Study [1][5]
-
Study Design: A 3-month, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Participants: 159 patients with mild to moderate Alzheimer's disease (Mini-Mental State Examination [MMSE] score between 12 and 24).
-
Intervention: Patients were randomized to receive Etazolate 40 mg twice daily, Etazolate 80 mg twice daily, or placebo, as an adjunctive therapy to a stable dose of an acetylcholinesterase inhibitor.
-
Primary Outcome: Safety and tolerability, assessed by monitoring adverse events, vital signs, electrocardiograms, and laboratory tests.
-
Secondary Outcomes: Exploratory efficacy was assessed using a battery of cognitive and functional scales, including the ADCS-ADL, ADAS-Cog, Neuropsychological Test Battery, MMSE, CDR-SB, Clinician's Global Impression of Change (CGI-C), and Neuropsychiatric Inventory (NPI).
Lecanemab (Clarity AD) Phase 3 Study [2]
-
Study Design: An 18-month, multicenter, double-blind, placebo-controlled, parallel-group study.
-
Participants: 1795 participants with early Alzheimer's disease (mild cognitive impairment or mild dementia due to AD) with confirmed amyloid pathology.
-
Intervention: Participants were randomized to receive Lecanemab (10 mg/kg biweekly) or placebo.
-
Primary Endpoint: Change from baseline at 18 months on the Clinical Dementia Rating-Sum of Boxes (CDR-SB).
-
Key Secondary Endpoints: Change in amyloid burden on PET, and changes from baseline on the ADAS-Cog14, ADCOMS (Alzheimer's Disease Composite Score), and ADCS-MCI-ADL.
Donanemab (TRAILBLAZER-ALZ 2) Phase 3 Study [6][7]
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: 1736 participants with early symptomatic Alzheimer's disease with confirmed amyloid and tau pathology. Participants were stratified by tau levels.
-
Intervention: Participants received Donanemab or placebo until a prespecified level of amyloid plaque clearance was achieved.
-
Primary Endpoint: Change from baseline to 76 weeks on the integrated Alzheimer's Disease Rating Scale (iADRS).
-
Key Secondary Endpoints: Change from baseline on the CDR-SB, ADAS-Cog13, and ADCS-iADL.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of Etazolate and the workflow of its Phase IIA clinical trial.
References
- 1. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lecanemab clarity AD: results from a randomised, double-blind phase 3 early Alzheimer’s disease trial | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Roche announces results from the GRADUATE Phase III trials of gantenerumab | Alzheimer Europe [alzheimer-europe.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Lilly's Donanemab Significantly Slowed Cognitive and Functional Decline in Phase 3 Study of Early Alzheimer's Disease [newswire.ca]
- 7. Phase 3 Study Results Show Donanemab Significantly Slows Cognitive and Functional Decline in Early Alzheimer Disease - - Practical Neurology [practicalneurology.com]
Safety Operating Guide
Proper Disposal of Etazolate Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Etazolate Hydrochloride (CAS 35838-58-5), a potent inhibitor of cAMP phosphodiesterase (PDE4).[1] Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Chemical and Safety Data Overview
This compound is a neuroactive compound that requires careful handling.[1] Below is a summary of its key characteristics.
| Property | Value | Source |
| CAS Number | 35838-58-5 | [1] |
| Alternate Names | SQ 20009 | [1] |
| Molecular Formula | C14H19N5O2•HCl | [1] |
| Molecular Weight | 325.79 | [1] |
| Purity | ≥98% | [1] |
| Known Hazards | Irritating to eyes, respiratory system and skin. | [2] |
| Storage | Hygroscopic. Do not freeze. | [2] |
Disposal Procedure
Due to its psychoactive properties, direct disposal of this compound is not recommended. A deactivation step using activated carbon is advised to prevent potential environmental contamination and misuse.[3][4][5] This procedure aligns with general best practices for the disposal of psychoactive medications.
Step 1: Segregation and Labeling
Proper segregation of chemical waste is the first critical step.[6][7]
-
Isolate this compound Waste: Collect all waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste - this compound" and include the appropriate hazard pictograms.
Step 2: Deactivation Protocol
Deactivation renders the active pharmaceutical ingredient inert.[8][9]
-
Prepare Deactivation Slurry: For every 1 gram of this compound waste, use at least 4 grams of activated carbon.[9] Create a slurry by adding water to the activated carbon in the waste container.
-
Adsorption: Add the this compound waste to the activated carbon slurry. Seal the container and agitate it to ensure thorough mixing. Allow the mixture to stand for at least 24 hours to ensure maximum adsorption. Studies on other psychoactive drugs have shown that over 99% can be deactivated within this timeframe.[3][4][5]
Step 3: Final Disposal
-
Container Management: Once the deactivation is complete, ensure the waste container is securely sealed.
-
Institutional Procedures: Dispose of the sealed container through your institution's hazardous waste management program.[10] Do not dispose of this waste in regular trash or down the drain.[10]
Experimental Protocol: Deactivation of this compound using Activated Carbon
This protocol details the methodology for the deactivation of this compound in a laboratory setting.
Materials:
-
This compound waste
-
Activated carbon (powdered or granular)
-
Dedicated hazardous waste container with a secure lid
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Water
-
Stirring mechanism (e.g., magnetic stirrer or shaker)
Procedure:
-
Quantify Waste: Determine the mass of the this compound waste to be deactivated.
-
Calculate Activated Carbon Requirement: Use a minimum 4:1 ratio of activated carbon to this compound by weight.[9]
-
Prepare Slurry: In the designated waste container, add the calculated amount of activated carbon. Slowly add water while stirring to create a slurry with a consistency that allows for easy mixing.
-
Introduce Waste: Carefully add the this compound waste to the activated carbon slurry.
-
Adsorption Process: Seal the container tightly. Place the container on a shaker or use a magnetic stirrer to agitate the mixture for a minimum of 2 hours.
-
Incubation: After initial agitation, store the sealed container in a designated satellite accumulation area for at least 24 hours to ensure complete adsorption.[6]
-
Final Disposal: The container with the deactivated waste is now ready for collection by the institution's hazardous waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
- 1. scbt.com [scbt.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. deterrasystem.com [deterrasystem.com]
- 9. cga.ct.gov [cga.ct.gov]
- 10. vumc.org [vumc.org]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Etazolate Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Etazolate Hydrochloride. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4) and is known to be irritating to the eyes, respiratory system, and skin.[1] Adherence to the following guidelines is mandatory to minimize exposure and ensure personnel safety. The recommendations provided are based on general best practices for handling hazardous pharmaceutical compounds in a laboratory setting.
I. Personal Protective Equipment (PPE) Requirements
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required PPE for various handling procedures.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Single pair of chemotherapy-rated gloves |
| Weighing and Aliquoting (powder form) | - Double pair of chemotherapy-rated gloves- Disposable gown- Safety glasses with side shields or goggles- N95 or higher-rated respirator |
| Solution Preparation | - Double pair of chemotherapy-rated gloves- Disposable gown- Safety glasses with side shields or goggles |
| Administering to cell cultures or animals | - Single pair of chemotherapy-rated gloves- Disposable gown- Safety glasses with side shields |
| Waste Disposal | - Double pair of chemotherapy-rated gloves- Disposable gown- Safety glasses with side shields or goggles |
| Spill Cleanup | - Double pair of chemotherapy-rated gloves- Disposable gown- Safety glasses with side shields or goggles- N95 or higher-rated respirator |
General guidelines for handling hazardous drugs recommend wearing two pairs of gloves when compounding, administering, and disposing of such substances.[2] It is also advised to wear a protective disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2]
II. Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical. The following workflow outlines the necessary steps to be taken at each stage.
Caption: Operational Workflow for Handling this compound.
Experimental Protocol for Solution Preparation:
-
Preparation: Don all required PPE as specified in the table above. Ensure a chemical fume hood is certified and functioning correctly.
-
Pre-calculation: Determine the required mass of this compound and the volume of the solvent needed to achieve the desired concentration.
-
Weighing: In the chemical fume hood, carefully weigh the required amount of this compound powder onto a weigh boat.
-
Dissolution: Transfer the powder to an appropriate container. Using a calibrated pipette, add the desired solvent to the container.
-
Mixing: Gently swirl the container to dissolve the compound completely. If necessary, use a vortex mixer.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the solution under appropriate conditions as specified by the manufacturer. Stock solutions can often be stored at -20°C for several months.
-
Decontamination: Wipe down the work area within the fume hood with a suitable deactivating agent, followed by a cleaning agent. Dispose of all contaminated materials as hazardous waste.
III. Hierarchy of Controls
To effectively minimize exposure to this compound, a hierarchical approach to safety controls should be implemented. This prioritizes the most effective control measures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
